(R)-Lercanidipine
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
185197-70-0 |
|---|---|
Molekularformel |
C36H41N3O6 |
Molekulargewicht |
611.7 g/mol |
IUPAC-Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m1/s1 |
InChI-Schlüssel |
ZDXUKAKRHYTAKV-MGBGTMOVSA-N |
Isomerische SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lercanidipine. (R)-; (-)-Lercanidipine; (R)-Lercanidipine; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of (R)-Lercanidipine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers. While the antihypertensive effects are predominantly attributed to the (S)-enantiomer's potent blockade of L-type calcium channels, the (R)-enantiomer exhibits a distinct and complex pharmacological profile. This technical guide provides a comprehensive analysis of the mechanism of action of (R)-Lercanidipine, focusing on its interactions with voltage-gated calcium channels and its influence on intracellular signaling pathways. Quantitative data from key experimental studies are summarized, and detailed methodologies for these experiments are provided to facilitate replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and concise representation of the underlying molecular mechanisms.
Core Mechanism of Action: Interaction with Voltage-Gated Calcium Channels
The primary molecular target of dihydropyridine calcium channel blockers is the L-type voltage-gated calcium channel (Ca_v1.2). However, the stereochemistry of Lercanidipine plays a crucial role in its interaction with these channels.
L-type Calcium Channels
This compound is a significantly less potent blocker of L-type calcium channels compared to its (S)-enantiomer.[1] This stereoselectivity is a hallmark of dihydropyridine calcium channel blockers and is attributed to the specific conformational requirements for optimal binding to the channel protein.
T-type Calcium Channels
Recent evidence suggests that both enantiomers of Lercanidipine also interact with T-type voltage-gated calcium channels (Ca_v3.x). Notably, this compound demonstrates a higher selectivity for T-type over L-type calcium channels when compared to (S)-Lercanidipine.[2][3][4] This interaction with T-type channels may contribute to some of the unique pharmacological effects of Lercanidipine, particularly its renal-protective properties, as T-type calcium channels are involved in the regulation of afferent and efferent arteriolar tone in the kidneys.[5][6]
Quantitative Data on Calcium Channel Blockade
The differential effects of (R)- and (S)-Lercanidipine on L-type and T-type calcium channels have been quantified in various experimental models.
| Enantiomer | Channel Type | Parameter | Value | Cell Type/Tissue | Reference |
| This compound | L-type (Ca_v1.2b) | IC50 | 7.4 x 10⁻⁸ M | CHO cells | [7] |
| (S)-Lercanidipine | L-type (Ca_v1.2b) | IC50 | 1.8 x 10⁻⁸ M | CHO cells | [7] |
| This compound | T-type/L-type | Selectivity Ratio (T/L) | 1.15 | Guinea-pig ventricular myocytes | [2][3] |
| (S)-Lercanidipine | T-type/L-type | Selectivity Ratio (T/L) | 1.05 | Guinea-pig ventricular myocytes | [2][3] |
Table 1: Comparative Potency and Selectivity of Lercanidipine Enantiomers on Voltage-Gated Calcium Channels.
Modulation of Intracellular Signaling Pathways
Beyond direct channel blockade, this compound has been shown to influence several intracellular signaling pathways, often in a manner independent of its L-type calcium channel blocking activity. These effects contribute to its pleiotropic actions, including anti-inflammatory and anti-atherosclerotic properties.
Anti-inflammatory Pathways
Lercanidipine has demonstrated anti-inflammatory effects by suppressing the production of nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF-α) in vascular smooth muscle cells.[8] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS), matrix metalloproteinase-2 (MMP-2), and MMP-9, and the inhibition of high mobility group box 1 (HMGB1) release.[8] These effects are mediated by the inhibition of MAPK, Akt/IκB-α, and NF-κB signaling pathways.[8]
Pathways in Vascular Smooth Muscle Cell Proliferation and Migration
Lercanidipine inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs).[9] This effect is mediated by the inhibition of the Ras-MEK1/2-ERK1/2 and PI3K-Akt signaling pathways, which are crucial for cell growth and motility.[9] The anti-proliferative effect of Lercanidipine and its enantiomers appears to be unrelated to their stereoselective binding to L-type calcium channels.
Pathways in Cardiomyocyte Hypertrophy
In cardiomyocytes, Lercanidipine has been shown to attenuate angiotensin II-induced hypertrophy by blocking the calcineurin-NFAT3 and CaMKII-HDAC4 signaling pathways.[10][11][12][13] This suggests a cardioprotective role for Lercanidipine beyond its blood pressure-lowering effects.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the ion currents flowing through the calcium channels in a single cell.
Objective: To determine the inhibitory concentration (IC50) of this compound on L-type and T-type calcium channels.
Methodology:
-
Cell Preparation: Isolate vascular smooth muscle cells or cardiomyocytes from animal models (e.g., rat aorta or guinea-pig ventricle) or use cell lines stably expressing the calcium channel of interest (e.g., CHO cells).
-
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, with pH adjusted to 7.2 with CsOH.
-
Recording: Establish a whole-cell recording configuration. Clamp the cell membrane potential at a holding potential of -80 mV.
-
Eliciting Currents: To measure L-type calcium currents, apply depolarizing voltage steps (e.g., to +10 mV for 200 ms). For T-type currents, a pre-pulse to a more hyperpolarized potential (e.g., -100 mV) may be necessary to remove inactivation, followed by a test pulse to around -30 mV.
-
Drug Application: Perfuse the cells with an external solution containing varying concentrations of this compound. The external solution typically contains (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Data Analysis: Measure the peak inward calcium current at each concentration of this compound. Plot the percentage of current inhibition against the drug concentration to determine the IC50 value using a Hill equation fit.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to calcium channels.
Objective: To determine the Ki of this compound for L-type and T-type calcium channels.
Methodology:
-
Membrane Preparation: Homogenize tissues rich in the target calcium channels (e.g., rat cerebral cortex for L-type channels) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in the binding buffer.
-
Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-(+)-PN200-110 for L-type channels) and increasing concentrations of unlabeled this compound.
-
Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: Experimental workflows for characterizing this compound.
Conclusion
The mechanism of action of this compound is multifaceted, extending beyond a simple interaction with L-type calcium channels. Its notable selectivity for T-type over L-type calcium channels and its ability to modulate key intracellular signaling pathways involved in inflammation, cell proliferation, and hypertrophy underscore its potential for pleiotropic therapeutic effects. The data and protocols presented in this guide offer a robust foundation for further research into the unique pharmacological properties of this enantiomer, which may lead to the development of novel therapeutic strategies for cardiovascular and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. europeanreview.org [europeanreview.org]
- 5. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Lercanidipine and labedipinedilol--A attenuate lipopolysaccharide/interferon-γ-induced inflammation in rat vascular smooth muscle cells through inhibition of HMGB1 release and MMP-2, 9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lercanidipine attenuates angiotensin II-induced cardiomyocyte hypertrophy by blocking calcineurin-NFAT3 and CaMKII-HDAC4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Lercanidipine attenuates angiotensin II-induced cardiomyocyte hypertrophy by blocking calcineurin-NFAT3 and CaMKII-HDAC4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (R)-Lercanidipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (R)-Lercanidipine, a crucial chiral building block in pharmaceutical development. The document details the primary synthetic strategies, focusing on the preparation and resolution of key chiral intermediates, and presents relevant quantitative data and detailed experimental protocols.
Introduction
Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is widely used for the treatment of hypertension. It possesses a single stereocenter at the C4 position of the dihydropyridine ring, leading to the existence of two enantiomers, (R)- and (S)-Lercanidipine. The pharmacological activity of Lercanidipine primarily resides in the (S)-enantiomer, which exhibits a significantly higher affinity for L-type calcium channels compared to the (R)-enantiomer. However, the synthesis and study of the (R)-enantiomer are of significant interest for pharmacological profiling, understanding stereospecific interactions, and for use as a reference standard. This guide focuses on the key strategies for obtaining the enantiomerically pure this compound.
The primary challenge in the synthesis of this compound lies in the stereoselective construction of the dihydropyridine core and the preparation of the chiral amino alcohol side chain. The most common and industrially viable approach involves the synthesis of racemic intermediates followed by chiral resolution.
Key Synthetic Strategies
The enantioselective synthesis of this compound can be broadly approached through two main retrosynthetic disconnections, focusing on the preparation of two key chiral intermediates:
-
(R)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester (Key Intermediate 1)
-
(R)-1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-ol (Key Intermediate 2)
The general synthetic workflow is depicted below:
Synthesis of Key Intermediates
(R)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester (Key Intermediate 1)
The synthesis of this chiral dihydropyridine derivative is typically achieved through a two-step process: the Hantzsch synthesis of the racemic compound followed by enzymatic resolution.
3.1.1. Hantzsch Dihydropyridine Synthesis (Racemic)
The classical Hantzsch reaction provides a straightforward route to the racemic dihydropyridine core.
3.1.2. Enzymatic Resolution
The resolution of the racemic monomethyl ester is a critical step. Lipase-catalyzed hydrolysis of the corresponding dimethyl ester has been shown to be an effective method.
| Enzyme | Substrate | Solvent System | Temp (°C) | Time (days) | Yield (%) | Enantiomeric Excess (e.e.) of (R)-acid |
| Lipase | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | Aqueous/Organic | 30-40 | 3-5 | Not specified | Not specified |
Experimental Protocol: Enzymatic Resolution of Racemic Dihydropyridine Dimethyl Ester
-
To a mixed solvent system of an aqueous solution and an organic solvent, add lipase and 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester.
-
Stir the mixture at 30-40°C and 180-300 rpm for 3-5 days.
-
After the reaction is complete, remove the organic solvent by rotary evaporation.
-
Add NaOH aqueous solution to the residue and perform suction filtration.
-
The resulting solid is stirred, filtered again, and recrystallized to obtain 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester. The separation of the desired (R)-enantiomer can be achieved through fractional crystallization of diastereomeric salts with a chiral amine.
(R)-1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-ol (Key Intermediate 2)
The synthesis of the chiral amino alcohol side chain is another crucial aspect of the overall process. A common approach involves the synthesis of the racemic amino alcohol followed by a lipase-catalyzed kinetic resolution.
3.2.1. Synthesis of Racemic Amino Alcohol
The racemic amino alcohol can be synthesized via the reaction of N-methyl-3,3-diphenylpropylamine with 1-chloro-2-methyl-2-propanol.
3.2.2. Lipase-Catalyzed Kinetic Resolution
Kinetic resolution using a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated product and the unreacted enantiomer.
| Lipase | Racemic Substrate | Acylating Agent | Solvent | Conversion (%) | e.e. of (R)-alcohol (%) |
| Candida antarctica Lipase B (CAL-B) | 1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-ol | Vinyl acetate | Hexane | ~50 | >99 |
| Pseudomonas cepacia Lipase | 1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-ol | Vinyl acetate | Toluene | ~50 | >98 |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Amino Alcohol
-
Dissolve the racemic 1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-ol (1 equivalent) and vinyl acetate (2.2 equivalents) in hexane.
-
Add immobilized Candida antarctica Lipase B (20 mg per mmol of substrate).
-
Stir the mixture at room temperature for 16-24 hours, monitoring the conversion by chiral HPLC.
-
Once approximately 50% conversion is reached, filter off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Separate the unreacted (R)-1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-ol from the acylated (S)-enantiomer by column chromatography.
Final Esterification
The final step in the synthesis of this compound is the esterification of the (R)-dihydropyridine carboxylic acid with the (R)-amino alcohol.
Experimental Protocol: Final Esterification
-
Dissolve (R)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester (1 equivalent) and (R)-1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-ol (1.1 equivalents) in a suitable solvent such as dichloromethane.
-
Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Conclusion
The enantioselective synthesis of this compound is a challenging yet achievable goal for researchers in drug development. The strategies outlined in this guide, primarily focusing on the resolution of key racemic intermediates, provide a robust framework for obtaining this chiral molecule with high enantiopurity. The use of enzymatic and lipase-catalyzed resolutions offers an efficient and environmentally friendly approach to chiral separation. The detailed protocols and data presented herein serve as a valuable resource for the practical implementation of these synthetic routes. Further research into asymmetric synthesis methodologies that avoid resolution steps may offer more elegant and atom-economical pathways to this compound in the future.
An In-depth Technical Guide on the Physicochemical Properties of (R)-Lercanidipine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension. It is a chiral compound, and while marketed as a racemate, its pharmacological activity resides predominantly in the (S)-enantiomer. The (R)-enantiomer is reported to be significantly less active.[1] Understanding the distinct physicochemical properties of each enantiomer is critical for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-Lercanidipine, focusing on its melting point, solubility, pKa, lipophilicity, and polymorphic forms. Where data specific to the (R)-enantiomer is limited, information for the racemic Lercanidipine hydrochloride is provided as a reference, as it is the most commonly characterized form. Detailed experimental protocols and workflow diagrams are included to support researchers in their analytical endeavors.
Chemical Identity
This compound is the (R)-enantiomer of 2-[(3,3-diphenylpropyl)(methyl)amino]-1,1-dimethylethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[2] It is typically used as the hydrochloride salt.
| Identifier | Value |
| IUPAC Name | 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[2] |
| CAS Number | 185197-70-0 ((R)-enantiomer)[2][3]; 187731-34-6 (this compound Hydrochloride)[4] |
| Molecular Formula | C₃₆H₄₁N₃O₆[2] |
| Molar Mass | 611.739 g·mol⁻¹[3] |
Melting Point and Thermal Analysis
The melting point is a fundamental property for identifying and confirming the purity of a crystalline solid. For polymorphic substances like Lercanidipine, different crystalline forms will exhibit different melting points. The most specific data found for the (R)-enantiomer hydrochloride salt indicates a melting point of 175-177°C.[4] Data for various forms of racemic Lercanidipine hydrochloride are provided for comparison.
| Form | Melting Point (°C) | Analytical Method |
| This compound Hydrochloride | 175-177 [4] | Not specified |
| Lercanidipine HCl (Form I) | 197 - 201[3][5] | DSC |
| Lercanidipine HCl (Form II) | 207 - 211[3][5] | DSC |
| Lercanidipine HCl (Crude Form A) | 150 - 152[5][6] | DSC |
| Lercanidipine HCl (Crude Form B) | 131 - 135[5][6] | DSC |
| Lercanidipine HCl (Crude Form C) | 186 - 192[5][6] | DSC |
Experimental Protocol: Melting Point Determination by DSC
Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions as a function of temperature.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Instrument Setup: Crimp the pan with a lid and place it in the DSC cell. An empty, sealed pan is used as a reference.
-
Thermal Program: Heat the sample under a nitrogen purge (flow rate of 20-50 mL/min). A typical heating rate is 10 °C/min over a temperature range, for instance, from 25 °C to 250 °C.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Solubility Profile
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) |
| Water | 21 | 5[9] |
| Water | 37 | 15[7] |
| 0.1 N HCl (pH ~1.2) | 21 | 20[9] |
| 0.1 N HCl (pH ~1.2) | 37 | 82.35 - 123[7][8] |
| Acetate Buffer (pH 4.5) | 37 | 49.43[8] |
| Phosphate Buffer (pH 6.8) | 21 | < 5[9] |
| Phosphate Buffer (pH 6.8) | 37 | 3.29 - 9.85[7][8] |
| Ethanol | Ambient | ~2,000[10] |
| DMSO | Ambient | ~15,000[10] |
| Dimethylformamide (DMF) | Ambient | ~25,000[10] |
| Methanol | Ambient | Readily Soluble[3] |
| Chloroform | Ambient | Readily Soluble[3] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method, based on the principles described by Higuchi and Connors, is used to determine the equilibrium solubility of a compound.[9]
-
Sample Preparation: Add an excess amount of this compound HCl to screw-capped vials containing a known volume (e.g., 20 mL) of the desired solvent or buffer.
-
Equilibration: Agitate the vials in an orbital shaker or on an electromagnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[8][9]
-
Sample Processing: After equilibration, allow the suspensions to settle. Withdraw an aliquot and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.[7][8]
-
Quantification: Dilute the filtered solution as necessary with the solvent/buffer. Analyze the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry at the wavelength of maximum absorbance (λmax), which for Lercanidipine HCl is typically around 236-241.5 nm.[8][9]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. All experiments should be performed in triplicate.[9]
Dissociation Constant (pKa)
The pKa value is essential for predicting the ionization state of a drug at different physiological pH values, which in turn influences its solubility, absorption, and distribution. Lercanidipine HCl has one basic center. The experimentally determined pKa is reported to be 6.83.[8]
| Property | Value | Method |
| pKa | 6.83[8] | Liquid Chromatography (LC-DAD)[11] |
| pKa (Predicted) | 8.66[1] | Computational |
Experimental Protocol: pKa Determination by LC-DAD
This method relies on the relationship between the retention factor (k) of an ionizable compound and the pH of the mobile phase.[11]
-
System Setup: Use a reverse-phase HPLC system with a suitable column (e.g., C18) and a diode-array detector (DAD).
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of an organic modifier (e.g., methanol) and aqueous buffer, with the pH of the aqueous component adjusted to span a range around the expected pKa (e.g., pH 2.5 to 8.0).
-
Chromatographic Runs: Inject a standard solution of this compound onto the column using each mobile phase composition. Record the retention time (t_R) for each run. Also, determine the column dead time (t_0) using a non-retained compound.
-
Data Analysis:
-
Calculate the retention factor for each pH: k = (t_R - t_0) / t_0.
-
Plot the retention factor (k) or log(k) against the mobile phase pH.
-
Fit the data to a sigmoidal curve. The pKa corresponds to the pH value at the inflection point of the curve.
-
Lipophilicity (Log P)
Lipophilicity is a key determinant of a drug's pharmacokinetic properties, including its absorption, distribution, and duration of action. Lercanidipine is known to be highly lipophilic, which contributes to its long duration of action as it partitions into lipid membranes.[3][12] The partition coefficient (Log P) is a measure of this property.
| Property | Value | Method |
| Log P | 6.4[9] | Not specified |
| XLogP3 | 6.9[2][13] | Computational |
Polymorphism and Crystalline Structure
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different physicochemical properties, including solubility and melting point, which can impact bioavailability.[9] Lercanidipine hydrochloride is known to exhibit polymorphism.[14] Characterization is primarily performed using Powder X-ray Diffraction (PXRD).
| Polymorphic Form | Characteristic 2θ Angles (°)[5] |
| Form I | 5.4, 14.2, 18.6, 21.7, 21.9, 22.8 |
| Form II | 9.5, 14.7, 16.1, 19.1, 20.8, 23.4, 23.6, 24.8, 25.2 |
Experimental Protocol: Polymorph Characterization by PXRD
Powder X-ray Diffraction (PXRD) is a primary technique for identifying crystalline phases.
-
Sample Preparation: Gently grind the this compound sample to a fine powder and pack it into a sample holder.
-
Instrument Setup: Place the sample in a powder X-ray diffractometer equipped with a CuKα radiation source (λ = 1.54 Å).
-
Data Acquisition: Scan the sample over a defined range of 2θ angles, for example, from 4° to 60°, with a specific step size and measuring time per step.[9]
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a fingerprint for the crystalline form. The peak positions and relative intensities are compared to reference patterns to identify the polymorph.
Mechanism of Action
This compound, like other dihydropyridines, exerts its antihypertensive effect by blocking the influx of calcium ions through L-type calcium channels located in the vascular smooth muscle cells.[3] This inhibition of calcium entry leads to smooth muscle relaxation, resulting in peripheral vasodilation and a subsequent reduction in blood pressure.[15]
Conclusion
This technical guide has detailed the core physicochemical properties of this compound, emphasizing its distinct melting point, pH-dependent solubility, high lipophilicity, and potential for polymorphism. The provided experimental protocols and workflows offer a practical framework for researchers engaged in the analysis and development of this compound. A thorough understanding of these characteristics is paramount for ensuring the development of stable, effective, and safe pharmaceutical products containing this compound.
References
- 1. Lercanidipine | 100427-26-7 [chemicalbook.com]
- 2. Lercanidipine. (R)- | C36H41N3O6 | CID 9809926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lercanidipine - Wikipedia [en.wikipedia.org]
- 4. 187731-34-6 CAS MSDS (this compound Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. EP2036890A1 - Crystalline form (i) of lercanidipine hydrochloride - Google Patents [patents.google.com]
- 6. RU2425033C2 - Polymorphous form of lercanidipine hydrochloride and synthesis method thereof - Google Patents [patents.google.com]
- 7. isca.me [isca.me]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. thaiscience.info [thaiscience.info]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Determination of pK(a) values of some antihypertensive drugs by liquid chromatography and simultaneous assay of lercanidipine and enalapril in their binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lercanidipine: a novel lipophilic dihydropyridine calcium antagonist with long duration of action and high vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US6852737B2 - Crude and crystalline forms of lercanidipine hydrochloride - Google Patents [patents.google.com]
- 15. Lercanidipine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Lercanidipine Stereoisomer: An In-depth Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is clinically available as a racemic mixture of its (S)- and (R)-enantiomers. While the antihypertensive effects are predominantly attributed to the (S)-enantiomer's potent blockade of L-type calcium channels, the (R)-stereoisomer is not biologically inert. Emerging research has unveiled a unique pharmacological profile for (R)-Lercanidipine, distinct from its S-counterpart, characterized by significant effects on vascular smooth muscle cell proliferation and migration, T-type calcium channel modulation, and in vivo anti-atherosclerotic properties. These activities appear to be largely independent of L-type calcium channel antagonism, suggesting alternative mechanisms of action and potential therapeutic applications beyond hypertension. This technical guide provides a comprehensive overview of the biological activity of the this compound stereoisomer, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Stereoselective Calcium Channel Activity
Lercanidipine's primary mechanism of action is the blockade of voltage-gated L-type calcium channels (CaV1.2) in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1] However, this activity is highly stereoselective.
The (S)-enantiomer of lercanidipine is significantly more potent in blocking L-type calcium channels than the (R)-enantiomer.[1] In vitro studies have demonstrated that the (S)-enantiomer has a 100- to 200-fold greater affinity for L-type calcium channels compared to the (R)-enantiomer.
Interestingly, both enantiomers of lercanidipine exhibit activity at T-type calcium channels (CaV3.x). Electrophysiological studies have shown that lercanidipine, including its (R)-enantiomer, displays a noticeable selectivity for T-type over L-type calcium channels.[2][3][4][5][6] This is in contrast to many other dihydropyridine calcium channel blockers.[2][5]
Quantitative Data: Calcium Channel Blockade
| Stereoisomer | Channel Type | Parameter | Value | Reference |
| This compound | T-type vs. L-type | T/L Selectivity Ratio | 1.15 | [2][5] |
| (S)-Lercanidipine | T-type vs. L-type | T/L Selectivity Ratio | 1.05 | [2][5] |
| Racemic Lercanidipine | T-type vs. L-type | T/L Selectivity Ratio | >1 | [3][6][7] |
| (S)-Lercanidipine | L-type | IC50 (Rabbit Aorta, K+-induced contraction) | 0.29 nM (at 4h) | [8] |
| Racemic Lercanidipine | L-type | IC50 (Rat Aorta, K+-induced contraction) | 0.1 nM | [8] |
| Racemic Lercanidipine | L-type | IC50 (Human Arteria Mammaria) | 0.5 nmol/L | [9] |
| Racemic Lercanidipine | Cardiac Tissue (Negative Inotropy) | IC50 (Human Right Atrial Trabeculae) | 127 nmol/L | [9] |
Effects on Vascular Smooth Muscle Cell Proliferation and Migration
Atherosclerosis is a chronic inflammatory disease characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs).[10] Intriguingly, the (R)-enantiomer of lercanidipine, despite its weak L-type calcium channel blocking activity, has demonstrated potent inhibitory effects on these key events in atherogenesis.
Studies have shown that both lercanidipine and its enantiomers inhibit the replication and migration of arterial myocytes in a dose-dependent manner, with this effect being unrelated to the stereoselectivity of binding to L-type calcium channels.[10][11] In fact, the (R)-enantiomer was found to be the most potent in decreasing [3H]thymidine incorporation into DNA, a measure of cell proliferation.[11] Furthermore, the (R)-enantiomer also exhibited a more pronounced effect in inhibiting fibrinogen-induced myocyte migration.[11]
Quantitative Data: Anti-proliferative and Anti-migratory Effects
| Compound | Assay | Effect | Concentration | Reference |
| This compound | VSMC Proliferation ([3H]thymidine incorporation) | Most potent inhibitor | 10 to 50 µM | [11] |
| This compound | VSMC Migration (Fibrinogen-induced) | More pronounced effect than (S)-enantiomer | 10 to 50 µM | [11] |
| (S)-Lercanidipine | Serum-induced [Ca2+]i elevation in SMCs | 69% inhibition | 25 µM | [10][11] |
| This compound | Serum-induced [Ca2+]i elevation in SMCs | 29% inhibition | 25 µM | [10][11] |
These findings suggest that the anti-proliferative and anti-migratory actions of this compound are mediated through pathways independent of L-type calcium channel blockade. One proposed mechanism involves the inhibition of intracellular signaling cascades, such as the Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways, and a reduction in intracellular reactive oxygen species (ROS).[7]
Caption: Proposed signaling pathway for the anti-proliferative effects of this compound.
In Vivo Anti-Atherosclerotic Activity
The in vitro observations of this compound's effects on VSMCs translate to significant anti-atherosclerotic activity in vivo. In a rabbit model of atherosclerosis, the (R)-enantiomer was as effective as the racemic mixture in reducing the formation of atherosclerotic lesions.[10] This effect was independent of changes in serum cholesterol levels, further supporting a direct vascular wall-mediated mechanism.
Quantitative Data: In Vivo Anti-Atherosclerotic Effects in Rabbits
| Treatment | Dose | Parameter | Result | Reference |
| This compound | 3 mg/kg/week | Intima/Media (I/M) Ratio | 0.41 ± 0.11 | [10] |
| Racemic Lercanidipine | 3 mg/kg/week | Intima/Media (I/M) Ratio | 0.32 ± 0.1 | [10] |
| This compound | 3 mg/kg/week | SMC Proliferation (BrdU incorporation) | ~80% reduction | [10] |
| Racemic Lercanidipine | 3 mg/kg/week | Aortic Fatty-Streak Area | 16% vs 27% in control | [10] |
| This compound | 3 mg/kg/week | Aortic Fatty-Streak Area | As effective as racemate | [10] |
These results highlight the potential of this compound as a therapeutic agent for atherosclerosis, an application distinct from the antihypertensive use of the racemic mixture.
Experimental Protocols
Radioligand Binding Assay for L-type Calcium Channel Affinity
This assay determines the binding affinity of a compound to the L-type calcium channel by competing with a radiolabeled ligand.
-
Membrane Preparation: Homogenize tissue rich in L-type calcium channels (e.g., rat cardiac membranes) in a cold buffer.
-
Incubation: Incubate the membrane preparation with a radiolabeled dihydropyridine ligand (e.g., [³H]PN200-110) in the presence of increasing concentrations of unlabeled (R)- or (S)-Lercanidipine.
-
Equilibrium: Allow the reaction to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Measurement: Measure the radioactivity of the filters to determine the amount of bound ligand and calculate the IC50 value.
Caption: Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Currents
This technique measures the effect of lercanidipine enantiomers on T-type calcium currents in isolated cells.
-
Cell Preparation: Use isolated guinea-pig ventricular myocytes.
-
Recording Configuration: Achieve whole-cell patch-clamp configuration.
-
Solutions: Use a Na+ and K+ free external solution to isolate calcium currents. The internal pipette solution contains Cs+ to block K+ channels.
-
Voltage Protocol: Apply a voltage protocol to elicit and separate T-type and L-type calcium currents (e.g., holding potential of -90 mV with depolarizing steps to -50/+50 mV).[2][5]
-
Drug Application: Perfuse the cells with varying concentrations of (R)- or (S)-Lercanidipine.
-
Data Analysis: Measure the percentage of current blockade for both T- and L-type channels to determine the T/L selectivity ratio.[2][5]
Caption: Workflow for Patch-Clamp Electrophysiology.
Vascular Smooth Muscle Cell Proliferation Assay (BrdU Incorporation)
This assay assesses cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
-
Cell Culture: Culture rat aortic smooth muscle cells.
-
Treatment: Treat cells with (R)- or (S)-Lercanidipine in the presence of a mitogen (e.g., 10% fetal bovine serum or 20 ng/ml PDGF-BB).[7]
-
BrdU Labeling: Add BrdU to the culture medium and incubate to allow for incorporation into the DNA of proliferating cells.
-
Immunodetection: Fix the cells and detect incorporated BrdU using a specific anti-BrdU antibody.
-
Quantification: Quantify the amount of incorporated BrdU, which is proportional to the number of proliferating cells.
In Vivo Rabbit Atherosclerosis Model
This model is used to evaluate the anti-atherosclerotic effects of compounds in vivo.
-
Animal Model: Use male New Zealand White rabbits.
-
Atherosclerosis Induction: Induce hypercholesterolemia by feeding a cholesterol-rich diet (e.g., 0.3% cholesterol). A hyperplastic lesion can be created by placing a silastic collar around a carotid artery.[10]
-
Treatment: Administer this compound or the racemic mixture (e.g., via subcutaneous injection) for a defined period (e.g., 10 weeks).[10]
-
Lesion Analysis: At the end of the study, euthanize the animals and harvest the aortas and carotid arteries.
-
Quantitative Morphometry: Quantify the extent of atherosclerotic lesions by measuring the intima/media (I/M) ratio and the percentage of the aortic surface area covered by fatty streaks.[10] Immunohistochemical staining can be used to assess smooth muscle cell proliferation (e.g., using an anti-BrdU antibody).[10]
Conclusion
The (R)-enantiomer of lercanidipine possesses a distinct and clinically relevant biological activity profile that is separate from the potent L-type calcium channel blockade of its (S)-counterpart. Its ability to inhibit vascular smooth muscle cell proliferation and migration, modulate T-type calcium channels, and exert direct anti-atherosclerotic effects in vivo, all largely independent of L-type calcium channel antagonism, opens new avenues for therapeutic exploration. For drug development professionals, these findings suggest that this compound could be a valuable lead compound for the development of novel anti-atherosclerotic therapies. Further research is warranted to fully elucidate the molecular mechanisms underlying these unique effects and to explore the full therapeutic potential of this intriguing stereoisomer.
References
- 1. Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vascular-selective effect of lercanidipine and other 1,4-dihydropyridines in isolated rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Increased vascular selectivity and prolonged pharmacological efficacy of the L-type Ca2+ channel antagonist lercanidipine in human cardiovascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of lercanidipine and its (R)-enantiomer on atherosclerotic lesions induced in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the new calcium antagonist lercanidipine and its enantiomers on the migration and proliferation of arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chiral Purity Analysis of (R)-Lercanidipine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of (R)-Lercanidipine. Given that the pharmacological activity of Lercanidipine, a calcium channel blocker used in the treatment of hypertension, resides primarily in the (S)-enantiomer, the quantification of the (R)-enantiomer as a chiral impurity is of paramount importance for quality control and regulatory compliance.[1][2][3] This document details established analytical techniques, presents validated experimental protocols, and summarizes key quantitative data to aid in the development and implementation of robust chiral separation methods.
Pharmacological Significance and Regulatory Context
Lercanidipine is commercially available as a racemic mixture of its (R)- and (S)-enantiomers.[1][2] However, in vitro studies have demonstrated that the (S)-enantiomer possesses approximately 100 to 200 times higher affinity for calcium channels than the (R)-enantiomer, making it the therapeutically active agent.[1][2] The differential pharmacological activity between enantiomers necessitates the development of enantioselective analytical methods to ensure the safety, efficacy, and quality of the drug product.[1][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and Health Canada provide guidance on the development of stereoisomeric drugs, emphasizing the need for stereochemically specific identity and purity tests.[5][6][7][8] The control of enantiomeric purity is a critical aspect of drug development and manufacturing.[5]
Analytical Methodologies for Chiral Purity Analysis
The primary techniques for the enantioselective analysis of Lercanidipine are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These methods utilize chiral selectors to achieve separation of the enantiomers.
Chiral HPLC is a widely used and robust method for the separation and quantification of Lercanidipine enantiomers. The selection of a suitable chiral stationary phase (CSP) is crucial for achieving effective separation.
Experimental Protocol: Chiral HPLC Method
This protocol is based on a validated method for the quantification of the (R)-isomer in Lercanidipine hydrochloride.[1][9]
-
Instrumentation: A Waters Alliance HPLC system equipped with a PDA detector and EMPOWER 2 software, or an equivalent system, can be used.[1]
-
Stationary Phase: Chiralcel OJ-H column (150 x 4.6 mm, 5 µm).[1] This CSP consists of cellulose tri(4-methylbenzoate) coated on a silica gel support, which is effective for separating dihydropyridine class compounds.[1]
-
Mobile Phase: A mixture of 10mM Ammonium acetate and Acetonitrile in a ratio of 35:65 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV detection at 240 nm.[1]
-
Column Temperature: Ambient.
-
Diluent: Methanol.[1]
-
Sample Preparation:
-
Standard Stock Solution: Prepare stock solutions of (S)-Lercanidipine (0.1 mg/mL) and this compound (0.1 mg/mL) by dissolving the appropriate amount in methanol.[1]
-
Spiked Solution for Method Development and Validation: A racemic mixture solution containing 100 µg/mL of each enantiomer can be prepared in methanol. For accuracy studies, Lercanidipine solutions can be spiked with known concentrations of the (R)-enantiomer.[1]
-
Test Sample Solution: Prepare a solution of the Lercanidipine HCl drug substance or a powdered tablet equivalent at a concentration of 100 µg/mL in methanol.[1]
-
-
Typical Chromatographic Parameters:
Data Presentation: HPLC Method Validation
The following table summarizes the validation parameters for the described HPLC method for the quantification of the (R)-isomer.[1][10]
| Parameter | Result |
| Linearity Range ((R)-Isomer) | 0.5 µg/mL to 4 µg/mL[1][10] |
| Correlation Coefficient (r²) | 0.998[1][10] |
| Limit of Detection (LOD) | 0.05 µg/mL[1][10] |
| Limit of Quantification (LOQ) | 1.0 µg/mL[1][10] |
| Accuracy (Recovery) | 99.2% to 102.8%[9] |
| Precision (RSD) | 2.0%[1][10] |
Capillary electrophoresis offers a high-efficiency alternative for the enantioseparation of Lercanidipine, with advantages such as rapid analysis and low consumption of reagents.[2]
Experimental Protocol: Capillary Electrophoresis Method
This protocol is based on a validated CE method for the quantitative determination of Lercanidipine enantiomers.[11][12]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm i.d., 60.2 cm total length (50.0 cm effective length).[12]
-
Background Electrolyte (BGE): 200 mmol/L Sodium acetate buffer at pH 4.0, containing 10 mmol/L of 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) as the chiral selector.[11][12]
-
Injection: Hydrodynamic injection (e.g., 0.5 psi for 10 seconds).[12]
-
Sample Preparation:
-
Standard Solutions: Prepare standard solutions of the Lercanidipine racemic mixture in the range of 12.5-100 µg/mL.[11][12]
-
Tablet Sample Preparation: Weigh and powder a suitable number of tablets. Dissolve an amount of powder equivalent to one tablet in a suitable solvent, sonicate, and dilute to the appropriate concentration within the calibration range.
-
Data Presentation: CE Method Validation
The following table summarizes the validation parameters for the described CE method.[11][12]
| Parameter | Result |
| Linearity Range | 12.5 µg/mL to 100 µg/mL for both enantiomers[11][12] |
| Correlation Coefficient (r) | ≥ 0.995 for both enantiomers[11][12] |
| Precision (RSD) | < 5% (Intraday and Interday)[11][12] |
| Accuracy (Relative Error) | < 5% (Intraday and Interday)[11][12] |
Visualized Workflows and Relationships
To further elucidate the experimental processes and logical connections, the following diagrams are provided.
Caption: Workflow for Chiral Purity Analysis of Lercanidipine by HPLC.
Caption: Workflow for Chiral Purity Analysis of Lercanidipine by CE.
References
- 1. easpublisher.com [easpublisher.com]
- 2. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. researchgate.net [researchgate.net]
- 5. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 6. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 9. easpublisher.com [easpublisher.com]
- 10. EAS Publisher | Development and Validation of Rp-Chiral Method for Quantification of (R)-Isomer in Lercanidipine Hydrochloride [easpublisher.com]
- 11. Quantitative determination of lercanidipine enantiomers in commercial formulations by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(R)-Lercanidipine Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, is clinically available as a racemic mixture of (S)- and (R)-enantiomers. While the antihypertensive effects are primarily attributed to the potent L-type calcium channel blockade by the (S)-enantiomer, emerging evidence suggests that the (R)-enantiomer possesses distinct pharmacological activities that are independent of L-type calcium channel antagonism. This technical guide provides a comprehensive overview of the current understanding of (R)-Lercanidipine's molecular targets, supported by quantitative data, detailed experimental methodologies for target identification and validation, and visualizations of associated signaling pathways. The non-stereoselective and, in some cases, more potent effects of the (R)-enantiomer on cellular processes such as proliferation and migration suggest the existence of novel molecular targets, making it an intriguing subject for further investigation in drug development.
Introduction
Lercanidipine is a well-established therapeutic agent for the management of hypertension. Its primary mechanism of action is the blockade of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The (S)-enantiomer is reportedly 100-200 times more potent in blocking L-type calcium channels than the (R)-enantiomer. However, several studies have revealed that this compound is not merely an inactive stereoisomer. It exhibits significant biological effects, particularly in the contexts of anti-atherosclerosis and anti-proliferation, that are comparable to or even exceed those of the racemic mixture or the (S)-enantiomer.[1][2] This observation strongly indicates that this compound interacts with molecular targets other than the L-type calcium channel, opening up new avenues for therapeutic applications. This guide will delve into the known and potential targets of this compound and the methodologies to identify and validate them.
Known and Potential Molecular Targets
The primary identified molecular target for the lercanidipine enantiomers are voltage-gated calcium channels. However, the differential activity of the (R)-enantiomer points towards other potential targets.
Voltage-Gated Calcium Channels
While the affinity of this compound for L-type calcium channels is significantly lower than that of its (S)-counterpart, it is not entirely inactive. Furthermore, studies have shown that lercanidipine can also interact with T-type calcium channels.
| Target | Enantiomer | Parameter | Value | Cell Type | Reference |
| L-type Calcium Channel | (S)-Lercanidipine | IC50 | 1.8 x 10⁻⁸ M | CHO cells expressing Cav1.2b | [3] |
| L-type Calcium Channel | This compound | IC50 | 7.4 x 10⁻⁸ M | CHO cells expressing Cav1.2b | [3] |
| T-type Calcium Channel | This compound | T/L Selectivity Ratio | 1.15 | Guinea-pig ventricular myocytes | |
| T-type Calcium Channel | (S)-Lercanidipine | T/L Selectivity Ratio | 1.05 | Guinea-pig ventricular myocytes |
Table 1: Quantitative data on the interaction of Lercanidipine enantiomers with voltage-gated calcium channels.
Potential Off-Target Mechanisms
The anti-proliferative and anti-atherosclerotic effects of this compound, which are independent of L-type calcium channel blockade, suggest the involvement of other molecular targets and pathways.[1][2] Studies on racemic lercanidipine have implicated several signaling pathways that may be modulated by the (R)-enantiomer.
| Effect | Lercanidipine Form | Key Findings | Cell Type/Model | Reference |
| Inhibition of VSMC proliferation | (R)-Enantiomer | As effective as the racemate in reducing intimal hyperplasia and smooth muscle cell proliferation.[1] | Rabbit model of atherosclerosis | [1] |
| Inhibition of VSMC proliferation | Racemic | Inhibition of Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways.[4] | Rat vascular smooth muscle cells | [4] |
| Inhibition of PD-L1 expression | Racemic | Down-regulation of PD-L1 transcription via inhibition of STAT1 phosphorylation.[5][6] | NCI-H1299 and NCI-H460 cells | [5][6] |
| Anti-inflammatory effects | Racemic | Significant reduction in carrageenan-induced paw edema and mast cell degranulation.[7][8] | Rat model of inflammation | [7][8] |
Table 2: Summary of non-L-type calcium channel-related effects of Lercanidipine.
Target Identification and Validation Strategies
Identifying the novel molecular targets of this compound requires a systematic approach employing various experimental techniques.
Target Identification Methodologies
3.1.1. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a powerful technique to isolate and identify binding partners of a small molecule from a complex biological sample.
Workflow for Affinity Chromatography-Mass Spectrometry
References
- 1. Effect of lercanidipine and its (R)-enantiomer on atherosclerotic lesions induced in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new calcium antagonist lercanidipine and its enantiomers affect major processes of atherogenesis in vitro: is calcium entry involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of vasoselectivity of the 1,4-dihydropyridine lercanidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 [frontiersin.org]
- 6. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatoryactivity of calciumchannel blocker lercanidipine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatoryactivity of calciumchannel blocker lercanidipine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Lercanidipine's Interaction with L-type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2] It exerts its therapeutic effect by selectively inhibiting the influx of extracellular calcium ions through voltage-gated L-type calcium channels (CaV1.2) in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[3] Lercanidipine is a chiral molecule, administered clinically as a racemate, which is a 1:1 mixture of its two enantiomers: (S)-Lercanidipine and (R)-Lercanidipine.[3][4] The antihypertensive activity is predominantly attributed to the (S)-enantiomer, which is significantly more potent in blocking L-type calcium channels.[3][5] This technical guide provides an in-depth analysis of the L-type calcium channel blocking activity of the (R)-enantiomer of Lercanidipine, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Core Mechanism of Action: L-type Calcium Channel Blockade
Like other dihydropyridines, the primary mechanism of action for Lercanidipine involves blocking L-type calcium channels in the smooth muscle cells of blood vessels.[4] In their resting state, vascular smooth muscle cells maintain a low intracellular calcium concentration. Upon membrane depolarization, voltage-gated L-type calcium channels open, allowing an influx of extracellular Ca²⁺ ions. This increase in intracellular Ca²⁺ is a critical trigger for the contractile machinery of the cell. Calcium ions bind to calmodulin, and the resulting Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and leading to smooth muscle contraction and vasoconstriction.[2][3]
By binding to the α1 subunit of the L-type calcium channel, dihydropyridines like Lercanidipine stabilize the channel in an inactivated state, preventing the influx of Ca²⁺.[3][6] This inhibition of calcium entry leads to the relaxation of vascular smooth muscle, resulting in vasodilation, a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[3] Lercanidipine is noted for its high lipophilicity, which allows it to accumulate in the lipid bilayer of cell membranes, contributing to a slow onset and a long duration of action.[1][2][7]
Stereoselectivity in L-type Channel Interaction
A significant characteristic of Lercanidipine's pharmacology is its stereoselectivity. The (S)-enantiomer is the eutomer, possessing substantially higher affinity and potency for the L-type calcium channel compared to the (R)-enantiomer.[3][8] This difference is attributed to the specific three-dimensional conformation required for optimal binding to the dihydropyridine receptor on the calcium channel.[3] Studies have shown the (R)-enantiomer to be approximately 100 to 200 times less potent than the (S)-enantiomer in its L-type calcium channel binding activity.[8] This pronounced difference underscores the stereospecific nature of the drug-receptor interaction.
Quantitative Data Presentation
The following tables summarize the available quantitative data regarding the activity of this compound, primarily in comparison to its more active (S)-counterpart.
Table 1: Comparative Activity of Lercanidipine Enantiomers on Calcium Influx
| Enantiomer | Concentration | Effect | % Inhibition of Serum-Induced [Ca²⁺]i Elevation | Relative Potency | Source |
| This compound | 25 µM | Decrease in intracellular Ca²⁺ | 29% | 1x | [9],[10] |
| (S)-Lercanidipine | 25 µM | Decrease in intracellular Ca²⁺ | 69% | ~2.4x | [9],[10] |
Table 2: Comparative Selectivity of Lercanidipine Enantiomers for T-type vs. L-type Calcium Channels
| Enantiomer | T-type vs. L-type Blockade Ratio (T/L) | Interpretation | Source |
| This compound | 1.15 | Slightly higher selectivity for T-type channels | [11],[12],[13] |
| (S)-Lercanidipine | 1.05 | Slightly higher selectivity for T-type channels | [11],[12],[13] |
Note: A T/L ratio > 1 indicates greater selectivity for T-type calcium channels under the specific experimental conditions.
Signaling Pathway and Experimental Visualizations
Signaling Pathway
The following diagram illustrates the signaling cascade initiated by L-type calcium channel activation in vascular smooth muscle cells and the point of intervention for this compound.
References
- 1. Lercanidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lercanidipine Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Lercanidipine - Wikipedia [en.wikipedia.org]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. benchchem.com [benchchem.com]
- 7. Lercanidipine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The new calcium antagonist lercanidipine and its enantiomers affect major processes of atherogenesis in vitro: is calcium entry involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the new calcium antagonist lercanidipine and its enantiomers on the migration and proliferation of arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. europeanreview.org [europeanreview.org]
(R)-Lercanidipine: A Comprehensive Technical Review
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of (R)-Lercanidipine, including its chemical identity, pharmacological properties, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Information
This compound is the (R)-enantiomer of the dihydropyridine calcium channel blocker, Lercanidipine. While the antihypertensive effects of racemic Lercanidipine are primarily attributed to the (S)-enantiomer, the (R)-isomer exhibits unique pharmacological activities that are the subject of ongoing research.
Chemical Structure:
CAS Numbers:
| Compound | CAS Number |
| This compound | 185197-70-0 |
| This compound Hydrochloride | 187731-34-6 |
Molecular Formula: C₃₆H₄₁N₃O₆
Molecular Weight: 611.74 g/mol
Pharmacological Activity
This compound is a calcium channel blocker. While its affinity for L-type calcium channels is significantly lower than that of its (S)-enantiomer, it displays notable activity at T-type calcium channels. This interaction may contribute to the renal-protective effects observed with Lercanidipine treatment.
Beyond its effects on calcium channels, research indicates that this compound possesses anti-proliferative and anti-migratory effects on vascular smooth muscle cells (VSMCs). These effects appear to be independent of L-type calcium channel blockade, suggesting alternative mechanisms of action.
Quantitative Pharmacological Data
The following table summarizes key quantitative data regarding the pharmacological activity of this compound.
| Parameter | Value | Cell Type/Model | Reference |
| T/L-type Calcium Channel Blockade Ratio | 1.15 | Guinea-pig ventricular myocytes | [1] |
| Inhibition of Fibrinogen-Induced Myocyte Migration | More pronounced effect than (S)-enantiomer | Arterial Myocytes (Smooth Muscle Cells) | [2] |
| Inhibition of [³H]thymidine Incorporation into DNA | Most potent enantiomer | Arterial Myocytes (Smooth Muscle Cells) | [2] |
Experimental Protocols
Enantioselective Synthesis of this compound
General Principle of Chiral Resolution:
-
Preparation of Racemic Dihydropyridine Acid: A racemic mixture of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is synthesized.
-
Formation of Diastereomeric Salts: The racemic acid is reacted with a chiral resolving agent, such as an enantiomerically pure amine (e.g., (S)-(-)-1-phenylethylamine), to form diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The salt containing the desired (R)-dihydropyridine acid is isolated.
-
Liberation of the (R)-Enantiomer: The purified diastereomeric salt is treated with an acid to liberate the enantiomerically pure (R)-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.
-
Final Esterification: The resolved (R)-acid is then coupled with the side chain, 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl alcohol, to yield this compound.
Measurement of T-type Calcium Channel Blockade
Methodology: Whole-cell patch-clamp electrophysiology is employed to measure the effect of this compound on T-type calcium currents.
-
Cell Preparation: Guinea-pig ventricular myocytes are isolated.
-
Electrophysiological Recording:
-
Cells are patch-clamped in the whole-cell configuration.
-
The holding potential is set to -90 mV.
-
A two-step voltage protocol is applied to differentiate between L-type and T-type currents. A step to -30 mV primarily elicits T-type currents, while a subsequent step to +20 mV activates L-type currents.
-
Currents are recorded in the absence (control) and presence of varying concentrations of this compound.
-
-
Data Analysis: The percentage of inhibition of the peak T-type current by this compound is calculated and compared to the inhibition of the L-type current to determine the selectivity ratio.[1]
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
Methodology: The anti-proliferative effect of this compound on VSMCs is assessed by measuring the incorporation of [³H]thymidine into newly synthesized DNA.
-
Cell Culture: Rat aortic smooth muscle cells are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of this compound in the presence of a mitogen, such as fetal bovine serum (FBS) or platelet-derived growth factor (PDGF).
-
[³H]thymidine Incorporation: [³H]thymidine is added to the cell cultures for a defined period.
-
Measurement: Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The reduction in [³H]thymidine incorporation in treated cells compared to control cells indicates the level of inhibition of cell proliferation.[2]
Signaling Pathways
The pharmacological effects of this compound are mediated through distinct signaling pathways.
Calcium Channel Blockade
The primary and most well-understood mechanism of action for dihydropyridines is the blockade of voltage-gated calcium channels. This compound shows a preference for T-type over L-type channels.
Caption: this compound's blockade of T-type calcium channels.
Inhibition of VSMC Proliferation
The anti-proliferative effects of this compound on vascular smooth muscle cells are thought to be mediated, at least in part, through the inhibition of the Ras-ERK and PI3K-Akt signaling pathways.
Caption: Inhibition of VSMC proliferation by this compound.
Inhibition of VSMC Migration
The migration of vascular smooth muscle cells is a complex process involving cytoskeletal rearrangements. The RhoA/ROCK pathway is a key regulator of this process. This compound has been shown to inhibit VSMC migration, suggesting a potential interaction with this pathway.
Caption: Postulated inhibition of VSMC migration by this compound.
References
- 1. RhoA/ROCK signaling regulates smooth muscle phenotypic modulation and vascular remodeling via the JNK pathway and vimentin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RhoA/ROCK Pathway Activation is Regulated by AT1 Receptor and Participates in Smooth Muscle Migration and Dedifferentiation via Promoting Actin Cytoskeleton Polymerization [mdpi.com]
Methodological & Application
Chiral HPLC Method for the Enantioselective Analysis of (R)-Lercanidipine
This application note provides a detailed protocol for the chiral separation of Lercanidipine enantiomers, focusing on the quantitative analysis of the (R)-enantiomer using High-Performance Liquid Chromatography (HPLC). The described method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stereoselective pharmacokinetic studies of Lercanidipine.
Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is a chiral compound and is administered as a racemic mixture.[1][2] As enantiomers of a drug can exhibit different pharmacological and toxicological profiles, the development of a reliable enantioselective analytical method is essential. This document outlines a validated reverse-phase HPLC method for the separation and quantification of (R)-Lercanidipine in active pharmaceutical ingredients (API) and tablet dosage forms.[3]
Chromatographic Conditions
A summary of the key chromatographic parameters for the chiral separation of Lercanidipine enantiomers is presented in the table below. This method utilizes a chiral stationary phase for the effective resolution of the (S)- and (R)-enantiomers.
| Parameter | Value |
| Column | Chiral OJ-H (150 x 4.0mm, 5µm) |
| Mobile Phase | 10mM Ammonium acetate: Acetonitrile (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Column Temperature | Ambient |
Method Validation Summary
The presented analytical method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[3][4] A summary of the validation parameters for the (R)-enantiomer is provided below.
| Validation Parameter | Result |
| Linearity Range | 0.5 µg/mL - 4 µg/mL |
| Correlation Coefficient (r²) | 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Relative Standard Deviation (RSD) | 2.0% |
Experimental Protocol
This section details the step-by-step procedure for the preparation of solutions and the execution of the chiral HPLC analysis.
Materials and Reagents
-
Lercanidipine Hydrochloride (Racemic, (R)-isomer, and (S)-isomer standards)
-
Ammonium acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Solution Preparation
-
Mobile Phase Preparation:
-
Prepare a 10mM Ammonium acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC grade water.
-
Mix the 10mM Ammonium acetate solution with Acetonitrile in a ratio of 35:65 (v/v).
-
Degas the mobile phase prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic Lercanidipine Hydrochloride in a suitable solvent (e.g., methanol).
-
Prepare individual stock solutions of this compound and (S)-Lercanidipine.
-
From the stock solutions, prepare working standard solutions at various concentrations within the linearity range by diluting with the mobile phase.
-
-
Sample Preparation (Tablet Dosage Form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Lercanidipine Hydrochloride and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol) to dissolve the drug, sonicate for a few minutes, and then dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Procedure
-
Equilibrate the Chiral OJ-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Monitor the separation at a wavelength of 240 nm.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times obtained from the injection of individual enantiomer standards.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.
Experimental Workflow
The following diagram illustrates the logical workflow of the chiral HPLC analysis of this compound.
Caption: Workflow for Chiral HPLC Analysis of this compound.
Alternative Methodologies
While the primary focus of this note is a reverse-phase method, it is worth noting that normal-phase chromatography has also been successfully employed for the separation of Lercanidipine enantiomers. One such method utilizes a Chiralpak® AD column with a mobile phase of hexane-ethanol (95:5, v/v) plus 0.1% (v/v) diethylamine.[5] However, this mobile phase composition is generally not compatible with mass spectrometric detection using electrospray ionization.[5] For applications requiring LC-MS/MS analysis, such as pharmacokinetic studies in human plasma, the development of a compatible chiral LC method is necessary.[5][6]
References
- 1. A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. easpublisher.com [easpublisher.com]
- 4. easpublisher.com [easpublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective determination of lercanidipine in human plasma for pharmacokinetic studies by normal-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (R)-Lercanidipine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used for the treatment of hypertension.[1] It is a chiral compound and is administered as a racemic mixture of two enantiomers, (R)- and (S)-Lercanidipine. The antihypertensive activity of lercanidipine is primarily attributed to the (S)-enantiomer, which has been shown to be 100-200 times more potent in blocking L-type calcium channels than the (R)-enantiomer.[2] Given the stereoselective pharmacology and pharmacokinetics of lercanidipine, the specific quantification of the (R)- and (S)-enantiomers in plasma is crucial for detailed pharmacokinetic studies, bioequivalence trials, and to understand the complete clinical profile of the drug.[3][4]
This application note provides a detailed protocol for the sensitive and selective quantification of (R)-Lercanidipine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A method for the analysis of the racemic mixture is also presented for comparative purposes.
Experimental Protocols
Method 1: Enantioselective Quantification of (R)- and (S)-Lercanidipine
This protocol is based on a validated method for the specific quantification of lercanidipine enantiomers.[5]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To a 100 µL aliquot of human plasma, add the internal standard solution (e.g., R-Lercanidipine-d3 and S-Lercanidipine-d3).[5]
-
Vortex the sample for 10 seconds.
-
Pre-condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: Lux 3µ Cellulose-3, 150 × 4.6 mm.[5]
-
Mobile Phase: 0.2% Aqueous Ammonia Solution: Acetonitrile (55:45 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Run Time: 16 minutes.[5]
Method 2: Racemic Lercanidipine Quantification
This protocol provides a general method for the quantification of total lercanidipine (R and S enantiomers).
1. Sample Preparation: Protein Precipitation
-
To a 200 µL aliquot of human plasma, add 20 µL of an internal standard solution (e.g., diazepam).[6]
-
Add 800 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 20 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: HPLC or UPLC system.
-
Column: A standard reverse-phase column such as a Hedera ODS-2 or a Symmetry C18.[5][6]
-
Mobile Phase: Methanol and 5mM ammonium acetate buffer with 0.1% formic acid.[6]
-
Flow Rate: 400 µL/min.[6]
-
Column Temperature: 38°C.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
MRM Transitions:
Data Presentation
Table 1: Quantitative Data for Enantioselective Analysis of (R)- and (S)-Lercanidipine
| Parameter | This compound | (S)-Lercanidipine | Reference |
| Linearity Range | 0.041 - 25 ng/mL | 0.041 - 25 ng/mL | [5] |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 | [5] |
| Inter-batch Accuracy | 99.84% - 100.6% | 99.84% - 100.6% | [5] |
| Inter-batch Precision (%CV) | 0.87% - 2.70% | 0.87% - 2.70% | [5] |
Table 2: Quantitative Data for Racemic Lercanidipine Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.015 - 8.0 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.015 ng/mL | [6] |
| Intra-day Precision (%CV) | < 15% | [6] |
| Inter-day Precision (%CV) | < 15% | [6] |
| Linearity Range | 0.05 - 20.0 ng/mL | [7] |
| Intra- and Inter-day Precision (%CV) | < 11.7% | [7] |
| Accuracy | 94.4% - 114.8% | [7] |
Visualizations
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective pharmacokinetics of lercanidipine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Lercanidipine | Semantic Scholar [semanticscholar.org]
- 5. wjpps.com [wjpps.com]
- 6. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Lercanidipine Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Lercanidipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by low aqueous solubility and high permeability.[4][5][6][7] This poor solubility presents a significant challenge for in vivo studies, often leading to low and variable oral bioavailability, estimated to be around 10%.[4][7][8] To achieve reliable and reproducible results in preclinical animal studies, it is imperative to develop formulations that enhance the solubility and dissolution rate of this compound.
These application notes provide detailed protocols for the preparation and in vivo evaluation of an this compound formulation. The focus is on a solid dispersion technique, which has been shown to significantly improve its oral bioavailability. Additionally, this document outlines the necessary experimental procedures for pharmacokinetic and pharmacodynamic assessments in a rat model.
Data Presentation
Solubility of this compound Hydrochloride
The solubility of this compound hydrochloride in various solvents is a critical parameter for formulation development.
| Solvent/Medium | Solubility | Reference |
| Water | Practically insoluble | --INVALID-LINK-- |
| Ethanol | ~2 mg/mL | --INVALID-LINK-- |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | --INVALID-LINK-- |
| Dimethylformamide (DMF) | ~25 mg/mL | --INVALID-LINK-- |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | --INVALID-LINK-- |
| Pure Drug in Aqueous Solution | 0.0516 ± 0.008 mg/mL | --INVALID-LINK-- |
| Optimized Solid Dispersion (SD20) | 0.7226 ± 0.12 mg/mL | --INVALID-LINK-- |
Formulation Composition
A solid dispersion formulation has been demonstrated to significantly enhance the solubility of Lercanidipine.[4] The following table details the composition of an optimized solid dispersion formulation (SD20).[4]
| Component | Role | Ratio (by weight) | Supplier Example |
| This compound HCl | Active Pharmaceutical Ingredient | 1 | |
| Kolliwax GMS | Hydrophilic Carrier | 3 | Signet Chemical Corp. Pvt. Ltd. |
| Gelucire 44/14 | Hydrophilic Carrier/Solubilizer | - | Gattefossé |
| Sodium Lauryl Sulfate (SLS) | Surfactant | q.s. (e.g., 2%) |
Pharmacokinetic Parameters in Rats
The oral administration of the optimized solid dispersion formulation (SD20) of Lercanidipine hydrochloride resulted in a significant improvement in pharmacokinetic parameters in Wistar rats compared to a suspension of the pure drug.[4]
| Parameter | Pure Drug Suspension | Optimized Solid Dispersion (SD20) | Reference |
| Cmax (ng/mL) | 564.88 ± 1.75 | 1715.317 ± 1.45 | --INVALID-LINK-- |
| Tmax (h) | 1.5 ± 0.5 | 1.0 ± 0.4 | --INVALID-LINK-- |
| AUC0-∞ (ng·h/mL) | 2046.54 ± 1.67 | 6190.64 ± 1.42 | --INVALID-LINK-- |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion of this compound hydrochloride to enhance its solubility.[4]
Materials:
-
This compound hydrochloride
-
Kolliwax GMS
-
Gelucire 44/14
-
Sodium Lauryl Sulfate (SLS)
-
Methanol (analytical grade)
-
Mortar and pestle
-
Sieve (#100)
-
Porcelain dish
-
Oven
Procedure:
-
Accurately weigh this compound hydrochloride, Kolliwax GMS, Gelucire 44/14, and SLS in a 1:3 drug-to-carrier ratio (Kolliwax GMS and Gelucire 44/14 combined). A small percentage of SLS (e.g., 2%) can be included as a surfactant.
-
Combine the weighed components in a porcelain dish.
-
Add a minimal amount of methanol to dissolve the mixture completely.
-
Place the porcelain dish in an oven set at 50°C to evaporate the solvent completely.
-
Once dried, triturate the solid mass using a mortar and pestle.
-
Pass the resulting powder through a #100 sieve to obtain a fine, uniform powder.
-
Store the prepared solid dispersion in a desiccator until further use.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for a pharmacokinetic study in rats to evaluate the oral bioavailability of the this compound formulation.
Materials and Animals:
-
Wistar rats (180-200 g)
-
Prepared this compound solid dispersion
-
Vehicle for suspension (e.g., 0.5% w/v methylcellulose in water)
-
Oral gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)
-
Syringes
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimatize Wistar rats to the laboratory conditions for at least one week prior to the experiment, with a 12-hour light/dark cycle and free access to standard chow and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Dose Preparation: Suspend the prepared this compound solid dispersion in the vehicle to achieve the desired concentration. A suspension of the pure drug in the same vehicle should be prepared as a control.
-
Dosing: Administer a single oral dose of the this compound formulation or the pure drug suspension to the rats via oral gavage. The dosing volume should be calculated based on the animal's body weight (typically 5-10 mL/kg).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Centrifuge the collected blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
In Vivo Pharmacodynamic Study in Spontaneously Hypertensive Rats (SHR)
This protocol describes the evaluation of the antihypertensive effect of the this compound formulation in a relevant animal model of hypertension.[1][2][9][10]
Materials and Animals:
-
Spontaneously Hypertensive Rats (SHR)
-
Prepared this compound solid dispersion
-
Vehicle for suspension
-
Oral gavage needles
-
Non-invasive blood pressure measurement system (tail-cuff method)
Procedure:
-
Animal Acclimatization: Acclimatize SHR to the laboratory conditions and the blood pressure measurement procedure for at least one week to minimize stress-induced variations in blood pressure.
-
Baseline Blood Pressure: Measure the baseline systolic and diastolic blood pressure of each rat for several days prior to the study to establish a stable baseline.
-
Dose Preparation: Prepare the this compound formulation as described in the pharmacokinetic study protocol.
-
Dosing: Administer a single oral dose of the this compound formulation or vehicle to the SHR. Doses can be selected based on previous studies (e.g., ranging from 1 to 10 mg/kg).[10]
-
Blood Pressure Measurement: Measure the blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours). For each measurement, allow the rat to acclimatize to the restraining device before taking multiple readings and averaging them.
-
Data Analysis: Calculate the change in blood pressure from baseline for each treatment group and compare the effects of the this compound formulation to the vehicle control.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Workflow for In Vivo Evaluation
Caption: Experimental workflow for the in vivo evaluation of this compound formulation.
References
- 1. Antihypertensive effects of lercanidipine in experimental hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Antihypertensive Activity of Lercanidipine and Its Enantiomers in Animal Models | Semantic Scholar [semanticscholar.org]
- 4. ijsred.com [ijsred.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. isca.me [isca.me]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. iscientific.org [iscientific.org]
- 9. Drug synergism of antihypertensive action in combination of telmisartan with lercanidipine in spontaneous hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of (R)-Lercanidipine Activity
Introduction
Lercanidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2] It functions by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels (LTCCs), primarily the Cav1.2 subunit, in the smooth muscle cells of blood vessels.[3][4] This action leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4][5] Lercanidipine is a racemic mixture of two enantiomers, (S)-Lercanidipine and (R)-Lercanidipine, with the (S)-enantiomer being the more potent blocker of L-type calcium channels.[3][6] However, studies have also indicated that the (R)-enantiomer may contribute to the overall pharmacological profile, potentially through actions on other channels like T-type calcium channels.[7]
These application notes provide detailed protocols for two key cell-based assays to characterize the activity of this compound: a primary functional assay to measure its inhibitory effect on L-type calcium channels and a secondary assay to assess its impact on cell viability.
Signaling Pathway of Lercanidipine Action
This compound, like other dihydropyridines, physically blocks the L-type voltage-gated calcium channel on the cell membrane. This prevents the influx of extracellular calcium into the cell, which is a critical trigger for the contraction of vascular smooth muscle. The resulting decrease in intracellular calcium leads to muscle relaxation and vasodilation.[4][5]
References
- 1. Lercanidipine hydrochloride - Australian Prescriber [australianprescriber.tg.org.au]
- 2. benchchem.com [benchchem.com]
- 3. Lercanidipine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Lercanidipine Hydrochloride? [synapse.patsnap.com]
- 5. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of (R)-Lercanidipine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-Lercanidipine, an enantiomer of the dihydropyridine calcium channel blocker Lercanidipine, presents a unique pharmacological profile. While the (S)-enantiomer is primarily responsible for the drug's potent antihypertensive effects, studies suggest that this compound may possess distinct therapeutic properties, particularly in the realm of anti-atherosclerosis, independent of blood pressure reduction.[1][2] This document provides detailed application notes and protocols for utilizing animal models to investigate the specific effects of this compound.
Anti-Atherosclerotic Effects
Animal models have been instrumental in elucidating the direct anti-atherosclerotic potential of this compound.[2] These studies suggest a mechanism that is independent of the modulation of risk factors like hypercholesterolemia and hypertension.[2]
Animal Model: Hypercholesterolemic Rabbit Model of Atherosclerosis
This model is designed to induce two types of atherosclerotic lesions: hyperplastic lesions in the carotid artery and fatty-streak lesions in the aorta.
Experimental Protocol:
-
Animal Selection: Male New Zealand White rabbits are used for this model.
-
Diet: The animals are fed a cholesterol-rich diet to induce hypercholesterolemia.
-
Induction of Hyperplastic Lesions: A hollow silastic collar is surgically placed around one carotid artery to induce intimal hyperplasia.[2]
-
Drug Administration: this compound is administered via subcutaneous injection. A typical dosing regimen is 3 mg/kg/week for 10 weeks.[2]
-
Assessment of Atherosclerosis:
-
Intimal Hyperplasia: The intima/media (I/M) ratio of the carotid arteries is measured.
-
Fatty-Streak Lesions: The area of fatty streaks in the aorta (arch, thoracic, and abdominal segments) is quantified.
-
Cell Proliferation: The proliferation of smooth muscle cells is assessed by measuring the incorporation of BrdU (Bromodeoxyuridine) into DNA.[2]
-
Quantitative Data Summary:
| Parameter | Control Group (Untreated) | This compound (3 mg/kg/week) | Lercanidipine (3 mg/kg/week) |
| Intima/Media (I/M) Ratio | 2 ± 0.42 | 0.41 ± 0.11 | 0.32 ± 0.1 |
| Reduction in Smooth Muscle Cell Proliferation | - | ~80% | ~85% |
| Aortic Fatty-Streak Area | 27% | Significantly Reduced (similar to Lercanidipine) | 16% |
Data sourced from a study on hypercholesterolemic rabbits.[2]
DOT Diagram: Experimental Workflow for Atherosclerosis Study
Caption: Workflow for studying anti-atherosclerotic effects.
Antihypertensive Effects
Studies in various animal models have consistently shown that the (R)-enantiomer of Lercanidipine is practically inactive in terms of antihypertensive effects compared to the (S)-enantiomer and the racemic mixture.[1]
Animal Models:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.[1][3]
-
Renal Hypertensive Dogs: A model of secondary hypertension induced by renal artery constriction.[1][3]
Experimental Protocol (General):
-
Animal Preparation: Animals are chronically catheterized for direct blood pressure measurement.
-
Drug Administration: this compound, (S)-Lercanidipine, and racemic Lercanidipine are administered intravenously (i.v.) or orally (p.o.).
-
Blood Pressure Monitoring: Diastolic blood pressure (DBP) and systolic blood pressure (SBP) are continuously monitored.
-
Data Analysis: The dose-response relationship is determined, and the ED25 (the dose required to produce a 25% reduction in DBP) is calculated.
Quantitative Data Summary:
| Animal Model | Enantiomer | Route | Activity |
| Anesthetized Normotensive Rats | This compound | i.v. | ED25 value was 84-fold higher than the (S)-enantiomer |
| Conscious Spontaneously Hypertensive Rats | This compound | i.v. & p.o. | Practically inactive |
| Renal Hypertensive Conscious Dogs | This compound | p.o. | Practically inactive up to 30 mg/kg (≤10% decrease in DBP) |
Data compiled from studies on hypertensive animal models.[1]
DOT Diagram: Signaling Pathway of Lercanidipine's Antihypertensive Action
Caption: Enantiomer-specific effects on blood pressure.
Neuroprotective and Renal Protective Effects
While racemic Lercanidipine has demonstrated neuroprotective and renal protective effects in various animal models, specific studies focusing on the (R)-enantiomer in these contexts are limited.[4][5][6][7] The observed benefits of the racemic mixture are often attributed to its blood pressure-lowering and vasodilatory properties, which are primarily mediated by the (S)-enantiomer.[8] However, the anti-inflammatory, antioxidant, and anti-proliferative effects observed with racemic Lercanidipine could potentially involve contributions from the (R)-enantiomer.[4][6]
Potential Areas for Future Research with this compound:
-
Neuroprotection in Stroke Models: Investigate the effects of this compound in a middle cerebral artery occlusion (MCAo) model in rats to assess its impact on infarct volume, neurological deficits, and markers of oxidative stress and inflammation, independent of significant hemodynamic changes.[6]
-
Renal Protection in Diabetic Nephropathy: Utilize models like the Cohen-Rosenthal diabetic hypertensive rat to evaluate if this compound can prevent renal microvascular changes and reduce proteinuria through mechanisms other than blood pressure control.[9][10]
DOT Diagram: Potential Pleiotropic Effects of this compound
Caption: Hypothesized mechanisms of this compound.
Pharmacokinetics
Pharmacokinetic studies in rats and dogs have shown that Lercanidipine is rapidly and extensively distributed to organs and tissues.[11] While detailed pharmacokinetic profiles specifically for the (R)-enantiomer are not extensively reported in the provided search results, it is known that the two enantiomers of Lercanidipine show a similar plasma level profile, with the same time to maximum concentration (tmax) and essentially the same elimination half-lives.[12]
Animal Models:
-
Rats
-
Dogs
Experimental Protocol:
-
Drug Administration: [14C]-labeled Lercanidipine hydrochloride is administered orally (p.o.).
-
Sample Collection: Plasma, bile, and various tissues are collected at different time points.
-
Analysis: Radioactivity levels are measured to determine distribution and elimination. Thin-layer chromatography can be used to identify metabolites.[11]
Key Pharmacokinetic Parameters (Racemic Lercanidipine):
| Species | Route | Dose | Key Findings |
| Rats | p.o. | 3 mg/kg | Radioactivity is rapidly and extensively distributed. The liver is a target organ. Biliary excretion accounts for ~30% of the dose.[11] |
| Dogs | p.o. | 0.5 mg/kg | Similar to rats, with rapid and extensive tissue distribution.[11] |
Note: The antihypertensive activity of Lercanidipine is mainly attributed to the (S)-enantiomer.[12] Further studies are warranted to fully characterize the pharmacokinetics and tissue distribution of the (R)-enantiomer.
References
- 1. Antihypertensive Activity of Lercanidipine and Its Enantiomers in Animal Models | Semantic Scholar [semanticscholar.org]
- 2. Effect of lercanidipine and its (R)-enantiomer on atherosclerotic lesions induced in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effects of lercanidipine in experimental hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effect of Lercanidipine- A Novel Calcium Channel Blocker in Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of lercanidipine in middle cerebral artery occlusion model of stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eathj.org [eathj.org]
- 8. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effect of lercanidipine on kidney microanatomy in Cohen-Rosenthal diabetic hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Lercanidipine in Animals: II. Distribution to and Elimination from Organs and Tissues After Administration of [14C]Lercanidipine to Rats and Dogs. Whole‐Body Autoradiography, Biliary Excretion and Enterohepatic Circulation and Biotransformation in Rats | Semantic Scholar [semanticscholar.org]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Application Notes and Protocols for the Dissolution of (R)-Lercanidipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Lercanidipine is one of the two enantiomers of the dihydropyridine calcium channel blocker Lercanidipine. While the antihypertensive activity of Lercanidipine is primarily attributed to the (S)-enantiomer, research involving the individual enantiomers is crucial for comprehensive pharmacological and toxicological profiling.[1][2] Proper dissolution of this compound is a critical first step for accurate and reproducible results in any experimental setting.
This document provides detailed protocols for the dissolution of this compound for experimental use. It should be noted that while Lercanidipine is commercially available as a racemic mixture, the physicochemical properties of the individual enantiomers are expected to be very similar. The following solubility data is for Lercanidipine Hydrochloride (racemate) and serves as a robust proxy for this compound.
Physicochemical Properties and Solubility
This compound, as part of the Lercanidipine racemate, is a yellow crystalline powder.[3] It is characterized by its high lipophilicity and is practically insoluble in water.[3] Its solubility is pH-dependent, showing higher solubility in acidic conditions.[1][4]
Table 1: Solubility of Lercanidipine Hydrochloride in Various Solvents
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | ~25 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [5] |
| Ethanol | ~2 mg/mL | [5] |
| Methanol | Readily soluble | [3][6] |
| Chloroform | Readily soluble | [3] |
| 0.1 N HCl | 0.123 mg/mL | [4] |
| Water | Practically insoluble (~5 µg/mL) | [3][7] |
| Phosphate Buffer (pH 6.8) | < 5 µg/mL | [7] |
Note: The data presented is for Lercanidipine Hydrochloride (racemate). It is anticipated that the solubility of this compound is comparable.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in Organic Solvents
This protocol is suitable for preparing a concentrated stock solution of this compound for subsequent dilution in aqueous media for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile, amber glass vials or microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-dissolution Preparation:
-
Bring the this compound powder and the organic solvent (DMSO or DMF) to room temperature.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube or amber vial.
-
-
Dissolution:
-
Add the appropriate volume of the selected organic solvent to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[8]
-
-
Sterilization and Storage:
-
For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a fresh sterile tube.[8]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C for long-term storage.
-
Note: When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[8]
Protocol 2: Preparation of Working Solutions in Aqueous Buffers
This protocol describes the dilution of the organic stock solution into an aqueous buffer for immediate experimental use. Due to the low aqueous solubility of Lercanidipine, it is recommended to first dissolve it in an organic solvent as described in Protocol 1.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), 0.1 N HCl)
-
Sterile conical tubes or vials
Procedure:
-
Thawing of Stock Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
-
Dilution:
-
Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentration.
-
For maximum solubility in aqueous buffers, it is recommended to dilute the stock solution (e.g., in DMF) with the aqueous buffer of choice. For instance, a 1:2 solution of DMF:PBS (pH 7.2) can yield a solubility of approximately 0.3 mg/mL for Lercanidipine hydrochloride.[5]
-
Vortex the solution thoroughly after each dilution step.
-
-
Important Considerations:
-
Aqueous solutions of Lercanidipine are not recommended for storage for more than one day.[5]
-
Observe the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen aqueous buffer.
-
Signaling Pathway and Experimental Workflow
This compound, like its S-enantiomer, is a dihydropyridine that primarily acts by blocking L-type voltage-gated calcium channels.[3] This action leads to a reduction in calcium influx into vascular smooth muscle cells, resulting in vasodilation and a decrease in blood pressure.
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for using this compound.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. researchgate.net [researchgate.net]
- 3. Lercanidipine - Wikipedia [en.wikipedia.org]
- 4. isca.me [isca.me]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. easpublisher.com [easpublisher.com]
- 7. thaiscience.info [thaiscience.info]
- 8. benchchem.com [benchchem.com]
Application Note: Enantiomeric Separation of Lercanidipine by Capillary Electrophoresis
Abstract
This application note details a validated capillary electrophoresis (CE) method for the enantioselective separation and quantitative determination of lercanidipine enantiomers. Lercanidipine, a calcium channel blocker, is a racemic mixture where the pharmacological activity is primarily attributed to the (S)-enantiomer. This necessitates a reliable method for separating and quantifying the individual enantiomers for quality control and research purposes. The described protocol utilizes 2,3,6-o-methyl-β-cyclodextrin as a chiral selector, achieving baseline separation of the (R)- and (S)-lercanidipine enantiomers. The method is demonstrated to be linear, precise, and accurate for the analysis of lercanidipine in pharmaceutical formulations.[1]
Introduction
Lercanidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[2] The molecule contains a single chiral center, and thus exists as two enantiomers, (R)- and (S)-lercanidipine. In vitro studies have shown that the (S)-enantiomer possesses approximately 100-200 times higher affinity for calcium channels than the (R)-enantiomer, making it the pharmacologically active form.[3] Due to these differences in pharmacological activity, it is crucial to have analytical methods capable of separating and quantifying the individual enantiomers.
Capillary electrophoresis (CE) offers several advantages for chiral separations, including high efficiency, rapid analysis, low sample and reagent consumption, and versatility.[3] This application note provides a detailed protocol for the enantiomeric separation of lercanidipine using CE with a cyclodextrin-based chiral selector.
Experimental Protocols
Instrumentation and Consumables
-
Capillary Electrophoresis System: A system equipped with a UV detector and temperature control for the capillary.
-
Capillary: Uncoated fused-silica capillary, 50 µm internal diameter, with an effective length of 50.0 cm.[3][1][4]
-
Reagents:
-
Sodium acetate
-
Acetic acid
-
2,3,6-o-methyl-β-cyclodextrin (TM-β-CD)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium hydroxide (for capillary conditioning)
-
Lercanidipine reference standard
-
Commercial lercanidipine tablets (10 mg)
-
Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 200 mmol/L sodium acetate buffer at pH 4.0.[1][4] Dissolve the appropriate amount of sodium acetate in deionized water, adjust the pH to 4.0 with acetic acid, and bring to the final volume. To this buffer, add 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) to a final concentration of 10 mmol/L.[1][4]
-
Standard Stock Solution: Accurately weigh and dissolve racemic lercanidipine in methanol to prepare a stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 12.5 to 100 µg/mL for each enantiomer.[3][1]
-
Sample Preparation from Tablets:
-
Weigh and finely powder ten 10 mg lercanidipine tablets.
-
Accurately weigh an amount of the powder equivalent to 10 mg of racemic lercanidipine and transfer it to a 10 mL volumetric flask.[3]
-
Add approximately 6 mL of methanol and sonicate for 10 minutes.[3]
-
Allow the mixture to rest for 10 minutes, then bring it to volume with methanol.[3]
-
Transfer a 1.0 mL aliquot to another 10 mL volumetric flask and complete the volume with methanol.[3]
-
Capillary Electrophoresis Conditions
-
Capillary Conditioning: Before first use, rinse the capillary with 0.1 mol/L NaOH for 10 minutes, followed by water for 10 minutes.[4]
-
Pre-run Conditioning: At the beginning of each run, rinse the capillary with the BGE for a specified time.
-
Injection: Perform a hydrodynamic injection of the sample for 10 seconds at a pressure of 0.5 psi.[3][4]
-
Capillary Temperature: Maintain the capillary temperature at 15°C.[3][1][4]
-
Detection: Monitor the absorbance at a wavelength of 237 nm.[3][1][4]
Experimental Workflow
Quantitative Data Summary
The developed capillary electrophoresis method was validated for its quantitative performance. The key validation parameters are summarized in the tables below.[3]
Table 1: System Suitability Test Results
| Parameter | (S)-Lercanidipine | (R)-Lercanidipine |
|---|---|---|
| Migration Time (min) | 10.5 | 11.0 |
| RSD of Migration Time (%) | < 1.0 | < 1.0 |
| Peak Area | - | - |
| RSD of Peak Area (%) | < 2.0 | < 2.0 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
Data derived from ten replicate injections of a 100 µg/mL standard solution.[3]
Table 2: Method Validation Parameters
| Parameter | Value |
|---|---|
| Linearity Range (µg/mL) | 12.5 - 100 |
| Correlation Coefficient (r) | ≥ 0.995 |
| Intraday Precision (RSD, %) | < 5.0 |
| Interday Precision (RSD, %) | < 5.0 |
| Intraday Accuracy (Error, %) | < 5.0 |
| Interday Accuracy (Error, %) | < 5.0 |
| Limit of Detection (LOD) | - |
| Limit of Quantitation (LOQ) | - |
Data presented for both enantiomers.[3][1]
Logical Relationship of Separation
The enantiomeric separation of lercanidipine is achieved by the differential interaction of the enantiomers with the chiral selector, TM-β-CD, which is included in the background electrolyte.
Conclusion
The capillary electrophoresis method presented in this application note is a simple, rapid, and reliable approach for the enantioselective analysis of lercanidipine. The use of 2,3,6-o-methyl-β-cyclodextrin as a chiral selector provides excellent resolution between the (S)- and (R)-enantiomers. The method has been successfully validated and applied to the quantification of lercanidipine enantiomers in commercial tablets, demonstrating its suitability for quality control in the pharmaceutical industry.[3][1]
References
- 1. Quantitative determination of lercanidipine enantiomers in commercial formulations by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of (R)-Lercanidipine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lercanidipine is a third-generation dihydropyridine L-type calcium channel blocker widely used in the treatment of hypertension.[1] Its pharmacological activity is primarily attributed to the (S)-enantiomer, which exhibits a 100- to 200-fold greater affinity for the L-type calcium channel than the (R)-enantiomer. However, the (R)-enantiomer is not devoid of biological activity and may contribute to the overall therapeutic profile, including potential anti-atherosclerotic effects not directly related to L-type calcium channel blockade.[2][3] The development of analogs of (R)-Lercanidipine presents an opportunity to explore novel therapeutic activities and to develop compounds with improved selectivity and pharmacokinetic properties.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize this compound analogs that modulate L-type calcium channel activity. The described methodologies include a primary fluorescence-based calcium influx assay for large-scale screening and a secondary, higher-fidelity automated patch-clamp electrophysiology assay for hit confirmation and detailed characterization.
Signaling Pathway of L-Type Calcium Channels
L-type calcium channels (LTCCs), particularly the CaV1.2 subtype, are voltage-gated ion channels crucial for regulating intracellular calcium concentration in response to membrane depolarization. In vascular smooth muscle cells, the influx of Ca²⁺ through LTCCs initiates a signaling cascade leading to muscle contraction and vasoconstriction. This compound and its analogs are expected to modulate this pathway by binding to the LTCC, thereby inhibiting Ca²⁺ influx and promoting vasodilation.
High-Throughput Screening Workflow
The screening of this compound analog libraries follows a tiered approach, beginning with a high-throughput primary screen to identify initial hits, followed by secondary assays for confirmation and characterization.
Data Presentation: L-Type Calcium Channel Blocking Activity of this compound and Analogs
The following table summarizes the inhibitory activity of this compound, its enantiomer, other known dihydropyridines, and a representative set of hypothetical this compound analogs on L-type calcium channels.
| Compound ID | R1 Group | R2 Group | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Methyl | 2-(3,3-diphenylpropyl(methyl)amino)-1,1-dimethylethyl | Automated Patch Clamp | Human Atrial Trabeculae | 127 | [4] |
| (S)-Lercanidipine | Methyl | 2-(3,3-diphenylpropyl(methyl)amino)-1,1-dimethylethyl | Automated Patch Clamp | Human Atrial Trabeculae | - | [2] |
| Nifedipine | Methyl | Methyl | Automated Patch Clamp | Human Atrial Trabeculae | 3.5 | [4] |
| Amlodipine | Ethyl | 2-((2-aminoethoxy)methyl) | Automated Patch Clamp | Human Atrial Trabeculae | 48 | [4] |
| Analog R-1 | Ethyl | 2-(3,3-diphenylpropyl(methyl)amino)-1,1-dimethylethyl | Fluorescence-Based | HEK293-CaV1.2 | 85 | Hypothetical |
| Analog R-2 | Isopropyl | 2-(3,3-diphenylpropyl(methyl)amino)-1,1-dimethylethyl | Fluorescence-Based | HEK293-CaV1.2 | 150 | Hypothetical |
| Analog R-3 | Methyl | 2-(3-phenylpropyl(methyl)amino)-1,1-dimethylethyl | Fluorescence-Based | HEK293-CaV1.2 | 210 | Hypothetical |
| Analog R-4 | Methyl | 2-(3,3-diphenylpropyl(ethyl)amino)-1,1-dimethylethyl | Fluorescence-Based | HEK293-CaV1.2 | 98 | Hypothetical |
| Analog R-5 | Ethyl | 2-(3-phenylpropyl(ethyl)amino)-1,1-dimethylethyl | Fluorescence-Based | HEK293-CaV1.2 | 175 | Hypothetical |
Experimental Protocols
Primary Screening: Fluorescence-Based Calcium Influx Assay
This assay provides a high-throughput method to functionally assess the inhibitory activity of compounds on L-type calcium channels by measuring changes in intracellular calcium concentration.
a. Cell Line and Culture:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human L-type calcium channel subunits (CaV1.2 α1c, β2, and α2δ).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
b. Experimental Procedure:
-
Cell Plating: Seed the HEK293-CaV1.2 cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 to 30,000 cells per well in 50 µL of culture medium. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Compound Addition: Prepare serial dilutions of the this compound analogs in the assay buffer. Add 5 µL of the compound solutions to the respective wells of the cell plate. Include vehicle controls (e.g., 0.1% DMSO) and a positive control (e.g., (S)-Lercanidipine).
-
Incubation: Incubate the plate at room temperature for 15-20 minutes.
-
Depolarization and Signal Reading: Place the microplate in a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument with liquid handling capabilities. Establish a baseline fluorescence reading for 10-20 seconds. Add 25 µL of a depolarization solution (e.g., assay buffer containing a high concentration of KCl, typically 90 mM, to achieve a final concentration of ~50 mM) to activate the L-type calcium channels. Record the fluorescence signal for 2-3 minutes post-depolarization.
c. Data Analysis:
-
The increase in fluorescence upon depolarization corresponds to the influx of calcium.
-
The inhibitory effect of the compounds is measured as a percentage reduction of the fluorescence signal (peak fluorescence minus baseline) in the presence of the compound compared to the vehicle control.
-
Calculate the % inhibition using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Secondary Assay: Automated Patch Clamp Electrophysiology
This assay provides a more direct and detailed characterization of the interaction between the hit compounds and the L-type calcium channel.
a. Cell Line and Preparation:
-
Use the same HEK293-CaV1.2 stable cell line as in the primary screen.
-
Harvest the cells and prepare a single-cell suspension at a concentration of 1-2 x 10⁶ cells/mL in the external solution.
b. Solutions:
-
Internal Solution (in mM): 120 Cs-Aspartate, 10 EGTA, 5 MgCl₂, 3 Mg-ATP, 10 HEPES; pH 7.2 with CsOH.
-
External Solution (in mM): 140 Choline-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 with CsOH.
c. Experimental Procedure (using a planar patch-clamp system):
-
Cell Sealing and Whole-Cell Configuration: The automated system will aspirate the cell suspension and attempt to form a giga-ohm seal between a single cell and the aperture of the planar patch chip. Subsequently, the system will apply suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Protocol and Compound Application:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to keep the channels in a closed, available state.
-
Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to elicit an inward Ba²⁺ current through the L-type calcium channels.
-
Establish a stable baseline current for several voltage steps.
-
Apply the test compound at various concentrations via the integrated fluidics system. Allow for sufficient incubation time at each concentration to reach a steady-state block.
-
-
Data Acquisition: Record the peak inward current at each compound concentration.
d. Data Analysis:
-
Measure the peak current amplitude in the presence of each compound concentration.
-
Normalize the current to the control (vehicle) and plot the percentage of block against the compound concentration.
-
Fit the dose-response curve with the Hill equation to determine the IC₅₀ value.
Conclusion
The described high-throughput screening assays provide a robust and efficient platform for the discovery and characterization of novel this compound analogs as modulators of L-type calcium channels. The fluorescence-based assay is well-suited for the primary screening of large compound libraries, while the automated patch clamp assay offers a higher-fidelity method for hit confirmation, determination of potency, and further mechanistic studies. By employing this integrated screening strategy, researchers can effectively identify and advance promising new therapeutic candidates.
References
- 1. Lercanidipine: a novel dihydropyridine calcium-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new calcium antagonist lercanidipine and its enantiomers affect major processes of atherogenesis in vitro: is calcium entry involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the new calcium antagonist lercanidipine and its enantiomers on the migration and proliferation of arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased vascular selectivity and prolonged pharmacological efficacy of the L-type Ca2+ channel antagonist lercanidipine in human cardiovascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Lercanidipine in Cardiovascular Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-Lercanidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, in various cardiovascular research models. The protocols detailed below are based on established experimental findings and are intended to guide researchers in designing and executing studies to investigate the cardiovascular effects of this compound.
Mechanism of Action
Lercanidipine (B1674757) is a highly lipophilic calcium channel blocker with a slow onset and long duration of action.[1][2] Its primary mechanism involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[3][4] This action leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4][5] Notably, lercanidipine exhibits high vascular selectivity, meaning it has a more pronounced effect on blood vessels compared to the heart, thus minimizing negative inotropic effects (a decrease in cardiac contractile force) at therapeutic doses.[6][7] The (S)-enantiomer is primarily responsible for the calcium channel blocking activity, while the (R)-enantiomer has been shown to have direct anti-atherosclerotic effects independent of this mechanism.[8][9]
In Vivo Cardiovascular Models
This compound has been extensively studied in various animal models of hypertension and other cardiovascular diseases.
Spontaneously Hypertensive Rats (SHR)
The SHR model is a well-established genetic model of essential hypertension.
Application: To assess the antihypertensive efficacy and long-term effects of this compound.
Key Findings:
-
Oral administration of lercanidipine demonstrates potent and long-lasting antihypertensive effects.[10][11]
-
It is more potent than nicardipine (B1678738) and nitrendipine (B1678957) in reducing diastolic blood pressure.[10]
-
Repeated administration does not lead to tachyphylaxis (diminished response).[10]
-
Lercanidipine treatment can counter cardiac hypertrophy and vascular changes in small-sized coronary arteries in hypertensive rats.[12][13]
Experimental Protocol: Antihypertensive Effect in SHR
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Drug Administration: Administer Lercanidipine (e.g., 3 mg/kg/day) or vehicle orally via gavage once daily for a specified period (e.g., 8-21 days).[10][14]
-
Blood Pressure Measurement: Monitor systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method or via telemetry.
-
Data Analysis: Compare the blood pressure readings between the lercanidipine-treated group and the vehicle-treated control group.
Renovascular Hypertension Models (e.g., Two-Kidney, One-Clip - 2K-1C)
This model mimics hypertension caused by renal artery stenosis.
Application: To investigate the effects of this compound on renovascular hypertension and associated vascular dysfunction.
Key Findings:
-
Lercanidipine attenuates hypertension in 2K-1C rats.[15]
-
It reverses endothelial dysfunction associated with this model of hypertension.[15]
-
The mechanism may involve antioxidant effects and a reduction in matrix metalloproteinase-2 (MMP-2) activation.[15]
Experimental Protocol: Renovascular Hypertension in Rats
-
Model Induction: Induce renovascular hypertension in rats using the two-kidney, one-clip (2K-1C) method.
-
Treatment: Begin treatment with lercanidipine (e.g., 2.5 mg/kg/day) or vehicle three weeks after the induction of hypertension and continue for five weeks.[15]
-
Functional Assessment: Isolate aortic rings to assess endothelium-dependent and -independent relaxation in response to vasodilators (e.g., acetylcholine (B1216132) and sodium nitroprusside).
-
Biochemical Analysis: Measure plasma markers of oxidative stress (e.g., thiobarbituric acid reactive substances) and aortic MMP-2 levels by gelatin zymography.[15]
Diabetic Hypertensive Models
Models such as the Cohen-Rosenthal diabetic hypertensive rat (CRDHR) allow for the study of cardiovascular complications in the context of co-existing diabetes and hypertension.
Application: To evaluate the cardioprotective effects of this compound in a model of diabetes-associated hypertension.
Key Findings:
-
Lercanidipine treatment reduces systolic blood pressure in CRDHR.[14]
-
It counters the development of cardiac hypertrophy and vascular changes in small coronary arteries.[12][13][16]
In Vitro and Ex Vivo Models
In vitro studies provide insights into the direct cellular and tissue-level effects of this compound.
Isolated Vascular Tissue Studies
Application: To characterize the vasorelaxant properties and vascular selectivity of this compound.
Key Findings:
-
Lercanidipine demonstrates a slower onset and offset of calcium antagonistic activity compared to other calcium antagonists like nitrendipine and amlodipine.[6]
-
It is more potent in relaxing vascular tissue (e.g., rat aorta) compared to non-vascular smooth muscle.[6]
-
It exhibits high vasoselectivity, with a significantly greater effect on vascular tissue than on cardiac tissue.[7]
Experimental Protocol: Vascular Reactivity in Isolated Aortic Rings
-
Tissue Preparation: Isolate thoracic aortic rings from rabbits or rats.
-
Organ Bath Setup: Mount the rings in an organ bath containing a physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor agent (e.g., 80 mM KCl).[7]
-
Drug Application: Add cumulative concentrations of lercanidipine to the organ bath and record the relaxation response over time.
-
Data Analysis: Calculate the IC50 (concentration causing 50% relaxation) to determine the potency of lercanidipine.
Cardiomyocyte Hypertrophy Models
Application: To investigate the molecular mechanisms by which this compound protects against cardiac hypertrophy.
Key Findings:
-
Lercanidipine attenuates angiotensin II (Ang II)-induced cardiomyocyte hypertrophy.[1][17]
-
This effect is mediated, at least in part, by the inhibition of two key calcium-dependent signaling pathways: Calcineurin-Nuclear Factor of Activated T-cells 3 (Cn-NFAT3) and Calcium/Calmodulin-dependent Kinase II-Histone Deacetylase 4 (CaMKII-HDAC4).[1][18][19]
Experimental Protocol: Angiotensin II-Induced Cardiomyocyte Hypertrophy
-
Cell Culture: Culture neonatal rat ventricular myocytes (NRVMs).
-
Induction of Hypertrophy: Stimulate the NRVMs with Angiotensin II (Ang II) (e.g., 2x10⁻⁷ M) for 24-48 hours.[1]
-
Treatment: Pre-treat the cells with lercanidipine (e.g., 10⁻⁶ M) for 1 hour before adding Ang II.[1]
-
Hypertrophy Assessment: Measure cardiomyocyte size (cell surface area) using immunofluorescence staining (e.g., with phalloidin). Assess the expression of hypertrophic markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) using RT-qPCR.
-
Signaling Pathway Analysis: Analyze the protein expression and activation of key signaling molecules (CnA, NFAT3, CaMKII, HDAC4) using Western blotting.[1]
Vascular Smooth Muscle Cell (VSMC) Proliferation Models
Application: To study the anti-proliferative effects of this compound on vascular smooth muscle cells, a key process in atherosclerosis and restenosis.
Key Findings:
-
Lercanidipine inhibits the proliferation and migration of rat VSMCs in a dose-dependent manner.[20][21]
-
This inhibition is associated with the inactivation of the Ras-ERK1/2 and PI3K-Akt signaling pathways and a reduction in intracellular reactive oxygen species (ROS).[20][22]
Quantitative Data Summary
| Model | Parameter Measured | This compound Treatment | Key Quantitative Finding | Reference |
| Spontaneously Hypertensive Rats (SHR) | Diastolic Blood Pressure | Acute oral administration | 2-3 fold more potent than nicardipine and nitrendipine | [10] |
| Spontaneously Hypertensive Rats (SHR) | Systolic Blood Pressure | 3 mg/kg/day for 8 weeks | Significant reduction in SBP | [14] |
| Renovascular Hypertensive Rats (2K-1C) | Systolic Blood Pressure | 2.5 mg/kg/day for 5 weeks | Reduced from 224±12 mmHg to 183±11 mmHg | [15] |
| Renovascular Hypertensive Rats (2K-1C) | Aortic MMP-2 Levels | 2.5 mg/kg/day for 5 weeks | Attenuated the increase by more than 60% | [15] |
| Isolated Rabbit Aorta | Vasorelaxation (IC50) | 4-hour incubation | IC50 of 730 (cardiac)/vascular tissue ratio, indicating high vasoselectivity | [7] |
| Ang II-treated Neonatal Rat Cardiomyocytes | Cell Surface Area | 10⁻⁶ M | Significantly decreased Ang II-induced enlargement | [1] |
| Ang II-treated Neonatal Rat Cardiomyocytes | ANP and BNP mRNA expression | 10⁻⁷ to 10⁻⁵ M | Dose-dependently decreased Ang II-induced expression | [1] |
| Balloon-Injured Rat Carotid Artery | Neointima/Media Ratio | 3 and 10 mg/kg for 14 days | Significant inhibition of the neointima/media ratio | [20] |
| Hypercholesterolemic Rabbits | Intima/Media Ratio (Carotid Artery) | 0.3, 1, and 3 mg/kg/week for 10 weeks | Dose-dependent reduction in I/M ratio | [9] |
| Hypercholesterolemic Rabbits | Aortic Fatty Streaks | 3 mg/kg/week for 10 weeks | Reduced from 27% to 16% of aortic area | [9] |
Signaling Pathways and Experimental Workflows
Caption: Primary mechanism of Lercanidipine's antihypertensive effect.
References
- 1. Lercanidipine attenuates angiotensin II-induced cardiomyocyte hypertrophy by blocking calcineurin-NFAT3 and CaMKII-HDAC4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lercanidipine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Lercanidipine Hydrochloride? [synapse.patsnap.com]
- 5. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular-selective effect of lercanidipine and other 1,4-dihydropyridines in isolated rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive Activity of Lercanidipine and Its Enantiomers in Animal Models | Semantic Scholar [semanticscholar.org]
- 9. Effect of lercanidipine and its (R)-enantiomer on atherosclerotic lesions induced in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antihypertensive effects of lercanidipine in experimental hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihypertensive effects of lercanidipine in experimental hypertensive rats and dogs. | Semantic Scholar [semanticscholar.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Effect of treatment with lercanidipine on heart of Cohen-Rosenthal diabetic hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Lercanidipine reduces matrix metalloproteinase-2 activity and reverses vascular dysfunction in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Lercanidipine attenuates angiotensin II-induced cardiomyocyte hypertrophy by blocking calcineurin-NFAT3 and CaMKII-HDAC4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Lercanidipine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of key intermediates in the synthesis of Lercanidipine, a dihydropyridine calcium channel blocker. The protocols focus on ensuring the purity, identity, and quality of these intermediates, which is crucial for the successful synthesis of the final active pharmaceutical ingredient (API).
Key Intermediates in Lercanidipine Synthesis
The synthesis of Lercanidipine typically involves two key intermediates whose quality is critical for the overall process yield and the purity of the final product.
-
Intermediate 1 (INT-1): 1-Chloro-2-methyl-2-propyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate
-
Intermediate 2 (INT-2): N-methyl-3,3-diphenylpropylamine
This document outlines the analytical techniques and detailed protocols for the comprehensive characterization of these intermediates.
Analytical Techniques and Protocols
A multi-pronged analytical approach is recommended to ensure the comprehensive characterization of Lercanidipine intermediates. This includes chromatographic and spectroscopic techniques to confirm the identity, purity, and structural integrity of the compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a primary technique for assessing the purity of the intermediates and quantifying any impurities.
Experimental Protocol: HPLC Analysis of INT-1
This protocol is adapted from methods used for the analysis of Lercanidipine and related dihydropyridine compounds.[1][2][3][4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector and an autosampler.
-
Column: Symmetry C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and a pH 4.0 buffer in a 60:40 ratio. The buffer can be prepared by dissolving 5.14 g of potassium dihydrogen phosphate and 2.4 ml of triethylamine in 980 ml of water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 237 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of INT-1 reference standard into a 100 mL volumetric flask. Dissolve in the mobile phase and make up to the mark.
-
Sample Solution: Accurately weigh about 10 mg of the synthesized INT-1 into a 100 mL volumetric flask. Dissolve in the mobile phase and make up to the mark.
-
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms. The purity of INT-1 is determined by comparing the peak area of the main peak to the total area of all peaks. A typical purity of around 98% is expected for this intermediate.
Experimental Protocol: HPLC Analysis of INT-2
This protocol is based on general methods for the analysis of aromatic amines.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 or C18 column.[6]
-
Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 219 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of N-methyl-3,3-diphenylpropylamine reference standard in the mobile phase. Further dilute to a suitable working concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare a sample solution of the synthesized INT-2 in the mobile phase at a similar concentration to the working standard.
-
-
Procedure: Analyze the standard and sample solutions by HPLC. The identity is confirmed by comparing the retention time with the standard, and purity is assessed by the peak area percentage.
Data Presentation: HPLC Analysis Summary
| Parameter | Intermediate 1 (INT-1) | Intermediate 2 (INT-2) |
| Column | Symmetry C18, 4.6 x 250 mm, 5 µm | Newcrom R1 or C18 |
| Mobile Phase | Acetonitrile:pH 4.0 Buffer (60:40) | Acetonitrile:Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 237 nm | 219 nm |
| Expected Purity | ~98% | >95% |
Spectroscopic Techniques for Structural Elucidation and Identification
Spectroscopic methods are essential for confirming the chemical structure and identity of the synthesized intermediates.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the intermediates.[7][8][9][10][11]
-
Instrumentation: An FTIR spectrometer with a suitable sampling accessory (e.g., ATR or KBr pellet press).
-
Sample Preparation:
-
ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the intermediates.
Expected FTIR Data
| Intermediate | Functional Group | Expected Absorption Band (cm⁻¹) |
| INT-1 | N-H (dihydropyridine) | ~3300-3400 |
| C=O (ester) | ~1680-1720 | |
| NO₂ (nitro group) | ~1520 and ~1350 | |
| INT-2 | N-H (secondary amine) | ~3300-3500 (weak) |
| C-H (aromatic) | ~3000-3100 | |
| C-H (aliphatic) | ~2800-3000 |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the intermediates, including the connectivity of atoms.[12][13][14]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra. 2D NMR experiments like COSY, HSQC, and HMBC can be performed for more complex structural assignments.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the intermediates.
Experimental Protocol: Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the intermediates and to obtain information about their fragmentation patterns, further confirming their identity.[15][16][17][18][19]
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like LC-MS/MS.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for these types of compounds.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the molecular ion peak (M+H)⁺ and analyze the fragmentation pattern to confirm the structure.
Workflow and Logical Relationships
The synthesis and analysis of Lercanidipine intermediates follow a logical progression to ensure the quality of the final API.
Caption: Workflow for the synthesis and quality control of Lercanidipine intermediates.
Signaling Pathway of Analytical Data Interpretation
The interpretation of analytical data is a critical step in the quality control process. The following diagram illustrates the logical flow of data evaluation.
Caption: Logical flow for the interpretation of analytical data from intermediate characterization.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively monitor and control the quality of Lercanidipine intermediates, leading to a more robust and reproducible manufacturing process for this important antihypertensive drug.
References
- 1. ijsr.net [ijsr.net]
- 2. jchr.org [jchr.org]
- 3. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.net [ijpbs.net]
- 5. soeagra.com [soeagra.com]
- 6. N-Methyl-3,3-diphenylpropylamine | SIELC Technologies [sielc.com]
- 7. azom.com [azom.com]
- 8. agilent.com [agilent.com]
- 9. ijnrd.org [ijnrd.org]
- 10. jetir.org [jetir.org]
- 11. ngs-technology.com [ngs-technology.com]
- 12. scielo.br [scielo.br]
- 13. ijrcs.org [ijrcs.org]
- 14. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of (R)-Lercanidipine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (R)-Lercanidipine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2][3][4] Its solubility is also highly dependent on the pH of the medium.
Q2: What is the expected solubility of this compound in common aqueous buffers?
A2: The solubility of this compound hydrochloride is significantly higher in acidic conditions compared to neutral or alkaline conditions.[5][6] For example, its solubility is highest in 0.1 N HCl (pH 1.2) and decreases markedly as the pH increases.[5][7] Please refer to Table 1 for specific solubility data in various media.
Q3: Can I dissolve this compound in an organic solvent first?
A3: Yes, this is a common and effective method for preparing stock solutions. This compound hydrochloride is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[8] For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[8] A 1:2 solution of DMF to PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL.[8] Note that aqueous solutions prepared this way are not recommended for storage for more than one day.[8]
Q4: What are the most common methods to improve the aqueous solubility of this compound for experimental purposes?
A4: Several techniques have been successfully used to enhance the solubility and dissolution rate of this compound. These include:
-
pH Adjustment: Maintaining an acidic pH (e.g., pH 1.2) can significantly improve solubility.[5][6]
-
Cyclodextrin Complexation: Forming inclusion complexes with β-cyclodextrin (β-CD) or its derivatives like Hydroxypropyl-β-cyclodextrin (HPβCD) can enhance solubility by encapsulating the hydrophobic drug molecule.[9][10][11][12]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix such as polyethylene glycol (PEG) 6000, Kolliwax GMS, or Gelucire can improve its dissolution.[2][7][13][14]
-
Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile liquid vehicle like PEG 400 and adsorbing it onto a carrier material.[1][15]
-
Nanosuspensions: Reducing the particle size to the nanometer range via techniques like solvent anti-solvent precipitation can increase the surface area and improve the dissolution rate.[16][17]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation occurs when diluting a stock solution of this compound in an aqueous buffer. | The final concentration of the drug in the aqueous buffer exceeds its solubility limit at that specific pH. | 1. Decrease the final concentration of this compound. 2. Increase the proportion of the organic co-solvent (e.g., DMF, DMSO) in the final solution.[8] 3. Adjust the pH of the final aqueous buffer to a more acidic value if the experimental design allows.[5] |
| Inconsistent results in cell-based assays or other experiments. | Poor solubility and precipitation of this compound in the culture medium or assay buffer. | 1. Prepare fresh dilutions for each experiment. 2. Consider using a solubility-enhanced formulation, such as a cyclodextrin inclusion complex or a solid dispersion, to improve bioavailability in your experimental system.[2][9] |
| Low dissolution rate in in-vitro dissolution studies. | The crystalline nature and hydrophobicity of pure this compound limit its dissolution.[2][7] | 1. Employ a solubility enhancement technique like solid dispersion with hydrophilic carriers (e.g., PEG 6000) or complexation with cyclodextrins.[2][10] 2. Use a dissolution medium with a lower pH (e.g., 0.1 N HCl) to take advantage of the drug's pH-dependent solubility.[5] |
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Media
| Solvent/Medium | pH | Solubility (µg/mL) | Reference |
| Water | - | 5 | [7] |
| Water | - | 64.31 ± 1.86 | [6] |
| 0.1 N HCl | 1.2 | 20 | [7] |
| 0.1 N HCl | 1.2 | 82.35 ± 1.06 | [5] |
| 0.1 N HCl | 1.2 | 97.26 ± 1.78 | [6] |
| 0.1 N HCl | 1.2 | ~123 | [2] |
| Acetate Buffer | 4.5 | 49.43 | [5] |
| Phosphate Buffer | 6.8 | < 5 | [7] |
| Phosphate Buffer | 6.8 | ~3.29 | [2] |
| Phosphate Buffer | 6.8 | 34.11 ± 2.13 | [6] |
| Phosphate Buffer | 7.0 | 9.85 | [5] |
| Phosphate Buffer | 7.5 | 23.46 ± 1.96 | [6] |
Table 2: Improvement of this compound Solubility with Different Enhancement Techniques
| Enhancement Technique | Carrier/Method | Fold Increase in Solubility | Resulting Solubility | Reference |
| Cyclodextrin Complexation | β-Cyclodextrin (1:1.5 Molar Ratio, Freeze-dried) | 5.4-fold | - | [10] |
| Solid Dispersion | PEG 6000 (1:6 Drug:Polymer, Solvent Evaporation) | - | 98% dissolution in 60 min | [2] |
| Solid Dispersion | Kolliwax GMS & Gelucire 44/14 (1:3) with SLS | - | 0.7226 ± 0.12 mg/mL | [18] |
| Liquisolid Compact | PEG 400 | - | 100% drug release | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of this compound with PEG 6000 to enhance its aqueous solubility.[2][7]
Materials:
-
This compound hydrochloride
-
Polyethylene glycol (PEG) 6000
-
Ethanol
-
Rotary evaporator
-
Vacuum oven
-
Sieve (#100)
-
Desiccator
Procedure:
-
Accurately weigh this compound HCl and PEG 6000 in the desired drug-to-polymer ratio (e.g., 1:3, 1:6, 1:9).[2]
-
Dissolve both the drug and the carrier in a suitable volume of ethanol in a round-bottom flask.
-
Sonicate the solution and stir for 1 hour using a magnetic stirrer to ensure a homogenous mixture.[2]
-
Evaporate the ethanol under vacuum using a rotary evaporator at 60°C until a solid mass is formed.[2]
-
Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Crush the dried mass and pass it through a #100 sieve to obtain a fine powder.[2]
-
Store the resulting solid dispersion in a desiccator until further use.[2]
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
This protocol details the formation of an inclusion complex between this compound and β-cyclodextrin using the kneading technique.[9][19]
Materials:
-
This compound hydrochloride
-
β-Cyclodextrin
-
Ethanol-water mixture (1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Place the required molar ratio of β-cyclodextrin (e.g., 1:1 or 1:2 drug to β-CD) in a mortar.[9]
-
Add a small volume of the ethanol-water mixture to the β-cyclodextrin and triturate to obtain a homogeneous paste.
-
Accurately weigh the this compound hydrochloride and add it to the paste.
-
Knead the mixture for 45-60 minutes. During this process, add more of the ethanol-water mixture if necessary to maintain a suitable consistency.
-
Dry the resulting product in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Pass the dried complex through a sieve to get a uniform particle size.
-
Store the prepared inclusion complex in a well-closed container in a cool, dry place.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Troubleshooting Logic for Precipitation Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. isca.me [isca.me]
- 3. Exploratory Study on Lercanidipine Hydrochloride Polymorphism: pH-Dependent Solubility Behavior and Simulation of its Impact on Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. journalijdr.com [journalijdr.com]
- 7. thaiscience.info [thaiscience.info]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Lercanidipine cyclodextrin complexes: tablet formulation and evaluation. [wisdomlib.org]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. nveo.org [nveo.org]
- 13. Enhancement of Solubility and Dissolution Rate of Lercanidipine Solid Dispersions | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. iscientific.org [iscientific.org]
- 15. researchgate.net [researchgate.net]
- 16. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 17. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 18. ijsred.com [ijsred.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of (R)-Lercanidipine in Rodents
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of (R)-Lercanidipine in rodent models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low in rodents?
A1: The poor oral bioavailability of this compound, typically around 10%, is attributed to several key factors[1][2][3][4][5][6]:
-
Low Aqueous Solubility : Lercanidipine (B1674757) is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility in water.[1][2] This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism : After oral administration, Lercanidipine undergoes significant metabolism in the liver and gut wall before it can reach systemic circulation.[2][3][7][8] The primary enzyme responsible for this metabolism is Cytochrome P450 3A4 (CYP3A4).[9][10][11] This metabolic process converts a large fraction of the absorbed drug into inactive metabolites, thereby reducing the amount of active drug that reaches the bloodstream.[10][11]
-
P-glycoprotein (P-gp) Efflux : Lercanidipine is a substrate for P-glycoprotein, an efflux transporter protein found in the intestinal wall.[9][12] P-gp actively pumps the drug back into the intestinal lumen, further reducing its net absorption.[12][13][14]
-
Food Effect : The absorption of Lercanidipine is significantly influenced by the presence of food.[8][15] Administration with a high-fat meal can increase its bioavailability by up to four times.[3][8][15] This variability can pose challenges for consistent drug delivery in experimental settings.
Q2: What are the most effective formulation strategies to enhance the oral bioavailability of this compound in rodents?
A2: Several advanced formulation strategies have been successfully employed to overcome the poor bioavailability of Lercanidipine. These approaches primarily focus on improving its solubility and bypassing the first-pass metabolism. Key strategies include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) : SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media like gastrointestinal fluids.[1][16] This nanoemulsion increases the surface area for drug release and can enhance lymphatic absorption, which partially bypasses the liver and reduces first-pass metabolism.[1][3]
-
Polymeric Nanoparticles : Encapsulating Lercanidipine into polymeric nanoparticles can improve its solubility and dissolution rate due to the small particle size and large surface area.[2][17][18] These nanoparticles can also be designed for targeted or sustained release.
-
Solid Lipid Nanoparticles (SLNs) : SLNs are colloidal carriers made from solid lipids. They offer advantages like improved drug stability, controlled release, and the potential for enhanced oral bioavailability through lymphatic uptake.[19][20][21][22]
-
Nanosuspensions : Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. By reducing the particle size to the nanometer range, the dissolution velocity and saturation solubility of the drug are increased.[17][23][24]
-
Solid Dispersions : This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[5][25] This can enhance the dissolution rate by reducing the drug's particle size and increasing its wettability.
Q3: How significant is the "food effect" on Lercanidipine's bioavailability, and how can I manage it in my rodent studies?
A3: The "food effect" on Lercanidipine bioavailability is substantial. Co-administration with food, particularly a high-fat meal, can increase the maximum plasma concentration (Cmax) and the area under the curve (AUC) by up to four-fold.[8][15] This is likely due to increased drug solubilization by bile salts and lipids from the meal, and potentially a reduction in first-pass metabolism.
To manage this in rodent studies and ensure data consistency, it is crucial to standardize the feeding conditions. The most common approaches are:
-
Fasting State : Administer the formulation after an overnight fast (typically 12 hours) with free access to water.[15] This minimizes the variability introduced by food.
-
Fed State : If investigating the effect of food, provide a standardized high-fat meal a set time before drug administration. The composition of this meal should be consistent across all study groups.
For baseline pharmacokinetic studies aimed at evaluating formulation performance, conducting the experiments in fasted animals is generally recommended to eliminate the confounding variable of food.
Q4: What are the critical quality attributes to assess for a novel this compound formulation before in vivo testing?
A4: Before proceeding to in vivo studies in rodents, a thorough in vitro characterization of your this compound formulation is essential. Key parameters to evaluate include:
-
Particle Size and Polydispersity Index (PDI) : For nanoformulations, the particle size should ideally be in the nanometer range to enhance dissolution and absorption. A low PDI (typically < 0.3) indicates a narrow and uniform particle size distribution, which is crucial for consistent performance.[1][17][18]
-
Zeta Potential : This measurement indicates the surface charge of the nanoparticles and is a key predictor of the stability of a colloidal dispersion. A higher absolute zeta potential value (e.g., > ±20 mV) generally suggests better physical stability and resistance to aggregation.[17][18]
-
Drug Loading and Entrapment Efficiency : These parameters quantify the amount of drug successfully incorporated into the formulation. High drug loading and entrapment efficiency are desirable to minimize the administered dose volume and ensure therapeutic efficacy.[17][18][26]
-
In Vitro Drug Release : Dissolution studies under different pH conditions (e.g., simulating gastric and intestinal fluids) are critical to predict the in vivo drug release profile. A well-designed formulation should exhibit a significantly improved dissolution rate compared to the pure drug.[1][16][23]
-
Physical and Chemical Stability : The formulation should be stable under storage conditions, with no significant changes in particle size, drug content, or physical appearance over time.
Q5: What is a typical experimental design for an in vivo pharmacokinetic study of a new this compound formulation in rats?
A5: A standard in vivo pharmacokinetic study in rats to evaluate a new this compound formulation generally involves the following steps:
-
Animal Model : Wistar or Sprague-Dawley rats are commonly used.[2][26]
-
Animal Housing and Acclimatization : Animals should be housed in controlled conditions (temperature, humidity, light/dark cycle) and allowed to acclimatize for at least a week before the experiment.[2]
-
Ethical Approval : All animal procedures must be approved by an Institutional Animal Ethics Committee.[2]
-
Dosing : The formulation is typically administered orally via gavage. A control group receiving a suspension of the pure drug should be included for comparison. The dose is usually calculated based on the rat's body weight.[2]
-
Blood Sampling : Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Retro-orbital plexus or tail vein sampling are common methods.[2]
-
Plasma Preparation : Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -20°C or -80°C until analysis.[2]
-
Bioanalysis : The concentration of Lercanidipine in the plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[2]
-
Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Troubleshooting Guides
| Problem | Potential Causes | Recommended Solutions |
| High variability in pharmacokinetic data between animals in the same group. | - Inconsistent gavage technique leading to variable dosing. - Differences in food intake (if not fasted). - Inter-animal physiological differences. - Inaccurate blood sampling volumes. - Analytical errors during sample processing. | - Ensure all personnel are proficient in oral gavage. - Strictly control feeding conditions (e.g., overnight fasting). - Increase the number of animals per group to improve statistical power. - Use calibrated pipettes for blood collection. - Include quality control samples during bioanalysis to ensure accuracy. |
| Poor drug loading or entrapment efficiency in my nano-formulation. | - Poor solubility of the drug in the lipid/polymer matrix. - Drug leakage during the formulation process. - Inappropriate ratio of drug to carrier. - Suboptimal formulation process parameters (e.g., homogenization speed, sonication time). | - Screen different lipids/polymers to find one with higher drug solubility. - Optimize the formulation process to minimize drug loss (e.g., cooling during sonication). - Experiment with different drug-to-carrier ratios. - Systematically optimize process parameters using a design of experiments (DoE) approach. |
| My formulation is physically unstable (e.g., particle aggregation, drug precipitation). | - Insufficient stabilizer (surfactant/polymer) concentration. - Low zeta potential leading to particle agglomeration. - Incompatibility between formulation components. - Inappropriate storage conditions (temperature, light). | - Increase the concentration of the stabilizer or try a different one. - Adjust the pH of the formulation to increase the surface charge of the particles. - Conduct compatibility studies between the drug and excipients. - Store the formulation under recommended conditions and protect it from light. |
| My formulation shows excellent in vitro dissolution but poor in vivo bioavailability. | - Drug degradation in the gastrointestinal tract. - Significant first-pass metabolism that was not overcome. - P-glycoprotein mediated efflux of the drug. - Poor permeation across the intestinal epithelium despite good dissolution. | - Investigate the stability of the drug in simulated gastric and intestinal fluids. - Consider co-administering a CYP3A4 inhibitor (e.g., ketoconazole) in a separate experimental group to assess the impact of first-pass metabolism. - Evaluate the effect of a P-gp inhibitor (e.g., verapamil) to determine the role of efflux pumps. - Conduct in situ intestinal perfusion studies to assess drug permeability directly. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Lercanidipine Formulations in Rodents
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Pure Lercanidipine | Wistar Rats | 3 | - | 1.5 ± 0.5 | 2046.54 ± 1.67 | ~10% | [5] |
| Nanoproliposomes | Wistar Rats | - | - | - | - | 2.75-fold increase vs. pure drug | [26] |
| Solid Dispersion | Wistar Rats | - | - | 1.0 ± 0.4 | 6190.64 ± 1.42 | - | [5] |
| Nanoethosomal Gel (Transdermal) | Rats | - | - | - | - | 3-fold increase vs. oral suspension | [27] |
| S-SMEDDS | DOCA Rats | - | - | - | - | 1.78-fold increase vs. marketed formulation | [6] |
| HPMC Nanoparticles with TPGS | - | - | - | - | - | 2.47-fold increase vs. raw material | [28] |
Note: Direct comparison between studies should be made with caution due to differences in experimental conditions, analytical methods, and reporting standards. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Detailed Experimental Protocols
Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is a generalized procedure based on common practices described in the literature.[1][3][16]
Materials:
-
This compound HCl
-
Oil phase (e.g., Peppermint oil, Capryol 90)
-
Surfactant (e.g., Tween 80, Tween 20)
-
Co-surfactant (e.g., Propylene glycol, Labrasol)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the nanoemulsion region, titrate mixtures of the oil, surfactant, and co-surfactant (at various ratios) with water. The region that forms a clear and stable nanoemulsion is selected for formulation development.
-
Preparation of the SNEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the optimized ratio determined from the phase diagram.
-
Mix the components thoroughly using a vortex mixer or magnetic stirrer until a homogenous and clear solution is obtained.
-
Add the pre-weighed amount of this compound to the mixture and continue stirring until the drug is completely dissolved.
-
-
Characterization of the SNEDDS:
-
Self-emulsification time: Add a small amount of the SNEDDS formulation to a known volume of water with gentle agitation and measure the time taken to form a nanoemulsion.
-
Droplet size and PDI: Dilute the SNEDDS with water and measure the droplet size and PDI using a dynamic light scattering instrument.
-
Zeta potential: Measure the zeta potential of the diluted nanoemulsion.
-
Drug content: Determine the concentration of this compound in the SNEDDS formulation using a validated HPLC method.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is a representative example based on methodologies reported in the literature.[2][26]
Materials:
-
Wistar rats (male, 200-250 g)
-
Test formulation of this compound
-
Control formulation (e.g., suspension of pure drug in 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Micro-centrifuge tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats for at least one week. Fast the animals overnight (approximately 12 hours) before the experiment, with free access to water.
-
Dosing: Divide the rats into groups (e.g., control and test formulation, n=6 per group). Administer the respective formulations orally via gavage at a predetermined dose.
-
Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into micro-centrifuge tubes containing anticoagulant.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
-
Bioanalysis and Pharmacokinetic Calculations: Analyze the plasma samples for Lercanidipine concentration using a validated HPLC method. Use the plasma concentration-time data to calculate pharmacokinetic parameters using appropriate software.
Protocol 3: Extraction of Lercanidipine from Rat Plasma
This protocol describes a protein precipitation method for sample preparation before HPLC analysis.[2]
Materials:
-
Rat plasma samples containing Lercanidipine
-
Acetonitrile (chilled)
-
Vortex mixer
-
Refrigerated centrifuge
-
HPLC vials
Procedure:
-
Protein Precipitation: To a 100 µL aliquot of rat plasma in a micro-centrifuge tube, add 200 µL of chilled acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 2-3 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the clear supernatant and transfer it to a clean HPLC vial.
-
Analysis: Inject an appropriate volume of the supernatant into the HPLC system for quantification of Lercanidipine.
Visualizations
Caption: Factors contributing to the poor oral bioavailability of this compound.
Caption: Experimental workflow for developing and evaluating a novel this compound formulation.
Caption: Absorption pathways for lipid-based formulations of this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 3. Unveiling the Preparation and Characterization of Lercanidipine Hydrochloride in an Oral Solid Self-Nanoemulsion for Enhancing Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcdronline.org [jcdronline.org]
- 5. ijsred.com [ijsred.com]
- 6. jpsbr.org [jpsbr.org]
- 7. Lercanidipine: a novel lipophilic dihydropyridine calcium antagonist with long duration of action and high vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. db.cbg-meb.nl [db.cbg-meb.nl]
- 9. Interaction potential of lercanidipine, a new vasoselective dihydropyridine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-lactancia.org [e-lactancia.org]
- 12. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 13. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Formulation and evaluation of nanosuspension of Lercanidipine HCl | Semantic Scholar [semanticscholar.org]
- 18. wjpsonline.com [wjpsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. ViewArticleDetail [ijpronline.com]
- 21. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 24. Development of fast dissolving oral films containing lercanidipine HCl nanoparticles in semicrystalline polymeric matrix for enhanced dissolution and ex vivo permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. iscientific.org [iscientific.org]
- 26. A novel nanoproliposomes of lercanidipine: Development, in vitro and preclinical studies to support its effectiveness in hypertension therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A novel transdermal nanoethosomal gel of lercanidipine HCl for treatment of hypertension: optimization using Box-Benkhen design, in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Dissolution and bioavailability of lercanidipine-hydroxypropylmethyl cellulose nanoparticles with surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chiral Separation for Lercanidipine Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chiral separation of lercanidipine isomers. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of lercanidipine important?
A1: Lercanidipine is a chiral drug commercialized as a racemic mixture of its (R)- and (S)-enantiomers. The antihypertensive therapeutic activity is primarily associated with the (S)-enantiomer, which has a 100- to 200-fold higher affinity for calcium channels than the (R)-enantiomer.[1][2] Regulatory agencies often require the quantification of individual enantiomers to ensure the quality, efficacy, and safety of the drug product. Therefore, a reliable enantioselective method is crucial.
Q2: What are the common analytical techniques for separating lercanidipine enantiomers?
A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[2] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations, offering advantages like faster analysis and reduced use of toxic solvents.[3][4] HPLC using chiral stationary phases (CSPs) is widely employed.[1][2] CE, with cyclodextrins as chiral selectors, provides an alternative with high efficiency and low operating costs.[2][5]
Q3: Which type of chiral stationary phase (CSP) is effective for lercanidipine HPLC separation?
A3: Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are highly effective. Columns such as Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated successful separation of lercanidipine enantiomers.[1][2] The Chiralcel® OJ-H column is particularly useful for dihydropyridine compounds like lercanidipine due to the complex formation between its cellulose tri(4-methylbenzoate) ring and the dihydropyridine ring of the analyte.[1]
Q4: What is the role of mobile phase additives in the chiral separation of lercanidipine?
A4: Mobile phase additives, such as acidic or basic modifiers, play a critical role in chiral recognition and peak shape. For lercanidipine, which is a basic compound, small amounts of a basic additive like diethylamine (DEA) in a normal-phase mobile phase can improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the stationary phase.[2][6] In reversed-phase methods, buffers like ammonium acetate are used to control pH and improve reproducibility.[1]
Chiral Separation Method Development Workflow
The following diagram outlines a typical workflow for developing a robust chiral separation method for lercanidipine.
Caption: General workflow for chiral method development.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of lercanidipine.
Problem 1: Poor or No Resolution Between Enantiomers
| Potential Cause | Recommended Solution |
| Inappropriate CSP | The selected chiral stationary phase may not be suitable. Screen a different class of CSP (e.g., if using cellulose-based, try an amylose-based column).[7] |
| Incorrect Mobile Phase | The mobile phase composition is critical. For normal-phase, vary the alcohol modifier (e.g., ethanol, isopropanol) and its percentage. For reversed-phase, adjust the organic modifier (e.g., acetonitrile) and the buffer pH/concentration.[8] |
| Suboptimal Temperature | Temperature affects chiral recognition.[6] Try operating the column at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity. |
| Missing/Incorrect Additive | Mobile phase additives can be essential. In normal-phase, add a small amount (0.1-0.3%) of an amine (e.g., DEA) or an acid (e.g., TFA), depending on the analyte's nature.[2][8] |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Recommended Solution |
| Secondary Interactions | Lercanidipine's basic nature can cause tailing due to interactions with acidic silanols on the silica support. Add a basic modifier like diethylamine (DEA) to the mobile phase to block these sites.[9] Adjusting the pH of the mobile phase can also mitigate this issue. |
| Column Overload | Injecting too much sample mass can cause peak fronting or broadening.[9] Reduce the sample concentration or injection volume. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Prepare the sample in the mobile phase or a weaker solvent.[9] |
| Column Contamination/Age | Contaminants on the column frit or head can cause split or broad peaks. Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.[9] |
| Extra-Column Volume | Excessive tubing length or wide-bore tubing between the injector and detector can lead to peak broadening.[9] Use tubing with a smaller internal diameter and minimize its length. |
Troubleshooting Workflow for Poor Peak Shape
The following decision tree provides a systematic approach to diagnosing and resolving poor peak shapes for lercanidipine.
Caption: Decision tree for troubleshooting poor peak shape.
Experimental Protocols & Data
Method 1: Reversed-Phase HPLC (RP-HPLC)
This protocol is adapted from a validated method for quantifying the (R)-isomer in lercanidipine hydrochloride active pharmaceutical ingredient (API) and tablet forms.[1]
-
Instrumentation: Waters Alliance HPLC system with a PDA detector.
-
Column: Chiralcel® OJ-H (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 10mM Ammonium Acetate in water and Acetonitrile (35:65 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm.
-
Sample Preparation: Prepare stock solutions of lercanidipine (e.g., 0.1 mg/mL) in methanol.[1]
Table 1: Performance Data for RP-HPLC Method[1]
| Parameter | (R)-Lercanidipine | (S)-Lercanidipine |
| Retention Time (tR) | ~6.0 min | ~6.6 min |
| Linearity Range | 0.5 - 4.0 µg/mL | - |
| Correlation Coefficient (r²) | 0.998 | - |
| Limit of Detection (LOD) | ~0.05 µg/mL | - |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | - |
Method 2: Normal-Phase HPLC (NP-HPLC)
This protocol is based on a method used to establish the migration order of lercanidipine enantiomers.[2]
-
Instrumentation: Shimadzu liquid chromatograph with a UV-Vis detector.
-
Column: Chiralpak® AD (250 x 4.6 mm, 10 µm).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (97:3:0.3, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.
Table 2: Performance Data for NP-HPLC Method[2]
| Parameter | Value |
| Elution Order | (S)-Lercanidipine followed by this compound |
| Resolution (Rs) | Baseline separation achieved |
Method 3: Capillary Electrophoresis (CE)
This protocol describes a validated CE method for the enantioselective analysis of lercanidipine.[2][5]
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica, 50 cm effective length, 50 µm i.d.
-
Background Electrolyte (BGE): 200 mmol/L Sodium Acetate buffer (pH 4.0) containing 10 mmol/L Trimethyl-β-cyclodextrin (TM-β-CD) as the chiral selector.
-
Voltage: 25 kV.
-
Temperature: 15°C.
-
Injection: Hydrodynamic injection.
-
Detection Wavelength: 237 nm.
Table 3: Performance Data for Capillary Electrophoresis Method[5]
| Parameter | Value (for both enantiomers) |
| Linearity Range | 12.5 - 100 µg/mL |
| Correlation Coefficient (r) | ≥ 0.995 |
| Precision (RSD%) | < 5% |
| Accuracy (Relative Error %) | < 5% |
References
- 1. easpublisher.com [easpublisher.com]
- 2. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Supercritical fluid chromatography for the analysis of antihypertensive Drugs: A short review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Quantitative determination of lercanidipine enantiomers in commercial formulations by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (R)-Lercanidipine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (R)-Lercanidipine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: this compound is susceptible to degradation under several conditions. The primary factors include exposure to alkaline and acidic environments, oxidizing agents, light (photolytic degradation), and elevated temperatures (thermal degradation).[1][2][3][4] Of these, alkaline hydrolysis is reported to cause the most significant degradation.[2][3]
Q2: My this compound solution is showing unexpected degradation. What are the most likely causes?
A2: Unexpected degradation is often traced back to issues with pH, light exposure, or temperature. Lercanidipine is particularly unstable in alkaline conditions.[2][3] Ensure your solution is buffered to a suitable pH, protected from light, and stored at a controlled, cool temperature. Also, consider the possibility of oxidative degradation if the solution has been exposed to air for extended periods or contains oxidizing agents.[1][2][3]
Q3: What is the optimal pH range for maintaining the stability of this compound in solution?
A3: Studies indicate that Lercanidipine is more stable in acidic to neutral conditions compared to alkaline conditions.[1][2][3][5] The degradation is significantly accelerated in basic media. For optimal stability, maintaining the pH in the acidic range is advisable. For instance, a mobile phase for HPLC analysis often uses a buffer with a pH of around 3.5.[2][3]
Q4: How can I minimize photodegradation of my this compound solution?
A4: To minimize photodegradation, it is crucial to protect the solution from light.[6] This can be achieved by using amber-colored glassware or by wrapping the container with aluminum foil.[7] Experiments should be conducted under subdued lighting conditions whenever possible. Studies have shown that exposure to UV light at 254 nm can cause degradation.[1]
Q5: Are there any specific solvents I should avoid when preparing this compound solutions?
A5: While Lercanidipine is soluble in organic solvents like ethanol, DMSO, and DMF, the stability can be influenced by the solvent system, especially in aqueous solutions.[8][9] It is important to consider the final pH of the solution after adding the drug stock. Aqueous solutions are not recommended for storage for more than a day.[9] When using aqueous buffers, ensure they are appropriately acidic to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound concentration | Alkaline Hydrolysis: The pH of the solution may be too high. | Verify the pH of your solution. Adjust to an acidic pH (e.g., pH 3.5-5.0) using a suitable buffer system.[2][3] |
| Appearance of unknown peaks in chromatogram | Forced Degradation: The sample may have been exposed to stress conditions. | Review the experimental protocol for exposure to acid, base, oxidizers, heat, or light. Compare the retention times of unknown peaks with those from forced degradation studies. |
| Inconsistent results between experiments | Variable Storage Conditions: Inconsistent light exposure or temperature fluctuations. | Standardize storage procedures. Always store solutions protected from light and at a consistent, cool temperature.[6] |
| Precipitation in aqueous solution | Poor Solubility and Potential Degradation: Lercanidipine has low aqueous solubility, and pH changes can affect both solubility and stability. | Lercanidipine hydrochloride is sparingly soluble in aqueous buffers. For maximum solubility, it should first be dissolved in an organic solvent like DMF and then diluted with the aqueous buffer. It is not recommended to store aqueous solutions for more than one day.[9] |
Quantitative Data Summary
The following table summarizes the degradation of Lercanidipine under various stress conditions as reported in different studies.
| Stress Condition | Conditions | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl, refluxed at 60°C for 4 hours | 8.181 | [1] |
| 1 N HCl, heated at 80°C for 1 hour | ~7 | [2][3] | |
| Alkaline Hydrolysis | 0.1 N NaOH, refluxed at 60°C for 4 hours | 7.241 | [1] |
| 0.1 N NaOH, room temperature for 100 minutes | 44 | [2][3] | |
| Oxidative Degradation | 3% H₂O₂, kept in the dark for 24 hours | 0.841 | [1] |
| 3% H₂O₂, heated at 80°C for 1 hour | ~15 | [2][3] | |
| Thermal Degradation | Refluxed in water at 60°C for 6 hours | 0.771 | [1] |
| Powder exposed to 70°C for 72 hours | 6 | [2][3] | |
| Photolytic Degradation | UV light at 254 nm for 24 hours | 1.471 | [1] |
| Sunlight exposure for 72 hours | 10 | [2][3] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance. Here are detailed methodologies for conducting these experiments on this compound.
1. Acidic Degradation
-
Objective: To evaluate the stability of this compound in acidic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Transfer an aliquot of the stock solution to a flask containing 0.1 N hydrochloric acid.
-
Reflux the solution in a water bath at 60°C for 4 hours.[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
-
2. Alkaline Degradation
-
Objective: To assess the stability of this compound in alkaline conditions.
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Transfer an aliquot of the stock solution to a flask containing 0.1 N sodium hydroxide.
-
Keep the solution at room temperature for 100 minutes.[2][3]
-
After the specified time, neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Transfer an aliquot of the stock solution to a flask containing 3% hydrogen peroxide.
-
Cool the solution to room temperature.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
-
4. Thermal Degradation
-
Objective: To investigate the effect of heat on this compound stability.
-
Procedure:
5. Photolytic Degradation
-
Objective: To evaluate the photostability of this compound.
-
Procedure:
-
Weigh a known amount of solid this compound into a clean and dry petri dish.
-
Place the sample in a UV cabinet and expose it to UV light at 254 nm for 24 hours.[1]
-
After exposure, dissolve the sample in a suitable solvent.
-
Dilute to a known concentration with the mobile phase for HPLC analysis.
-
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the parent this compound from its degradation products.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
Visualizations
This compound Degradation Pathways
The degradation of Lercanidipine involves several chemical reactions, including the aromatization of the dihydropyridine ring, the formation of nitroso derivatives, and N-dealkylation of the side chain.[8]
Caption: Major degradation pathways of this compound under stress conditions.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
Caption: General workflow for a forced degradation study of this compound.
Troubleshooting Logic for Unexpected Degradation
This diagram outlines a logical approach to troubleshooting unexpected degradation of this compound in solution.
Caption: Troubleshooting flowchart for this compound degradation.
References
- 1. jpionline.org [jpionline.org]
- 2. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. RP-HPLC method for stability study of lercanidipine tablets. [wisdomlib.org]
- 5. The solution, solid state stability and kinetic investigation in degradation studies of lercanidipine: study of excipients compatibility of lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC-UV and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting (R)-Lercanidipine Dose-Response Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting dose-response variability observed during experiments with (R)-Lercanidipine. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the dose-response curve of Lercanidipine (B1674757) in our in vitro experiments. What are the primary factors to consider?
A: Variability in in vitro dose-response studies of Lercanidipine, which is a racemic mixture of (S)- and (R)-enantiomers, can stem from several sources. The antihypertensive activity is primarily attributed to the (S)-enantiomer.[1] Key factors to investigate include:
-
Enantiomeric Composition: Ensure the purity and the exact ratio of the enantiomers in your test substance. The (S)-enantiomer is the more potent L-type calcium channel blocker.[2]
-
Experimental Conditions: Factors such as temperature, pH, and cell passage number can significantly impact results. Maintain consistent experimental conditions across all assays.
-
Cell Line Integrity: Verify the expression levels of L-type calcium channels in your chosen cell line (e.g., HEK293-Ca_v1.2, primary smooth muscle cells).[3]
-
Compound Stability: Lercanidipine is lipophilic and may adhere to plasticware. Consider using low-adhesion labware.
-
Vehicle Effects: The solvent used to dissolve Lercanidipine (e.g., DMSO) can have independent effects on cells. Ensure appropriate vehicle controls are included.
Q2: Our in vivo animal studies show inconsistent blood pressure reduction with the same dose of Lercanidipine. What could be the cause?
A: In vivo studies introduce additional layers of complexity. The most significant factors contributing to dose-response variability in animals, and by extension in clinical settings, are:
-
Food Effect: The bioavailability of Lercanidipine is dramatically increased when administered with food, particularly high-fat meals.[1][4] Administration should be standardized relative to feeding times.
-
First-Pass Metabolism: Lercanidipine undergoes extensive first-pass metabolism, primarily by the CYP3A4 enzyme in the liver and gut wall.[2] Genetic polymorphisms and inter-individual differences in CYP3A4 activity can lead to substantial variations in plasma concentrations.
-
Enantioselective Pharmacokinetics: The (S)-enantiomer generally exhibits a higher plasma concentration (Cmax) and area under the curve (AUC) compared to the (R)-enantiomer.[5][6] The metabolic clearance of the enantiomers can also differ.
-
Non-Linear Pharmacokinetics: Lercanidipine exhibits non-linear kinetics, meaning that a dose increase leads to a more than proportional increase in plasma concentration due to saturation of first-pass metabolism.[1][2]
Q3: What is the specific role of the (R)-enantiomer in the observed effects and variability of Lercanidipine?
A: While the (S)-enantiomer is the primary driver of the antihypertensive effect through L-type calcium channel blockade, the (R)-enantiomer is not inert and contributes to the overall pharmacological profile and its variability.[2] Studies have shown that both enantiomers have some activity on T-type calcium channels, with this compound showing a slightly higher selectivity for T-type over L-type channels compared to the (S)-enantiomer.[7][8] The pharmacokinetic profile of the (R)-enantiomer, including its absorption, distribution, metabolism, and excretion, also contributes to the overall drug exposure and potential for variability. Although less potent at the L-type channel, its presence and variable metabolism can influence the overall dose-response relationship.
Q4: We are planning a clinical study. What are the known genetic factors that could influence patient response to Lercanidipine?
A: Genetic polymorphisms in the CYP3A4 and CYP3A5 genes, which are responsible for metabolizing Lercanidipine, are known to influence the efficacy and adverse effects of dihydropyridine (B1217469) calcium channel blockers.[9] For example, individuals with the CYP3A53/3 genotype (non-expressors) may have a better response to amlodipine (B1666008), a similar calcium channel blocker, due to reduced metabolism.[10] While specific data for Lercanidipine is still emerging, it is highly probable that polymorphisms in CYP3A4 and CYP3A5 play a significant role in inter-individual variability in Lercanidipine response.[11][12]
Troubleshooting Guides
In Vitro Calcium Channel Activity Assays
Issue: Inconsistent IC50 values for this compound in a fluorescence-based calcium influx assay.
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered ion channel expression. |
| Dye Loading and Leakage | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time to ensure adequate signal without cytotoxicity. Check for dye leakage from cells.[3] |
| Compound Precipitation | Lercanidipine is lipophilic. Visually inspect for any precipitation in your working solutions. Consider the use of a solubilizing agent, ensuring it does not interfere with the assay. |
| Inconsistent Stimulation | Use a consistent concentration and application method for the depolarizing agent (e.g., KCl) to ensure uniform opening of L-type calcium channels.[3] |
| Plate Reader Settings | Optimize the plate reader settings, including excitation/emission wavelengths and read times, to maximize the signal-to-noise ratio. |
In Vivo Pharmacokinetic Studies
Issue: High variability in plasma concentrations of this compound between subjects.
| Potential Cause | Troubleshooting Step |
| Food Intake | Strictly control the feeding schedule of the animals. Administer Lercanidipine at a consistent time relative to meals. For clinical studies, dosing in a fasted state is recommended to minimize variability.[4][13] |
| Sample Collection and Processing | Standardize blood collection times and sample processing procedures. Use appropriate anticoagulants and store plasma samples at -80°C until analysis. |
| Bioanalytical Method | Validate your LC-MS/MS method for linearity, accuracy, precision, and matrix effects. Use a stable, deuterated internal standard for accurate quantification.[14] |
| CYP3A4 Induction/Inhibition | Be aware of any co-administered substances that could induce or inhibit CYP3A4 activity, altering Lercanidipine metabolism.[15] |
| Genetic Heterogeneity | If using outbred animal stocks, be aware that genetic differences in drug-metabolizing enzymes can contribute to variability. |
Data Presentation
Table 1: Enantioselective Pharmacokinetics of Lercanidipine (20 mg oral dose in healthy volunteers)
| Parameter | (S)-Lercanidipine (Median) | This compound (Median) | Fold Difference (S/R) |
| Cmax (ng/mL) | 2.071 | 1.681 | 1.23 |
| AUC0-24 (ng·h/mL) | 12.352 | 10.063 | 1.23 |
| Cl/f (L/h) | 732.16 | 1891.84 | 0.39 |
Data from a study on the enantioselective kinetic disposition of Lercanidipine.[5][6]
Table 2: Effect of Food on Lercanidipine Bioavailability
| Parameter | Fasting State | Fed State (High-Fat Meal) |
| Absolute Bioavailability | ~3.3% (reduced to 1/3 of fed state) | ~10% |
| Cmax (10 mg dose) | 3.30 ± 2.09 ng/mL | ~4-fold increase |
| AUC (10 mg dose) | Baseline | ~4-fold increase |
Data compiled from studies on the impact of food on Lercanidipine bioavailability.[1][2][4][16]
Table 3: Dose-Response of Lercanidipine in Mild to Moderate Hypertension (Clinic Blood Pressure)
| Lercanidipine Dose | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |
| 2.5 mg | 7 ± 12 | 6 ± 7 |
| 5 mg | 10 ± 12 | 8 ± 6 |
| 10 mg | 12 ± 11 | 9 ± 7 |
| Placebo | 5 ± 11 | 4 ± 8 |
Data from a multicenter study on the antihypertensive effect of different doses of Lercanidipine.[17]
Experimental Protocols
In Vitro L-type Calcium Channel Blocking Assay (Fluorescence-based)
-
Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., HEK293 with stable expression of CaV1.2) in appropriate media and conditions.
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C in the dark.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound or the racemic mixture for a predetermined time. Include vehicle and positive controls.
-
Stimulation: Add a depolarizing agent (e.g., KCl) to all wells simultaneously using a multichannel pipette or an automated liquid handler to open the L-type calcium channels.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of calcium influx for each concentration of the test compound and determine the IC50 value.[3]
In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Dosing: Administer this compound or the racemic mixture orally via gavage at the desired dose. For studies investigating the food effect, one group should be fasted overnight, while the other receives a high-fat meal a set time before dosing.
-
Blood Sampling: Collect serial blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points post-dosing into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the plasma concentrations of (R)- and (S)-Lercanidipine using a validated LC-MS/MS method.[18]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Mandatory Visualization
Caption: Mechanism of action of Lercanidipine leading to vasodilation.
Caption: Troubleshooting workflow for Lercanidipine dose-response variability.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective pharmacokinetics of lercanidipine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 9. Study of effect of genetic polymorphism on response of antihypertensive drug | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 10. CYP3A4*1G and CYP3A5*3 genetic polymorphisms alter the antihypertensive efficacy of amlodipine in patients with hypertension following renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. Differences in lercanidipine systemic exposure when administered according to labelling: in fasting state and 15 minutes before food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Interaction potential of lercanidipine, a new vasoselective dihydropyridine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. db.cbg-meb.nl [db.cbg-meb.nl]
- 17. Antihypertensive efficacy of lercanidipine at 2.5, 5 and 10 mg in mild to moderate essential hypertensives assessed by clinic and ambulatory blood pressure measurements. Multicenter Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enantioselective determination of lercanidipine in human plasma for pharmacokinetic studies by normal-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of (R)-Lercanidipine in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using (R)-Lercanidipine in cell culture, with a specific focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary on-target mechanism of action?
A1: this compound is the R-enantiomer of Lercanidipine, a dihydropyridine-class drug.[1] Lercanidipine is primarily known as a blocker of L-type voltage-gated calcium channels (CaV1.2).[2] Its on-target mechanism involves inhibiting the influx of extracellular calcium into vascular smooth muscle cells, which leads to vasodilation and a reduction in blood pressure.[2][3] While the racemic mixture of Lercanidipine is used clinically, the (S)-enantiomer is significantly more potent in blocking L-type calcium channels than the (R)-enantiomer.[2]
Q2: What are "off-target" effects and why are they a particular concern for this compound?
A2: Off-target effects are unintended interactions of a drug with cellular components other than its primary target.[4] These effects can lead to cytotoxicity, misinterpretation of data, and confounding results.[4] For this compound, this is a concern because some of its observed biological activities, such as effects on cell proliferation and migration, appear to be more potent than its L-type calcium channel blocking activity would suggest, indicating that these effects may be mediated by different, "off-target" mechanisms.[5]
Q3: What are the known or suspected off-target effects of this compound?
A3: Research suggests that this compound may have off-target effects unrelated to L-type calcium channel blockade. Studies have shown that the (R)-enantiomer, despite being a weaker calcium channel blocker, is more potent than the (S)-enantiomer at inhibiting arterial myocyte migration and decreasing [3H]thymidine incorporation into DNA, a measure of proliferation.[5] Additionally, Lercanidipine has been observed to inhibit the MAPK signaling pathway and activate apoptotic caspases at concentrations used in in-vitro cancer studies.[6]
Q4: How can I begin to assess and differentiate between on-target and off-target effects in my experiments?
A4: A multi-step approach is recommended. First, perform a detailed dose-response curve to identify the concentration range where the desired on-target effect is observed with minimal cytotoxicity.[4] To confirm on-target activity, compare the effects of this compound with its more potent enantiomer, (S)-Lercanidipine, or a structurally unrelated L-type calcium channel blocker (e.g., Verapamil).[4][7] If an effect is observed with this compound that is not replicated by more potent L-type blockers, it is likely an off-target effect. Further investigation can involve techniques like Western blotting to examine unrelated signaling pathways or using cell lines that lack the primary target.[8]
Troubleshooting Guide
Issue 1: I'm observing significant cytotoxicity at concentrations expected to be selective for L-type calcium channels.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[9] It is critical to keep the final DMSO concentration in the culture medium below 0.5% (v/v) and, most importantly, to include a vehicle control group in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest drug concentration group.[9]
-
-
Possible Cause 2: High Compound Concentration or Long Exposure Time.
-
Solution: Cytotoxicity is often dose- and time-dependent.[10] Perform a matrix experiment varying both the concentration of this compound and the incubation time. This will help you identify a therapeutic window where on-target effects can be observed without significant cell death.[4] Start with a broad concentration range (e.g., nanomolar to high micromolar) to determine the IC50 value for cytotoxicity in your specific cell line.[6]
-
-
Possible Cause 3: Off-target cytotoxic effects.
-
Solution: The observed cell death may be a genuine off-target effect of the compound. To investigate this, use an alternative assay for cell viability that is not dependent on metabolic activity (e.g., a dye-exclusion assay like Trypan Blue or a live/dead fluorescent stain) to confirm the results from metabolic assays like MTT.[11][12] This helps to distinguish between true cell death and metabolic dysfunction.
-
Issue 2: The observed phenotype (e.g., reduced cell proliferation) does not correlate with the known L-type channel blocking activity of this compound.
-
Possible Cause: The phenotype is mediated by an off-target mechanism.
-
Solution 1: Use Enantiomer Controls. As the (S)-enantiomer is a more potent L-type calcium channel blocker, it should elicit on-target effects at lower concentrations than the (R)-enantiomer.[2] If the (R)-enantiomer produces the phenotype more potently than the (S)-enantiomer, the mechanism is likely off-target.[5]
-
Solution 2: Use a Structurally Unrelated Compound. Employ another L-type calcium channel blocker with a different chemical structure (e.g., a phenylalkylamine like Verapamil).[7] If this compound does not produce the same phenotype at concentrations that effectively block L-type channels, it further supports an off-target mechanism for this compound.[4]
-
Solution 3: Perform Pathway Analysis. Based on literature reports, investigate potential off-target pathways. For example, use Western blotting to assess the phosphorylation status of key proteins in the MAPK signaling pathway, which has been shown to be inhibited by Lercanidipine in some contexts.[6]
-
Issue 3: I am seeing high variability and poor reproducibility in my results.
-
Possible Cause 1: Compound Instability or Degradation.
-
Solution: this compound, like many small molecules, can degrade with improper storage. Prepare a concentrated stock solution in DMSO, create single-use aliquots, and store them at -20°C or -80°C.[13] Avoid repeated freeze-thaw cycles.[9] When possible, prepare fresh working dilutions from the stock for each experiment.
-
-
Possible Cause 2: Inconsistent Cell Culture Practices.
-
Possible Cause 3: Chemical or Biological Contamination.
-
Solution: Microbial contamination can alter cell health and confound results.[15] Regularly inspect cultures for any signs of contamination. Additionally, be aware that components of the culture medium, such as phenol red, can sometimes interfere with colorimetric assays or have unintended biological effects.[15] Using phenol red-free medium during the assay itself can prevent interference.[10]
-
Data Presentation
Table 1: Comparative Effects of Lercanidipine Enantiomers on Arterial Myocytes
| Enantiomer | Primary Target Activity | Effect on [3H]thymidine Incorporation (Proliferation) | Effect on Fibrinogen-Induced Migration | Reference |
| (S)-Lercanidipine | More potent L-type Ca2+ channel blocker | Less potent inhibitor | Less potent inhibitor | [5] |
| This compound | Less potent L-type Ca2+ channel blocker | More potent inhibitor | More potent inhibitor | [5] |
This table summarizes findings suggesting that the anti-proliferative and anti-migratory effects of Lercanidipine are likely off-target, as the enantiomer that is weaker at the primary target shows greater potency in these assays.
Table 2: Reported In Vitro IC50 Values for Lercanidipine
| Cell Line | Assay Type | Effect Measured | IC50 Value (µM) | Reference |
| SH-SY5Y (Neuroblastoma) | MTT Assay | Cytotoxicity | 31.48 | [6] |
| PC3 (Prostate Cancer) | MTT Assay | Cytotoxicity | 88.60 | [6] |
| HEK293 (Healthy Kidney) | MTT Assay | Cytotoxicity | >150 | [6] |
This table provides examples of cytotoxic concentrations in different cell lines, which can serve as a starting point for designing dose-response experiments. Note that these concentrations are significantly higher than the nanomolar concentrations typically associated with therapeutic plasma levels.[6]
Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Workflow for identifying on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assessment using MTT Assay
This protocol provides a framework for determining the cytotoxic concentration range of this compound.[6][11]
-
Materials:
-
Cells of interest in complete culture medium.
-
96-well cell culture plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include an untreated control and a vehicle control (medium with the highest final concentration of DMSO). Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for Off-Target MAPK Pathway Modulation
This protocol is for assessing whether this compound affects the phosphorylation of key MAPK proteins like ERK1/2.
-
Materials:
-
Cells of interest, 6-well plates.
-
This compound working solutions.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound (and controls) for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, and denature at 95°C for 5 minutes. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, according to the manufacturer's recommendation.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH). A decrease in the ratio of phosphorylated protein to total protein would indicate inhibition of the pathway.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Lercanidipine Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of the new calcium antagonist lercanidipine and its enantiomers on the migration and proliferation of arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lercanidipine Enhances Cisplatin Activity: Dual Anticancer and Anti-Inflammatory Effects via Caspase Activation and MAPK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Chiral Chromatography of Lercanidipine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of lercanidipine enantiomers in chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of lercanidipine important?
A1: Lercanidipine is a calcium channel blocker used to treat hypertension. It is a racemic mixture, meaning it consists of two enantiomers, (S)-lercanidipine and (R)-lercanidipine, which are mirror images of each other. The antihypertensive activity of lercanidipine is primarily attributed to the (S)-enantiomer, which has a significantly higher affinity for calcium channels than the (R)-enantiomer.[1][2][3] Therefore, it is crucial to separate and quantify each enantiomer to understand its pharmacological and toxicological profile accurately.
Q2: What type of chiral stationary phase (CSP) is most effective for separating lercanidipine enantiomers?
A2: Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are highly effective for the chiral separation of dihydropyridine compounds like lercanidipine.[1][4] Columns such as a cellulose tris(4-methylbenzoate) coated phase (e.g., Chiralcel OJ-H) have demonstrated good selectivity for lercanidipine enantiomers.[1] Another suitable option is the Chiralpak AD column.[2] The selection of the stationary phase is a critical step in achieving successful chiral separation.[1]
Q3: What are typical mobile phase compositions for the chiral HPLC separation of lercanidipine?
A3: The choice of mobile phase depends on the chiral stationary phase and the mode of chromatography (normal-phase, reversed-phase, or polar organic). For a Chiralcel OJ-H column in a reversed-phase mode, a mobile phase consisting of 10mM ammonium acetate and acetonitrile in a 35:65 (v/v) ratio has been successfully used.[1] For a Chiralpak AD column, a mobile phase of hexane, ethanol, and diethylamine in a ratio of 97:3:0.3 (v/v/v) has been reported.[2]
Q4: How can I improve the peak shape for lercanidipine, which is a basic compound?
A4: Peak tailing is a common issue with basic compounds like lercanidipine due to interactions with residual silanol groups on the silica support of the column. To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Adjusting the mobile phase pH can help to suppress the ionization of silanol groups.
-
Use of Additives: Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase in normal-phase chromatography can significantly improve peak symmetry.[5]
-
End-Capped Columns: Employing a well-end-capped column will minimize the number of accessible silanol groups.[6]
Q5: Can temperature be used to enhance the resolution of lercanidipine enantiomers?
A5: Yes, column temperature is a critical parameter for optimizing chiral separations. Lowering the temperature often increases the resolution between enantiomers on polysaccharide-based CSPs.[5] However, this will also lead to longer retention times and higher backpressure, so optimization is key.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral chromatography of lercanidipine.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate chiral stationary phase (CSP). | Screen different polysaccharide-based CSPs (e.g., cellulose or amylose-based). |
| Suboptimal mobile phase composition. | Optimize the ratio of organic modifier to aqueous/alkane phase. For reversed-phase, try different organic modifiers like acetonitrile or methanol.[4] For normal-phase, adjust the alcohol concentration. | |
| Mobile phase additives are missing or at the wrong concentration. | Introduce a basic modifier like diethylamine (DEA) or an acidic modifier if appropriate for the CSP. | |
| Incorrect flow rate. | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will increase analysis time. A typical flow rate is 1.0 mL/min.[1][6] | |
| Suboptimal column temperature. | Systematically vary the column temperature. A decrease in temperature often improves resolution for polysaccharide-based CSPs.[5] | |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups. | Add a basic modifier (e.g., 0.1% DEA) to the mobile phase for normal-phase separations.[5] For reversed-phase, adjust the mobile phase pH.[6] |
| Column overload. | Reduce the sample concentration or injection volume.[6] | |
| Column contamination. | Flush the column with a strong solvent.[6] | |
| Poor Peak Shape (Fronting) | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[6] |
| Column overload. | Dilute the sample and re-inject.[6] | |
| Split Peaks | Partially blocked column frit. | Reverse-flush the column. If the problem persists, the frit may need replacement.[6] |
| Sample solvent incompatibility. | Ensure the sample is prepared in the initial mobile phase or a weaker solvent.[6] | |
| Unstable/Drifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing and degassing. |
| Column degradation. | Replace the guard column if installed. If the problem persists, the analytical column may need to be replaced. | |
| HPLC system leaks. | Inspect all fittings and connections for leaks. | |
| Fluctuating column temperature. | Ensure the column oven is stable and set to the desired temperature. |
Experimental Protocols
Key Experiment 1: Chiral HPLC Separation of Lercanidipine Enantiomers
This protocol is based on a validated method for the quantification of the (R)-isomer in lercanidipine hydrochloride.[1]
-
Instrumentation: Waters Alliance HPLC system with a PDA detector and EMPOWER 2 software.[1]
-
Chiral Stationary Phase: Chiralcel OJ-H (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 10mM Ammonium acetate and Acetonitrile (35:65 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 240 nm.[1]
-
Sample Preparation: Prepare a racemic mixture of lercanidipine and its (R)-enantiomer at a concentration of 100 µg/mL each in methanol. Stock solutions of (S)- and this compound (0.1 mg/mL) can be prepared by dissolving the appropriate amount in methanol.[1]
-
Expected Outcome: The two enantiomers should be well-separated, with the this compound eluting before the (S)-lercanidipine. Typical retention times are approximately 6.0 and 6.6 minutes, respectively.[1]
Data Presentation
Table 1: Comparison of Chiral Separation Methods for Lercanidipine
| Parameter | Method 1 (HPLC) [1] | Method 2 (HPLC) [2] | Method 3 (Capillary Electrophoresis) [2][7] |
| Stationary Phase/Selector | Chiralcel OJ-H (150 x 4.6 mm, 5 µm) | Chiralpak AD (250 x 4.6 mm, 10 µm) | 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) |
| Mobile Phase/Buffer | 10mM Ammonium acetate:Acetonitrile (35:65 v/v) | Hexane:Ethanol:Diethylamine (97:3:0.3 v/v/v) | 200 mM Sodium acetate buffer, pH 4.0 |
| Flow Rate/Voltage | 1.0 mL/min | 1.0 mL/min | 25 kV |
| Temperature | Not specified | Not specified | 15°C |
| Detection | 240 nm | 237 nm | 237 nm |
| Retention/Migration Times | (R)-enantiomer: ~6.0 min, (S)-enantiomer: ~6.6 min | Not specified | Not specified |
Visualizations
Diagram 1: General Workflow for Chiral Method Development
Caption: A generalized workflow for developing a chiral chromatography method.
Diagram 2: Troubleshooting Poor Resolution in Chiral Chromatography
Caption: A decision tree for troubleshooting poor resolution.
References
- 1. easpublisher.com [easpublisher.com]
- 2. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. easpublisher.com [easpublisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS analysis of (R)-Lercanidipine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of (R)-Lercanidipine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q1: Why am I observing significant ion suppression or enhancement for my this compound analysis?
A: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS bioanalysis, especially with electrospray ionization (ESI).[1] These effects stem from co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of this compound.[1] The primary sources of interference are often phospholipids (B1166683), salts, and other small molecules.[1] When these matrix components co-elute with your analyte, they can compete for the available charge in the ion source, leading to a decreased signal (ion suppression) or, less commonly, an increased signal (ion enhancement) for this compound.[2]
Q2: How can I determine if matrix effects are impacting my this compound results?
A: There are several methods to identify and quantify matrix effects in your assay.
-
Post-Column Infusion: This is a qualitative method to pinpoint retention times where ion suppression or enhancement occurs.[3][4] A solution of this compound is continuously infused into the mass spectrometer after the analytical column.[4] Simultaneously, a blank, extracted matrix sample is injected.[4] Any fluctuation in the constant this compound signal indicates a region of matrix effects.[5][6]
-
Quantitative Matrix Effect Assessment: This method quantifies the extent of matrix effects. It involves comparing the peak area of this compound in a neat solution to its peak area in a blank matrix sample that has been spiked post-extraction with the analyte at the same concentration.[2][4][7] The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression, > 1 indicates ion enhancement, and = 1 indicates no matrix effect.[1]
Q3: What are the most effective strategies to minimize matrix effects for this compound analysis?
A: A comprehensive approach involving sample preparation, chromatography, and the use of an appropriate internal standard is the most effective way to mitigate matrix effects.[1]
-
Optimize Sample Preparation: The primary goal is to remove interfering matrix components while efficiently extracting this compound.[8]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and is recommended for Lercanidipine (B1674757) analysis.[9][10][11][12] It can selectively extract the analyte while removing a significant portion of matrix interferences.[2]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for reducing matrix effects by separating the analyte from interfering substances based on their differential solubility in immiscible liquids.[8]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids, a major cause of matrix effects, and may not be sufficient for a robust assay.[1][13]
-
-
Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components is a crucial step.[4][5] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[14] A SIL-IS, such as this compound-d3, has nearly identical physicochemical properties to the analyte.[14] This ensures it experiences similar matrix effects, and the ratio of the analyte to the internal standard remains consistent, allowing for accurate quantification.[2][14]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of common sample preparation techniques in reducing matrix effects.
| Sample Preparation Technique | Effectiveness in Removing Phospholipids | Analyte Recovery | Overall Recommendation for this compound |
| Protein Precipitation (PPT) | Low | High | Not ideal as a standalone method due to significant remaining matrix components.[1][13] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable, can be low for polar analytes | A good option, but optimization is required to ensure high recovery of this compound.[8][13] |
| Solid-Phase Extraction (SPE) | High | High (with method optimization) | Highly Recommended. Provides the cleanest extracts and significantly reduces matrix effects.[2][9][13] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.[4]
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
An MF between 0.85 and 1.15 is generally considered acceptable.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This is a general protocol and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma sample, add 25 µL of the working solution of the internal standard (this compound-d3). Vortex for 10 seconds.[9]
-
SPE Cartridge Conditioning: Condition a polymeric mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[9]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[14]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a specific volume of the mobile phase.[14]
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Mandatory Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Mechanism of ion suppression in the ESI source.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS?
A: The matrix effect refers to the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which can negatively affect the accuracy, precision, and sensitivity of the analysis.[7][15]
Q2: What are the common sources of matrix effects in bioanalysis?
A: In biological matrices like plasma or serum, the most common sources of matrix effects are phospholipids from cell membranes, as well as salts, proteins, and metabolites.[3][8] Exogenous compounds such as anticoagulants or dosing vehicles can also contribute to matrix effects.[3]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) the best choice for this compound analysis?
A: A SIL-IS, such as (S)-Lercanidipine-d3, is considered the gold standard because its chemical and physical properties are nearly identical to the unlabeled analyte, this compound.[14] This ensures that it behaves similarly during sample extraction, chromatography, and ionization.[14] By co-eluting with the analyte, the SIL-IS experiences the same degree of ion suppression or enhancement, allowing the ratio of the analyte to the internal standard to remain constant.[2] This effectively compensates for matrix-induced variations and leads to more accurate and precise quantification.[14]
Q4: Can I just dilute my sample to reduce matrix effects?
A: Sample dilution can be a simple way to reduce the concentration of interfering matrix components and thereby lessen their impact.[5][7] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[5][7] For potent drugs like Lercanidipine, which often have low circulating concentrations, dilution may not be a viable option as it could compromise the sensitivity of the assay.[16]
Q5: What is the difference between matrix effects in ESI and APCI?
A: Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are both common ionization techniques, but they are susceptible to matrix effects through different mechanisms. ESI involves ionization in the liquid phase, and matrix effects often arise from competition for access to the droplet surface and changes in droplet fission efficiency.[7] APCI, on the other hand, involves vaporization of the sample followed by gas-phase ionization.[7] While generally considered less prone to matrix effects from non-volatile components like salts, APCI can still be affected by compounds that compete for charge in the gas phase.[7] For a compound like Lercanidipine, ESI is commonly used.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Research Portal [ub-ir.bolton.ac.uk]
- 16. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Enantioselective Synthesis of (R)-Lercanidipine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enantioselective synthesis of (R)-Lercanidipine, with a focus on scalability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from laboratory to industrial scale presents several key challenges. A major issue is the purification and isolation of the final product, which often involves complex procedures like column chromatography, a technique that is difficult and costly to implement on a large scale.[1][2][3] The formation of by-products during the cyclization reaction can also lead to lower yields and complicate the purification process.[2][3] Furthermore, managing the crystalline form of Lercanidipine hydrochloride is critical, as different polymorphs can be produced depending on the solvents and processes used, potentially leading to batch-to-batch variability.[2] The use of hazardous reagents like thionyl chloride in some synthetic routes also poses handling difficulties and requires specialized equipment for industrial-scale production.[1]
Q2: Which enantioselective synthesis strategies are most promising for large-scale production of this compound?
A2: For large-scale production, catalytic asymmetric synthesis is highly promising as it offers a practical and widely applicable approach.[4] Organocatalytic methods, in particular, provide mild reaction conditions and avoid the use of toxic and expensive heavy metals.[5][6] Enzymatic kinetic resolution is another well-established method for producing enantiopure 1,4-dihydropyridines.[4] While the use of chiral auxiliaries is a reliable classic method, it requires additional steps for attachment and removal, which can impact overall efficiency at scale.[5][7]
Q3: How can I effectively monitor the enantiomeric excess (e.e.) of this compound during production?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for determining the enantiomeric excess of Lercanidipine.[8] A validated reverse-phase chiral HPLC method can effectively separate (R)- and (S)-Lercanidipine.[8] Capillary electrophoresis (CE) with a chiral selector, such as cyclodextrin, also provides an effective and validated method for enantioselective analysis.[9][10][11]
Troubleshooting Guides
Low Enantioselectivity
Problem: The enantiomeric excess (e.e.) of the desired this compound is consistently low.
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst/Enzyme Activity | Verify the quality and activity of the chiral catalyst or enzyme. Ensure proper storage and handling conditions are maintained. Consider screening a panel of catalysts or enzymes to find the optimal one for your specific reaction conditions. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Lowering the temperature can sometimes improve enantioselectivity in asymmetric reactions. |
| Solvent Effects | The choice of solvent can significantly impact enantioselectivity. Perform solvent screening to identify the optimal medium for the chiral transformation. For instance, in enzymatic resolutions, organic solvents like tert-butyl methyl ether or ethyl acetate have been shown to be effective.[4][5] |
| Inappropriate Reaction Time | For kinetic resolutions, it is crucial to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the product.[5] Monitor the reaction progress closely using chiral HPLC. |
Poor Yield
Problem: The overall yield of this compound is lower than expected.
| Potential Cause | Troubleshooting Step |
| Side Reactions and By-product Formation | The classical Hantzsch synthesis can generate several by-products.[2][3] Analyze the reaction mixture by HPLC or LC-MS to identify major by-products. Adjusting stoichiometry, reaction temperature, or the order of addition of reagents can help minimize side reactions. |
| Incomplete Reaction | Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction is stalling, consider increasing the reaction time, temperature, or the amount of a key reagent or catalyst. |
| Product Degradation | Lercanidipine can be sensitive to acidic conditions which may be harmful.[12][13] Ensure that the work-up and purification steps are performed under conditions that minimize degradation. |
| Losses During Work-up and Purification | Complex purification procedures, especially column chromatography, can lead to significant product loss.[1][2] Explore alternative purification methods such as crystallization or salt formation, which are more amenable to large-scale operations. |
Chromatography and Purification Issues
Problem: Experiencing difficulties with the purification of this compound, particularly with chiral HPLC.
| Potential Cause | Troubleshooting Step |
| Peak Tailing in HPLC | Peak tailing for basic compounds like Lercanidipine is often due to interactions with residual silanol groups on the silica-based stationary phase.[14] Adjusting the mobile phase pH can help. Using an end-capped column is also recommended.[14] |
| Peak Fronting or Splitting in HPLC | Peak fronting can be caused by sample overload, so try diluting the sample.[14] Peak splitting may result from injecting the sample in a solvent that is much stronger than the mobile phase; prepare the sample in the mobile phase or a weaker solvent.[14] |
| Broad Peaks in HPLC | Broad peaks can be due to extra-column dead volume, a low flow rate, or an inefficient column.[14] Optimize the flow rate and ensure the column is in good condition. |
| Difficulty with Column Chromatography at Scale | Column chromatography is often not viable for large-scale production due to high solvent consumption and complexity.[1][2] Focus on developing robust crystallization procedures to isolate and purify the product. This may involve screening different solvents and optimizing cooling profiles. |
Experimental Protocols & Data
Enzymatic Kinetic Resolution of Racemic 1,4-Dihydropyridine
This protocol is a generalized procedure for a lipase-catalyzed acylation, a common method for kinetic resolution.
Methodology:
-
Reaction Setup: Dissolve the racemic 1,4-dihydropyridine precursor to Lercanidipine in a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Add an acyl donor (e.g., isopropenyl acetate).
-
Add the lipase (e.g., Amano Lipase PS-C II).
-
Reaction Monitoring: Stir the mixture at a controlled temperature. Monitor the conversion and enantiomeric excess of the starting material and the acylated product over time using chiral HPLC.
-
Work-up and Separation: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, filter off the enzyme. Concentrate the filtrate under reduced pressure. Separate the unreacted enantiomerically enriched 1,4-dihydropyridine from the acylated product by column chromatography or crystallization.[5]
Quantitative Data from Literature for Lipase-Catalyzed Resolutions:
| Lipase | Substrate Aryl Group | Solvent | Reaction Time (h) | Enantioselectivity (E-value) | Reference |
| Candida rugosa lipase (CRL) | 2- or 3-NO2-C6H4- | wet EtOAc | < 2.5 | 50 to >200 | [4] |
| Candida antarctica lipase B (CAL-B) | Similar to above | EtOAc | - | 11–63 | [4] |
Organocatalytic Asymmetric Synthesis
This protocol is adapted from a general procedure using a bis-cinchona alkaloid catalyst.
Methodology:
-
Reaction Setup: To a reaction vessel, add the bis-cinchona alkaloid catalyst (e.g., (DHQD)2PHAL) (20 mol%).
-
Add the enamine (0.3 mmol) to the vessel.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with CH2Cl2. Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral 1,4-dihydropyridine.[5]
Representative Results for Organocatalytic Synthesis:
| Catalyst | Solvent | Yield | Enantiomeric Excess (e.e.) | Reference |
| Bis-cinchona alkaloid 3b | Toluene | up to 99% | up to 82% | [6] |
| Chiral Phosphonic Acid | - | - | up to 98% | [6] |
Visualizations
Experimental Workflow for Scaled-Up Enantioselective Synthesis
Caption: A simplified workflow for the scaled-up synthesis of this compound.
Troubleshooting Logic for Low Enantioselectivity
Caption: A logical diagram for troubleshooting low enantioselectivity.
References
- 1. WO2007054969A2 - Process for the preparation of lercanidipine and amorphous form of lercanidipine hydrochloride - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2036890A1 - Crystalline form (i) of lercanidipine hydrochloride - Google Patents [patents.google.com]
- 4. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]
- 8. easpublisher.com [easpublisher.com]
- 9. Quantitative determination of lercanidipine enantiomers in commercial formulations by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpionline.org [jpionline.org]
- 13. ijsr.net [ijsr.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Lercanidipine Controlled-Release Formulation
This guide provides researchers, scientists, and drug development professionals with technical support for the common challenges encountered during the formulation of controlled-release (CR) dosage forms of lercanidipine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a controlled-release formulation for lercanidipine?
Lercanidipine is a Biopharmaceutics Classification System (BCS) Class II drug, which presents several significant challenges for CR formulation[1][2][3]:
-
Poor Aqueous Solubility: Lercanidipine is practically insoluble in water (approx. 5 µg/ml), which is the primary rate-limiting step for its absorption.[4]
-
pH-Dependent Solubility: Its solubility is highly dependent on pH. It is significantly more soluble in the acidic environment of the stomach than in the neutral to slightly alkaline pH of the intestines.[5][6] This makes it difficult to achieve consistent drug release throughout the gastrointestinal (GI) tract.
-
Extensive First-Pass Metabolism: Lercanidipine undergoes significant metabolism in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme, resulting in a low absolute bioavailability of approximately 10%.[7][8][9][10]
-
Significant Food Effect: The bioavailability of lercanidipine can increase up to four-fold when taken with a high-fat meal.[11][12] This variability poses a major challenge for developing a reliable CR formulation that delivers a consistent dose.
-
Low Permeability: In addition to low solubility, some studies classify lercanidipine as a low-permeability drug, further complicating its absorption.[4][8][10]
Q2: How does pH affect the solubility and stability of lercanidipine?
Lercanidipine hydrochloride's solubility decreases markedly as the pH increases. It is most soluble in highly acidic conditions (e.g., 0.1 N HCl, pH 1.2) due to the complete ionization of the drug molecule (pKa = 6.83).[5] As it travels down the GI tract to regions of higher pH (e.g., phosphate buffer pH 6.8 or 7.5), its solubility drops dramatically, which can lead to precipitation and incomplete drug release from a CR system.[5][6] While the drug is more soluble at low pH, stability studies show it remains stable across the physiological pH range for typical dissolution testing periods.[5]
Q3: What formulation strategies can be used to overcome the solubility challenges of lercanidipine?
Several advanced formulation strategies are employed to enhance the solubility and dissolution rate of lercanidipine for CR systems:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix (e.g., PVP K30, PEG 6000, Gelucire 50/13, β-cyclodextrin) at a molecular level.[6][13][14][15] This technique can convert the drug from a crystalline to a more soluble amorphous state, significantly improving dissolution.[13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.[16][17] The drug is dissolved in this lipid-based system, bypassing the dissolution step. Solid-SEDDS (S-SEDDS) involve adsorbing the liquid SEDDS onto a solid carrier to create a free-flowing powder for tableting.[16][18]
-
Nanoparticle Engineering: Reducing the particle size of lercanidipine to the nanometer range increases the surface area-to-volume ratio, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.[1]
-
Gastroretentive Drug Delivery Systems (GRDDS): Since lercanidipine is more soluble in the stomach, GRDDS aim to prolong the residence time of the dosage form in the acidic gastric environment to improve absorption.[8]
Troubleshooting Guides
Issue 1: My CR tablet shows good release in acidic media (pH 1.2) but very poor and incomplete release in neutral media (pH 6.8).
Cause: This is a classic problem for lercanidipine due to its pH-dependent solubility. The drug dissolves in the stomach but may precipitate as it enters the higher pH of the intestine. Your CR polymer might also be a pH-dependent type (e.g., enteric polymers) that doesn't release the drug effectively at the intended site.
Troubleshooting Steps:
-
Incorporate a Solubilizing Agent:
-
Solid Dispersion: Reformulate using a solid dispersion of lercanidipine with a hydrophilic carrier like PVP K30 or Soluplus to maintain the drug in an amorphous, more soluble state even at higher pH.[6][13]
-
Surfactants: Include a surfactant (e.g., Sodium Lauryl Sulfate - SLS, Polysorbate 80) in your formulation to improve the wettability and solubilization of the drug in the intestinal fluid.[8]
-
-
Utilize Lipid-Based Formulations: Consider an S-SEDDS approach. By pre-dissolving lercanidipine in a lipid-based system, its release is no longer dependent on pH-driven dissolution.[19]
-
Optimize the CR Polymer: If using a matrix system, ensure the polymer (e.g., HPMC, Sodium Alginate) provides a robust gel layer that allows for sustained release through diffusion, independent of drug solubility.[20] You may need to adjust the polymer viscosity grade or concentration.
Issue 2: I'm observing high variability and poor reproducibility in my in vitro dissolution results.
Cause: High variability can stem from several factors related to both the formulation and the testing method.
Troubleshooting Steps:
-
Check Formulation Homogeneity: Ensure the active pharmaceutical ingredient (API) and excipients are uniformly blended. For low-dose drugs like lercanidipine, poor blending can lead to significant tablet-to-tablet content variations.
-
Evaluate Physical Stability: In amorphous solid dispersions, the drug can recrystallize over time, leading to decreased solubility and variable dissolution. Conduct solid-state characterization (DSC, XRD) on stability samples.
-
Refine Dissolution Method:
-
De-aeration: Ensure the dissolution medium is properly de-aerated. Dissolved gases can form bubbles on the tablet surface, altering the hydrodynamics and affecting release.
-
Sink Conditions: Lercanidipine's low solubility can lead to non-sink conditions, especially in neutral buffers.[5] The addition of a surfactant (e.g., 2% SLS) to the dissolution medium may be necessary to ensure sink conditions and achieve more reproducible results.[8]
-
Apparatus and Speed: The choice of apparatus (e.g., USP Type II - Paddle) and agitation speed (e.g., 75-100 rpm) is critical. Ensure the speed is sufficient to prevent coning (mound formation at the bottom of the vessel) but not so high as to cause excessive erosion of the CR matrix.[5][8]
-
Issue 3: My formulation shows promising in vitro release, but the in vivo bioavailability is still low and variable.
Cause: This discrepancy often points to in vivo factors that are not fully replicated in vitro, such as first-pass metabolism and food effects.
Troubleshooting Steps:
-
Address First-Pass Metabolism: Low bioavailability is primarily due to extensive metabolism by CYP3A4. While difficult to mitigate completely through formulation alone, some strategies can help:
-
Lymphatic Targeting: Lipid-based formulations like SEDDS and SNEDDS can promote lymphatic transport, partially bypassing the portal circulation and reducing first-pass metabolism in the liver.[19]
-
Buccal/Sublingual Delivery: Formulating for absorption through the oral mucosa can bypass the GI tract and first-pass metabolism, though this is less common for CR systems.[15]
-
-
Mitigate the Food Effect: The significant impact of food on absorption is a major source of variability.
-
Improve In Vitro-In Vivo Correlation (IVIVC): Your dissolution method may not be bio-relevant.
-
Use Biorelevant Media: Consider using media that simulate intestinal fluids in both fasted (FaSSIF) and fed (FeSSIF) states. These media contain bile salts and lecithin, which can better predict in vivo performance for lipophilic drugs.
-
Data Presentation
Table 1: pH-Dependent Solubility of Lercanidipine Hydrochloride
| Dissolution Medium | pH Value | Solubility (µg/mL) | Data Source(s) |
| 0.1 N HCl | 1.2 | 82.35 - 97.26 | [5][6] |
| Acetate Buffer | 4.5 | 49.43 | [5] |
| Phosphate Buffer | 6.8 | 34.11 | [5][6] |
| Phosphate Buffer | 7.0 | 9.85 | [5] |
| Phosphate Buffer | 7.5 | 23.46 | [6] |
| Distilled Water | ~7.0 | 64.31 | [6] |
Table 2: Impact of Formulation Strategy on Lercanidipine Dissolution
| Formulation Strategy | Key Polymer/Vehicle | Drug Release (%) | Time (min) | Data Source(s) |
| Pure Drug | - | 37.2 | 60 | [21] |
| Solid Dispersion (Fusion) | PEG 6000 | 57.0 | 60 | [21] |
| Solid Dispersion (Solvent Evap.) | PEG 6000 | 93.7 | 60 | [21] |
| Solid Dispersion (Solvent Evap.) | β-CD + PVP (1:3:2) | 98.37 | 30 | [13] |
| Solid Dispersion (Kneading) | PVP K30 (1:5) | 99.11 | 60 | [6] |
| S-SNEDDS | Peppermint Oil, Tween 20 | >97 | 60 | [9] |
| S-SNEDDS | Peppermint Oil, Tween 20 | 100 | 10 | [19] |
Experimental Protocols
Protocol 1: Preparation of Lercanidipine Solid Dispersion (Solvent Evaporation Method)
This protocol is based on methodologies described for enhancing lercanidipine solubility.[13][14]
-
Selection of Materials:
-
Drug: Lercanidipine HCl
-
Hydrophilic Carrier: Polyvinylpyrrolidone (PVP K-30) or β-Cyclodextrin.
-
Solvent: Methanol or a suitable organic solvent in which both drug and carrier are soluble.
-
-
Procedure:
-
Accurately weigh lercanidipine HCl and the selected carrier (e.g., in a 1:5 drug-to-polymer ratio).[6]
-
Dissolve the drug and carrier in a minimal amount of methanol in a beaker with constant stirring until a clear solution is obtained.
-
Place the beaker on a temperature-controlled water bath (e.g., 40-50°C) to facilitate solvent evaporation. Continuous stirring is recommended.
-
Continue evaporation until a solid, dry mass is formed.
-
Place the dried mass in a desiccator under vacuum for 24 hours to ensure complete removal of the residual solvent.
-
Scrape the resulting solid dispersion from the beaker, pulverize it gently using a mortar and pestle, and pass it through a fine-mesh sieve (e.g., #100) to obtain a uniform powder.
-
Store the prepared solid dispersion in an airtight container, protected from light and moisture, until further analysis.
-
Protocol 2: In Vitro Dissolution Testing for Lercanidipine CR Tablets
This protocol is adapted from validated methods for lercanidipine tablet analysis.[2][5][8][22]
-
Apparatus & Conditions:
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 16, 24 hours for a 24-hour CR formulation).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the samples through a 0.45 µm syringe filter.
-
-
Analysis:
-
Quantify the amount of lercanidipine released using a validated UV-Vis Spectrophotometer or HPLC method.
-
UV-Vis: Measure the absorbance of the filtered samples at the λmax of lercanidipine in the specific medium (e.g., ~236-239 nm in 0.1 N HCl).[5][23] Dilute samples as necessary to fall within the linear range of the calibration curve.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Lercanidipine controlled-release formulation development workflow.
Caption: Core challenges in lercanidipine formulation and mitigation strategies.
References
- 1. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Dissolution Method Development and Validation for Lercanidipine Hydrochloride Tablets | Semantic Scholar [semanticscholar.org]
- 4. US20060134212A1 - Lercanidipine immediate release compositions - Google Patents [patents.google.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. journalijdr.com [journalijdr.com]
- 7. Lercanidipine hydrochloride - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Gastroretentive Pulsatile Release Tablets of Lercanidipine HCl: Development, Statistical Optimization, and In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. WO2008068777A2 - Stable lercanidipine formulation - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. e-lactancia.org [e-lactancia.org]
- 13. iscientific.org [iscientific.org]
- 14. isca.me [isca.me]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Development, Evaluation and Optimization of Solid Self Emulsifying Drug Delivery System (s-SEDDS) of Lercanidipine Hydrochloride - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. researcher.manipal.edu [researcher.manipal.edu]
- 19. Unveiling the Preparation and Characterization of Lercanidipine Hydrochloride in an Oral Solid Self-Nanoemulsion for Enhancing Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
- 22. scispace.com [scispace.com]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Pharmacological Potency of (R)- and (S)-Lercanidipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enantiomers of Lercanidipine, a third-generation dihydropyridine calcium channel blocker. The antihypertensive effects of Lercanidipine, commercially available as a racemic mixture, are primarily attributed to the (S)-enantiomer due to its significantly higher affinity for L-type calcium channels.[1][2] However, emerging research indicates that both the (R)- and (S)-enantiomers possess distinct pharmacological activities that may contribute to the overall therapeutic profile of the drug. This guide synthesizes experimental data to compare the potency of (R)- versus (S)-Lercanidipine on various cellular processes and outlines the detailed methodologies for the key experiments cited.
Data Presentation
The following tables summarize the quantitative data on the comparative potency of (R)- and (S)-Lercanidipine.
Table 1: Comparative Affinity and Activity on Calcium Channels
| Parameter | (S)-Lercanidipine | (R)-Lercanidipine | Racemic Lercanidipine | Reference |
| Affinity for L-type Calcium Channels | 100-200 times higher than (R)-enantiomer | - | - | [1][2] |
| Inhibition of Serum-Induced [Ca2+]i Elevation in SMCs (25 µM) | 69% inhibition (2.4-fold more active than (R)-enantiomer) | 29% inhibition | 29% inhibition | [3] |
| T/L-type Calcium Channel Selectivity Ratio | 1.05 | 1.15 | Not Specified | [4] |
Table 2: Comparative Effects on Arterial Myocyte Function
| Parameter | (S)-Lercanidipine | This compound | Racemic Lercanidipine | Reference |
| Inhibition of [3H]thymidine Incorporation into DNA | Less potent | Most potent | - | [3] |
| Inhibition of Fibrinogen-Induced Myocyte Migration | Less pronounced effect | More pronounced effect | - | [3] |
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and experimental workflows, rendered using Graphviz (DOT language).
Caption: Signaling pathway of (S)-Lercanidipine-mediated vasodilation.
Caption: Experimental workflow for patch clamp analysis.
Caption: Logical diagram of enantiomer potency comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Whole-Cell Patch Clamp for L-type and T-type Calcium Current Measurement
This protocol is adapted from studies on guinea-pig ventricular myocytes.[4][5]
-
Cell Preparation: Single ventricular myocytes are isolated from guinea-pig hearts by enzymatic digestion.
-
Recording Solutions:
-
External Solution (Na+ and K+ free): To abolish overlapping currents, cells are superfused with a solution containing (in mM): Tetraethylammonium chloride (TEA-Cl) 135, 4-Aminopyridine (4-AP) 5, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with TEA-OH. The solution is pre-warmed to 35°C.
-
Internal (Pipette) Solution: Contains (in mM): CsCl 120, MgATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
The whole-cell configuration of the patch-clamp technique is employed.
-
A holding potential (HP) of -90 mV is maintained.
-
A two-step voltage protocol is applied to elicit both T-type and L-type calcium currents: a 200 ms depolarizing step to -50 mV to activate T-type channels, followed by a 200 ms step to +50 mV to activate L-type channels.
-
Baseline currents are recorded before drug application.
-
-
Drug Application: (R)-, (S)-, and racemic Lercanidipine are dissolved in DMSO to create stock solutions and then diluted in the external solution to final concentrations (e.g., 1-10 µM). The final DMSO concentration is kept constant across all solutions.
-
Data Analysis: The peak inward current for both T-type and L-type channels is measured before and after drug application. The percentage of current blockade is calculated. The T/L selectivity ratio is determined by dividing the percentage blockade of the T-type current by the percentage blockade of the L-type current in individual cells.
Arterial Myocyte Proliferation Assay ([3H]thymidine Incorporation)
This protocol is a standard method for assessing cell proliferation.[3][6][7][8]
-
Cell Culture: Arterial smooth muscle cells (SMCs) are seeded in 96-well plates at a density of 5 x 10³ cells/well in complete growth medium and allowed to adhere overnight.
-
Synchronization: Cells are growth-arrested by incubation in serum-free medium for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
Treatment: The medium is replaced with fresh serum-free medium containing various concentrations of (R)- or (S)-Lercanidipine. Control wells receive vehicle (DMSO).
-
Stimulation and Radiolabeling: After a pre-incubation period with the drugs (e.g., 1 hour), cell proliferation is stimulated by adding a mitogen (e.g., 10% fetal bovine serum). [3H]thymidine (1 µCi/well) is added simultaneously.
-
Incubation: Cells are incubated for 24 hours to allow for incorporation of the radiolabel into newly synthesized DNA.
-
Harvesting and Scintillation Counting:
-
The incubation is stopped by aspirating the medium and washing the cells with ice-cold PBS.
-
DNA is precipitated by adding ice-cold 5-10% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.
-
The TCA is removed, and the cells are washed again with cold PBS.
-
The cells are lysed with 0.25 N NaOH.
-
The cell lysate is transferred to scintillation vials containing scintillation fluid.
-
The radioactivity (counts per minute, CPM) is measured using a liquid scintillation counter.
-
-
Data Analysis: The level of [3H]thymidine incorporation is expressed as a percentage of the control (mitogen-stimulated cells without drug treatment).
Arterial Myocyte Migration Assay (Wound Healing/Scratch Assay)
This is a widely used method to study collective cell migration in vitro.[9][10][11][12][13]
-
Cell Seeding: SMCs are seeded in 6-well plates and grown to form a confluent monolayer.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or wound in the center of the cell monolayer.
-
Washing: The wells are gently washed with PBS to remove detached cells.
-
Treatment: Fresh medium containing a chemoattractant (e.g., fibrinogen) and different concentrations of (R)- or (S)-Lercanidipine is added. To distinguish between migration and proliferation, a proliferation inhibitor like Mitomycin C can be included, or the experiment can be conducted in a low-serum medium.
-
Image Acquisition: The plates are placed on a microscope stage, and images of the scratch are captured at time zero (T=0) and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Data Analysis: The area of the cell-free gap is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and expressed as a percentage of the initial wound area. The effect of the Lercanidipine enantiomers is determined by comparing the wound closure rate in treated wells to that of the control wells.
Measurement of Intracellular Calcium ([Ca2+]i) by Fluo-3 Fluorimetry
This protocol describes the use of the fluorescent Ca2+ indicator Fluo-3 AM.[3][14][15][16][17]
-
Cell Preparation: SMCs are grown on glass coverslips.
-
Dye Loading:
-
Cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Cells are incubated with 4-5 µM Fluo-3 AM in the salt solution for 30-60 minutes at room temperature in the dark. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.
-
-
De-esterification: After loading, the cells are washed and incubated in fresh dye-free solution for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Treatment: The coverslips are mounted on a perfusion chamber on the stage of a fluorescence microscope. Cells are pre-incubated with (R)- or (S)-Lercanidipine for a specified duration (e.g., 24 hours).[3]
-
Fluorescence Measurement:
-
Fluo-3 is excited at ~488 nm, and the emission is collected at ~526 nm.
-
A baseline fluorescence reading is established.
-
Cells are stimulated with an agonist (e.g., serum) to induce an increase in intracellular calcium.
-
The change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is recorded over time.
-
-
Data Analysis: The peak fluorescence intensity after stimulation is measured. The inhibitory effect of the Lercanidipine enantiomers is calculated as the percentage reduction in the agonist-induced fluorescence increase compared to untreated control cells.
Dihydropyridine Receptor Binding Assay ([3H]-Nitrendipine)
This assay determines the affinity of the Lercanidipine enantiomers for the dihydropyridine binding site on L-type calcium channels.[5][18][19][20][21]
-
Membrane Preparation: Crude membranes are prepared from a tissue source rich in L-type calcium channels, such as rat heart or brain. The tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the binding buffer.
-
Binding Reaction:
-
In assay tubes, the membrane preparation is incubated with a fixed concentration of the radioligand [3H]-nitrendipine.
-
Increasing concentrations of the unlabeled competitor ligands ((R)- or (S)-Lercanidipine) are added to different sets of tubes.
-
The incubation is carried out at 25°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters (representing the bound ligand) is measured by liquid scintillation counting.
-
Data Analysis:
-
Total binding is measured in the absence of a competitor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled dihydropyridine (e.g., 1 µM nifedipine).
-
Specific binding is calculated as the difference between total and non-specific binding.
-
The data is plotted as the percentage of specific [3H]-nitrendipine binding versus the log concentration of the competitor ((R)- or (S)-Lercanidipine).
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined for each enantiomer using non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
References
- 1. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. clyte.tech [clyte.tech]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Proliferation Assay: [3H] Thymidine incorporation - 每日生物评论 [bio-review.com]
- 7. revvity.com [revvity.com]
- 8. Thymidine Incorporation Assay | Thermo Fisher Scientific - CH [thermofisher.com]
- 9. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Protocol to assess the effects of dysfunctional human vascular smooth muscle cells on other brain cells using in vitro models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. labs.pbrc.edu [labs.pbrc.edu]
- 17. Measurement of Calcium Fluctuations Within the Sarcoplasmic Reticulum of Cultured Smooth Muscle Cells Using FRET-based Confocal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interference of sodium with [3H]-nitrendipine binding to cardiac membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of membrane depolarization on binding of [3H]nitrendipine to rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Binding of [3H]nitrendipine to heart and brain membranes from normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Lercanidipine: A Comparative Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of (R)-Lercanidipine against alternative L-type calcium channel blockers. The information presented herein is supported by experimental data to validate its neuroprotective claims, offering valuable insights for researchers in the field of neuropharmacology and drug development.
Executive Summary
This compound, a third-generation dihydropyridine L-type calcium channel blocker, has demonstrated significant neuroprotective properties beyond its primary indication for hypertension. Experimental evidence suggests that its neuroprotective efficacy stems from a multifaceted mechanism of action that includes not only the blockade of L-type calcium channels but also potent anti-oxidant, anti-inflammatory, and anti-apoptotic activities. This guide will delve into the quantitative data from preclinical studies, comparing its performance with other calcium channel blockers and detailing the experimental protocols used to validate these findings.
Comparative Efficacy of this compound
The neuroprotective effects of this compound have been evaluated in various preclinical models of neurological disorders, primarily in stroke and epilepsy.
Ischemic Stroke
In a well-established model of ischemic stroke, the middle cerebral artery occlusion (MCAo) model in rats, Lercanidipine has shown remarkable neuroprotective effects. Treatment with Lercanidipine significantly reduced the volume of cerebral infarction and improved neurological deficits.[1] The neuroprotection is attributed to its ability to attenuate oxidative stress, inflammation, and apoptosis in the ischemic brain tissue.[1][2]
| Parameter | Vehicle Control | This compound (0.5 mg/kg) | % Improvement |
| Infarct Volume (%) | 25.90 ± 2.44 | 13.78 ± 2.78 | 46.8% |
| Neurological Deficit Score (NDS) | High | Significantly Reduced | - |
| Regional Cerebral Blood Flow (rCBF) (% of baseline) | 64% | 86% | 34.4% |
Table 1: Neuroprotective Effects of this compound in a Rat Model of Ischemic Stroke. [1]
Biochemical analysis of the brain tissue from this model revealed that Lercanidipine treatment led to a significant reduction in markers of oxidative stress (malondialdehyde) and an increase in endogenous antioxidants (reduced glutathione, superoxide dismutase).[1] Furthermore, it inhibited apoptotic pathways by decreasing the activity of caspase-3 and -9, and reduced inflammation and blood-brain barrier damage by inhibiting matrix metalloproteinases (MMP-2 and -9).[1]
Epilepsy
This compound has also been shown to possess significant anticonvulsant effects. In a maximal electroshock (MES)-induced seizure model in mice, Lercanidipine dose-dependently reduced the duration of tonic hind limb extension (THLE) and offered substantial protection against seizures.
| Treatment Group | Dose (mg/kg) | Duration of THLE (seconds) | Protection (%) |
| Vehicle Control | - | 10.2 ± 0.8 | 0% |
| This compound | 1 | 8.5 ± 0.7 | 6.25% |
| This compound | 3 | 5.3 ± 0.6** | 62.5% |
| Phenytoin (Standard) | 25 | 0 | 100% |
| This compound + Phenytoin | 1 + 12.5 | 1.8 ± 0.4 | 85.44% |
| This compound + Phenytoin | 3 + 12.5 | 0.5 ± 0.2*** | 96.87% |
Table 2: Anticonvulsant Effects of this compound in a Mouse Model of Epilepsy. *Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to vehicle control.
Comparison with Other L-Type Calcium Channel Blockers
While direct head-to-head preclinical studies on neuroprotection are limited, clinical and some preclinical data provide a basis for comparison with other dihydropyridine calcium channel blockers like Nifedipine and Amlodipine.
A long-term clinical study on hypertensive patients demonstrated that Lercanidipine was superior to nifedipine in reducing the incidence of stroke. While this does not directly measure neuroprotection in an acute setting, it suggests a potential long-term benefit in preventing cerebrovascular events.
In terms of mechanism, Lercanidipine exhibits a more complex profile than older dihydropyridines. Beyond its L-type calcium channel blocking activity, it also shows some activity on T-type calcium channels, which may contribute to its neuroprotective effects.[3][4] Furthermore, its potent antioxidant and anti-inflammatory properties appear to be more pronounced compared to first and second-generation calcium channel blockers.
Signaling Pathways of Neuroprotection
The neuroprotective effects of this compound are mediated through a network of signaling pathways that converge to reduce neuronal damage.
Caption: Neuroprotective signaling pathways of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Middle Cerebral Artery Occlusion (MCAo) Model in Rats
This in vivo model is a standard procedure to mimic ischemic stroke.
Caption: Experimental workflow for the MCAo model.
Protocol Details:
-
Animal Model: Male Wistar rats (250-300g) are used.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.
-
Surgical Procedure: A midline incision is made in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The MCA is occluded for 2 hours, after which the filament is withdrawn to allow for reperfusion.
-
Drug Administration: this compound (0.5 mg/kg, i.p.) or vehicle is administered at the time of reperfusion.
-
Assessment: Neurological deficit scoring, motor function tests, and MRI are performed at 24 and 96 hours post-MCAo. Brains are then harvested for biochemical and histological analysis.[1][2]
Maximal Electroshock (MES) Seizure Model in Mice
This model is used to evaluate the anticonvulsant properties of a compound.
Protocol Details:
-
Animal Model: Swiss albino mice (20-25g) are used.
-
Drug Administration: Mice are pre-treated with this compound (1 and 3 mg/kg, i.p.), Phenytoin (25 mg/kg, i.p.), or vehicle 30 minutes before the electroshock.
-
Electroshock Induction: A convulsive stimulus (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The presence or absence of tonic hind limb extension (THLE) is recorded. The duration of THLE is also measured.
-
Endpoint: The ability of the drug to abolish or reduce the duration of THLE is considered a measure of anticonvulsant activity.
In Vitro Neuroprotection Assay
This assay evaluates the direct protective effect of a compound on neuronal cells against a toxic insult.
Caption: Workflow for an in vitro neuroprotection assay.
Protocol Details:
-
Cell Culture: Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cell line) are cultured in appropriate media.
-
Drug Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Induction of Toxicity: A neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, glutamate for excitotoxicity) is added to the culture medium.
-
Incubation: Cells are incubated with the drug and toxin for a defined period (e.g., 24 hours).
-
Assessment: Cell viability is measured using assays like the MTT or LDH assay. Cellular markers of apoptosis (e.g., caspase activity) and oxidative stress (e.g., intracellular ROS levels) can also be quantified.
Conclusion
The available experimental data strongly support the neuroprotective effects of this compound in preclinical models of ischemic stroke and epilepsy. Its multifaceted mechanism of action, encompassing L-type calcium channel blockade, anti-oxidant, anti-inflammatory, and anti-apoptotic properties, distinguishes it from other calcium channel blockers. While further direct comparative studies are warranted, this compound presents a promising therapeutic candidate for the treatment of various neurological disorders. The detailed experimental protocols provided in this guide offer a foundation for future research to further elucidate its neuroprotective potential.
References
- 1. Neuroprotective effect of lercanidipine in middle cerebral artery occlusion model of stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. europeanreview.org [europeanreview.org]
- 4. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for (R)-Lercanidipine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed and objective comparison of two prominent analytical methods for the quantification of (R)-Lercanidipine, the less active enantiomer of the widely used antihypertensive drug, Lercanidipine. The accurate determination of the enantiomeric purity of Lercanidipine is crucial for ensuring its therapeutic efficacy and safety. This document compares the performance of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Capillary Electrophoresis (CE) method, presenting supporting experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research and quality control needs.
Lercanidipine is a chiral compound, and its pharmacological activity primarily resides in the (S)-enantiomer, which has a 100-200 times higher affinity for calcium channels than the (R)-enantiomer.[1] Therefore, robust and reliable analytical methods are essential for the enantioselective analysis of Lercanidipine in both bulk drug substances and pharmaceutical formulations.
Performance Comparison of Analytical Methods
The following tables summarize the key performance characteristics of a validated chiral RP-HPLC method and a validated Capillary Electrophoresis method for the determination of this compound.
Table 1: Quantitative Performance Characteristics
| Parameter | Chiral RP-HPLC Method | Capillary Electrophoresis Method |
| Linearity Range | 0.5 - 4 µg/mL | 12.5 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.998 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | Not explicitly stated for (R)-enantiomer alone |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | Not explicitly stated for (R)-enantiomer alone |
| Accuracy (% Recovery) | 99.2% - 102.8% | Relative Error < 5% |
| Precision (% RSD) | < 2.0% | < 5% (Intraday and Interday) |
Table 2: Methodological Overview
| Feature | Chiral RP-HPLC Method | Capillary Electrophoresis Method |
| Principle | Chiral stationary phase chromatography | Chiral selector in background electrolyte |
| Instrumentation | HPLC system with UV detector | Capillary Electrophoresis system with UV detector |
| Primary Advantage | High specificity and accuracy for enantiomeric separation.[1] | High efficiency, rapid analysis, and low operating costs.[2] |
| Primary Limitation | May require more complex mobile phases and longer run times compared to non-chiral methods. | Sensitivity might be lower compared to HPLC-MS/MS methods. |
Experimental Protocols
Chiral Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the enantioselective separation and quantification of this compound in bulk drug and tablet dosage forms.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Chiral OJ-H (150 x 4.6mm, 5µm)[1]
-
Mobile Phase: 10mM Ammonium acetate and Acetonitrile (35:65 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Detection Wavelength: 240 nm[1]
-
Retention Times: this compound: ~6.0 min, (S)-Lercanidipine: ~6.6 min[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in methanol.
-
Sample Solution (Tablets): Weigh and powder no fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase with the aid of sonication. Filter the solution through a 0.45 µm membrane filter before injection.
-
Spiked Solutions for Validation: Prepare solutions of Lercanidipine hydrochloride spiked with known concentrations of the (R)-enantiomer to assess accuracy and precision.[1]
Chiral RP-HPLC workflow for this compound analysis.
Capillary Electrophoresis (CE)
This enantioselective method utilizes a chiral selector in the background electrolyte for the determination of Lercanidipine enantiomers in pharmaceutical formulations.[2][3]
Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 cm effective length x 50 µm i.d.[4]
-
Background Electrolyte (BGE): 200 mmol/L Sodium acetate buffer (pH 4.0) containing 10 mmol/L of 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) as the chiral selector.[4]
-
Voltage: 25 kV[4]
-
Temperature: 15°C[4]
-
Injection: Hydrodynamic injection[4]
-
Detection: 237 nm[4]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic Lercanidipine in methanol and dilute with the BGE to the desired concentrations.
-
Sample Solution (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to a single dose to a volumetric flask and extract the drug with methanol using sonication. Dilute to the mark with methanol and filter the solution before analysis.
Capillary Electrophoresis workflow for enantiomer analysis.
Conclusion
Both the chiral RP-HPLC and Capillary Electrophoresis methods demonstrate suitability for the enantioselective quantification of this compound.
-
The chiral RP-HPLC method offers excellent accuracy and precision, with a lower limit of quantification, making it highly suitable for the detection of small amounts of the (R)-enantiomer as a chiral impurity in Lercanidipine drug substances and products.[1]
-
The Capillary Electrophoresis method provides a rapid and efficient alternative with the advantages of low solvent consumption and operational costs.[2] Its wide linearity range is beneficial for the analysis of various sample concentrations.
The choice between these methods will depend on the specific application, available instrumentation, and the desired balance between sensitivity, speed, and operational cost. For routine quality control where high throughput is desired, CE may be advantageous. For applications requiring very low-level quantification of the (R)-enantiomer, the presented chiral HPLC method appears to be more sensitive. It is recommended that laboratories validate their chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure reliable and accurate results.
References
- 1. easpublisher.com [easpublisher.com]
- 2. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of lercanidipine enantiomers in commercial formulations by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Stereoselectivity of Lercanidipine: A Pharmacokinetic Comparison
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic differences between the (S)- and (R)-enantiomers of lercanidipine, a third-generation dihydropyridine calcium channel blocker.
Lercanidipine, an antihypertensive agent, is administered as a racemic mixture of two enantiomers, (S)-lercanidipine and (R)-lercanidipine. Despite being mirror images of each other, these enantiomers exhibit significant differences in their pharmacological activity and pharmacokinetic profiles. The antihypertensive effect of lercanidipine is primarily attributed to the (S)-enantiomer, which has a 100- to 200-fold greater affinity for L-type calcium channels than the (R)-enantiomer.[1] Understanding the stereoselective pharmacokinetics of lercanidipine is crucial for optimizing its therapeutic use and for the development of future drug formulations.
Comparative Pharmacokinetic Profile of Lercanidipine Enantiomers
Clinical studies in healthy volunteers have demonstrated notable differences in the systemic exposure of (S)- and this compound following oral administration of the racemic mixture. The (S)-enantiomer consistently shows higher plasma concentrations and a larger area under the plasma concentration-time curve (AUC) compared to the (R)-enantiomer.[2][3]
A study involving healthy male volunteers who received a single 20 mg oral dose of racemic lercanidipine revealed the following key pharmacokinetic parameters:
| Pharmacokinetic Parameter | (S)-Lercanidipine | This compound | Fold Difference (S/R) |
| Cmax (ng/mL) | 2.071 | 1.681 | 1.23 |
| AUC(0-24h) (ng·h/mL) | 12.352 | 10.063 | 1.23 |
| AUC(0-∞) (ng·h/mL) | 1.21-fold higher for (S) | - | 1.21 |
| Cl/f (L/h) | 732.16 | 1891.84 | 0.39 |
| Data presented as median values.[2] |
These data clearly indicate that the systemic exposure to (S)-lercanidipine is approximately 20% higher than that of this compound.[4][5] This difference is primarily due to a lower apparent oral clearance (Cl/f) of the (S)-enantiomer, suggesting stereoselective first-pass metabolism in the liver.[2] Lercanidipine is extensively metabolized by the cytochrome P450 enzyme CYP3A4.[6][7][8] The differential metabolism of the two enantiomers is a key factor driving the observed pharmacokinetic differences. While the time to reach peak plasma concentration (Tmax) is similar for both enantiomers, typically occurring between 1.5 and 3 hours after administration, the elimination half-lives are also reported to be largely the same.[4][5]
Experimental Protocol: Enantioselective Pharmacokinetic Study
The following methodology outlines a typical experimental design for assessing the pharmacokinetic differences between lercanidipine enantiomers.
Study Design: A single-dose, open-label, crossover study in a small cohort of healthy volunteers.
Subjects: Typically healthy male volunteers, screened for normal liver and kidney function.
Drug Administration: A single oral dose of 20 mg racemic lercanidipine hydrochloride is administered.[2]
Blood Sampling: Serial blood samples are collected at predetermined time points, for instance, before dosing (0 hours) and at multiple intervals up to 24 hours post-dose.[2]
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
Bioanalytical Method: A validated, stereoselective analytical method, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the plasma concentrations of (S)- and this compound separately.[2][3]
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters for each enantiomer, including Cmax, Tmax, AUC, and Cl/f.
Experimental Workflow
Caption: Workflow for a pharmacokinetic study of lercanidipine enantiomers.
Conclusion
References
- 1. ovid.com [ovid.com]
- 2. Enantioselective pharmacokinetics of lercanidipine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. db.cbg-meb.nl [db.cbg-meb.nl]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. e-lactancia.org [e-lactancia.org]
- 7. C08CA13 - Lercanidipine [drugsporphyria.net]
- 8. researchgate.net [researchgate.net]
Enantioselectivity of Lercanidipine's Effect on Renal Hemodynamics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantioselective effects of lercanidipine on renal hemodynamics, contrasted with other calcium channel blockers (CCBs). Lercanidipine, a third-generation dihydropyridine CCB, is distinguished by its unique renal-protective mechanisms, which are rooted in the differential activities of its stereoisomers. This document synthesizes preclinical and in vitro experimental data to elucidate these differences.
Overview of Lercanidipine's Enantioselective Action
Lercanidipine is administered as a racemic mixture of its two enantiomers, (S)-lercanidipine and (R)-lercanidipine. The antihypertensive therapeutic effect of lercanidipine is predominantly attributed to the (S)-enantiomer, which is a significantly more potent blocker of L-type calcium channels than the (R)-enantiomer.[1]
A key feature of lercanidipine's renal profile is its ability to dilate both the afferent and efferent glomerular arterioles.[2][3][4] This dual action helps to normalize intraglomerular pressure, a critical factor in preventing renal injury.[5] This contrasts with older generation CCBs, such as amlodipine and nifedipine, which primarily dilate the afferent arteriole, potentially leading to an increase in glomerular pressure.[3][5] The mechanism behind this balanced vasodilation is lercanidipine's ability to block not only L-type calcium channels (predominant in afferent arterioles) but also T-type calcium channels, which are significantly expressed in the efferent arterioles.[3][4]
While direct in vivo studies quantitatively comparing the renal hemodynamic effects of the individual enantiomers are limited, in vitro evidence provides crucial insights. Both enantiomers exhibit a notable affinity for T-type calcium channels, suggesting that both may contribute to the vasodilation of the efferent arteriole.[6]
Comparative Data on Renal Arteriolar Effects
The following tables summarize key experimental data comparing the effects of racemic lercanidipine and its enantiomers with other CCBs on renal arteriole morphology and calcium channel blockade.
Table 1: Effects of Racemic Lercanidipine and Other CCBs on Glomerular Arteriole Morphology in Spontaneously Hypertensive Rats (SHR)
Data extracted from Sabbatini et al. (2000). Values are presented as mean ± SEM.[2]
| Parameter | WKY (Control) | SHR (Untreated) | SHR + Lercanidipine (2.5 mg/kg/day) | SHR + Nicardipine (3 mg/kg/day) |
| Afferent Arteriole | ||||
| Lumen Area (µm²) | 77.5 ± 3.1 | 52.6 ± 2.6 | 79.1 ± 3.4† | 68.3 ± 4.1† |
| Wall Area (µm²) | 91.6 ± 4.5 | 96.6 ± 5.1 | 91.1 ± 5.2 | 94.2 ± 4.7 |
| Wall/Lumen Ratio | 1.18 ± 0.04 | 1.84 ± 0.05 | 1.16 ± 0.07† | 1.39 ± 0.06† |
| Efferent Arteriole | ||||
| Lumen Area (µm²) | 60.2 ± 2.8 | 50.5 ± 3.1 | 60.0 ± 3.3† | 51.1 ± 2.9 |
| Wall Area (µm²) | 121.4 ± 5.1 | 146.2 ± 6.7 | 140.2 ± 5.3 | 148.3 ± 5.8 |
| Wall/Lumen Ratio | 2.03 ± 0.06 | 2.93 ± 0.08 | 2.37 ± 0.12† | 2.91 ± 0.11 |
*p<0.05 vs. WKY (Wistar-Kyoto normotensive rats) †p<0.05 vs. SHR (untreated Spontaneously Hypertensive Rats)
Table 2: In Vitro T-Type vs. L-Type Calcium Channel (CaT/CaL) Blockade Selectivity of Lercanidipine Enantiomers and Other CCBs
Data extracted from Cerbai and Mugelli (2018). The T/L ratio indicates the relative affinity for T-type versus L-type channels.[6]
| Compound | Concentration | % CaT Blockade | % CaL Blockade | T/L Selectivity Ratio |
| (S)-Lercanidipine | 1 µM | Not specified | <20% | 1.05 |
| This compound | 1 µM | Not specified | <20% | 1.15 |
| Amlodipine | 1 µM | 4.3% | <20% | Not specified |
| Lacidipine | 1 µM | Not specified | >60% | Not specified |
| Mibefradil (T-type selective) | 1 µM | 28% | Not specified | 1.30 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for assessing renal arteriole morphology.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Effect of calcium antagonists on glomerular arterioles in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into the Nephroprotective Potential of Lercanidipine [mdpi.com]
- 5. eathj.org [eathj.org]
- 6. europeanreview.org [europeanreview.org]
A Comparative Guide to the Bioequivalence of (R)-Lercanidipine Formulations
This guide provides a comprehensive comparison of the bioequivalence and pharmacokinetic profiles of different formulations of (R)-Lercanidipine, a potent calcium channel blocker. The information is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data.
Lercanidipine is a chiral drug, with its antihypertensive effects primarily attributed to the (S)-enantiomer.[1] However, understanding the pharmacokinetic behavior of the (R)-enantiomer is crucial for evaluating the overall profile and bioequivalence of racemic lercanidipine formulations. This guide synthesizes data from various bioequivalence studies to facilitate a clear comparison.
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters for this compound from different bioequivalence studies. These studies typically compare a test formulation against a reference product under fasting conditions.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single 20 mg Dose) [2][3]
| Parameter | This compound (Median) | (S)-Lercanidipine (Median) |
| Cmax (ng/mL) | 1.681 | 2.071 |
| AUC(0-24) (ng·h/mL) | 10.063 | 12.352 |
| Cl/f (L/h) | 1891.84 | 732.16 |
Cmax: Maximum plasma concentration; AUC(0-24): Area under the plasma concentration-time curve from 0 to 24 hours; Cl/f: Apparent total clearance.
Table 2: Bioequivalence Study of a Test 20 mg Lercanidipine Tablet vs. Reference Product (Corifeo®) [4][5]
| Enantiomer | Parameter | 90% Confidence Interval | Conclusion |
| (-)-R-Lercanidipine | AUC(0-t) | Within bioequivalence limits | Bioequivalent |
| Cmax | Within bioequivalence limits | Bioequivalent | |
| (+)-S-Lercanidipine | AUC(0-t) | Within bioequivalence limits | Bioequivalent |
| Cmax | Within bioequivalence limits | Bioequivalent |
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; Cmax: Maximum plasma concentration.
Table 3: Pharmacokinetic Profile of Lercanidipine Enantiomers [1][4][5]
| Parameter | Value |
| Time to Cmax (Tmax) | 1.5 - 3 hours |
| (S)-enantiomer Cmax and AUC vs. (R)-enantiomer | On average 1.2-fold higher |
| Elimination Half-life (t1/2) | 8 - 10 hours |
| In vivo interconversion of enantiomers | Not observed |
Experimental Protocols
The bioequivalence studies cited in this guide generally follow a standardized protocol. Below is a detailed methodology typical for such studies.
Study Design
A common study design is an open-label, randomized, two-treatment, two-sequence, four-period, replicated crossover design under fasting conditions.[4] This design is robust for assessing the bioequivalence of highly variable drugs like lercanidipine. A single-dose study is generally considered acceptable for immediate-release products.[4][5]
Subject Selection
Healthy male volunteers are typically recruited for these studies.[2][3] The number of subjects can vary, with one study enrolling 36 healthy individuals.[6]
Drug Administration and Sample Collection
Following an overnight fast, subjects receive a single oral dose of either the test or reference lercanidipine formulation (e.g., 20 mg tablet) with a standardized volume of water (e.g., 240 mL).[4][5] Blood samples are collected at predetermined time points, for instance, pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-administration.[4][5] Plasma is separated from the blood samples and stored frozen until analysis.
Bioanalytical Method
The concentrations of this compound and (S)-Lercanidipine in plasma samples are determined using a validated, sensitive, and specific analytical method, most commonly liquid chromatography with tandem mass spectrometry (LC-MS/MS).[2][3][7] Chiral chromatography is employed to separate the enantiomers.[2][3] The method is validated for linearity, precision, accuracy, and stability as per regulatory guidelines.[6] For instance, a UPLC-MS/MS method has been validated with a linear range of 0.010–20.0 ng/mL.[6]
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data for both enantiomers.[7] Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed Cmax and AUC data, is performed to determine if the 90% confidence intervals for the ratio of the test and reference product parameters fall within the pre-defined bioequivalence limits (usually 80-125%).[8]
Visualizing the Bioequivalence Study Workflow
The following diagrams illustrate the typical workflow of a bioequivalence study and the analytical process for determining lercanidipine enantiomer concentrations.
Caption: Workflow of a typical crossover bioequivalence study.
Caption: Bioanalytical workflow for lercanidipine enantiomers.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. Enantioselective pharmacokinetics of lercanidipine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. db.cbg-meb.nl [db.cbg-meb.nl]
- 6. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globethesis.com [globethesis.com]
(R)-Lercanidipine Enantiomer: A Comparative Guide to its Anti-Atherosclerotic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-atherosclerotic properties of the (R)-lercanidipine enantiomer against racemic lercanidipine and other calcium channel blockers (CCBs). The information presented is supported by experimental data to aid in research and development decisions.
Comparative Efficacy in Atherosclerosis Models
This compound has demonstrated significant anti-atherosclerotic effects, comparable to the racemic mixture, suggesting a mechanism of action independent of L-type calcium channel blockade.
Table 1: Effect of Lercanidipine and its (R)-enantiomer on Atherosclerotic Lesions in Hypercholesterolemic Rabbits [1]
| Treatment Group | Dose (mg/kg/week) | Intima/Media (I/M) Ratio | Reduction in I/M Ratio vs. Control | Proliferation of Smooth Muscle Cells (BrdU Incorporation, % reduction vs. Control) | Area of Fatty Streaks in Aorta (%) | Reduction in Fatty Streaks vs. Control |
| Control (Untreated) | - | 2.0 ± 0.42 | - | - | 27% | - |
| Racemic Lercanidipine | 0.3 | 0.73 ± 0.4 | 63.5% | ~50% | - | - |
| Racemic Lercanidipine | 1 | 0.42 ± 0.1 | 79% | ~70% | - | Trend observed |
| Racemic Lercanidipine | 3 | 0.32 ± 0.1 | 84% | ~85% | 16% | 40.7% |
| This compound | 3 | 0.41 ± 0.11 | 79.5% | ~80% | As effective as racemate | As effective as racemate |
Table 2: In Vitro Comparison of Lercanidipine Enantiomers and Other CCBs on Arterial Myocyte Functions [2]
| Compound | Concentration | Inhibition of Serum-Induced [Ca2+]i Elevation in SMCs | Potency in Inhibiting [3H]thymidine Incorporation | Potency in Inhibiting Fibrinogen-Induced Myocyte Migration |
| Racemic Lercanidipine | 25 µM | 29% | Similar to Lacidipine and Nifedipine | - |
| (S)-Lercanidipine | 25 µM | 69% | Less potent than (R)-enantiomer | Less pronounced than (R)-enantiomer |
| This compound | 25 µM | 29% | Most potent | More pronounced effect |
| Lacidipine | - | - | Similar to Lercanidipine | - |
| Nifedipine | - | - | Similar to Lercanidipine | - |
Experimental Protocols
Induction of Atherosclerosis in Rabbits
This protocol outlines the method for inducing hyperplastic and fatty-streak atherosclerotic lesions in New Zealand White rabbits.[3][4][5][6]
Materials:
-
New Zealand White rabbits
-
High-cholesterol diet (HCD) (e.g., 1% cholesterol)
-
Hollow silastic collars
-
Anesthetic agents
Procedure:
-
Animal Acclimatization: Acclimatize rabbits to laboratory conditions for at least one week.
-
Collar Placement (for Hyperplastic Lesions):
-
Anesthetize the rabbits.
-
Surgically expose one carotid artery.
-
Position a hollow silastic collar around the artery to induce turbulence and endothelial injury.
-
-
Dietary Induction (for Fatty-Streak Lesions):
-
Begin feeding the rabbits a high-cholesterol diet two weeks after collar placement and continue for the duration of the study (typically 8-10 weeks).
-
-
Treatment Administration:
-
Administer this compound, racemic lercanidipine, or other comparative drugs via subcutaneous injection at specified doses and frequencies.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the rabbits.
-
Perfuse and excise the aorta and carotid arteries.
-
Fix, embed, and section the tissues for histological analysis (e.g., Hematoxylin and Eosin staining).
-
Quantify the intima/media ratio and the area of fatty streaks.
-
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)
This protocol describes the measurement of VSMC proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.[7][8][9][10][11]
Materials:
-
Rat aortic smooth muscle cells (VSMCs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 0.1% Fetal Bovine Serum (FBS)
-
Platelet-Derived Growth Factor (PDGF)
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate VSMCs in a 96-well plate and incubate in DMEM with 0.1% FBS.
-
Treatment: Treat the cells with different concentrations of this compound, racemic lercanidipine, or other test compounds for a specified period (e.g., 48 hours).
-
Stimulation: Stimulate cell proliferation by adding PDGF (e.g., 25 ng/ml) for 24 hours.
-
BrdU Labeling: Add BrdU solution to the wells during the last 2-4 hours of stimulation.
-
Fixation and Denaturation: Remove the medium and add Fixing/Denaturing Solution for 30 minutes at room temperature.
-
Immunostaining:
-
Incubate with anti-BrdU primary antibody for 1 hour.
-
Wash and incubate with HRP-conjugated secondary antibody for 30 minutes.
-
-
Detection: Add TMB substrate and incubate for 30 minutes. Measure the absorbance at 450 nm using a microplate reader.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effect of lercanidipine on VSMCs is mediated, at least in part, through the inhibition of the Ras-ERK1/2 signaling pathway and a reduction in intracellular reactive oxygen species (ROS).[12][13]
Proposed Signaling Pathway for Lercanidipine's Anti-Proliferative Effect
Caption: Lercanidipine inhibits VSMC proliferation by targeting ROS and the Ras-ERK1/2 pathway.
Experimental Workflow for Investigating Anti-Atherosclerotic Effects
Caption: Workflow for evaluating the anti-atherosclerotic effects of this compound.
Comparison with Other Calcium Channel Blockers
-
This compound vs. Racemic Lercanidipine: The (R)-enantiomer demonstrates comparable efficacy to the racemate in reducing atherosclerotic lesion formation, indicating that the anti-atherosclerotic effect is not solely dependent on the L-type calcium channel blocking activity, which is primarily attributed to the (S)-enantiomer.[1]
-
This compound vs. Nifedipine and Lacidipine: In vitro studies show that racemic lercanidipine has a similar potency to nifedipine and lacidipine in inhibiting VSMC proliferation.[2] However, the (R)-enantiomer is more potent in inhibiting DNA synthesis and myocyte migration than the (S)-enantiomer.[2]
-
Lercanidipine vs. Amlodipine: While both are effective antihypertensive agents, lercanidipine is associated with a lower incidence of peripheral edema.[14][15][16] In terms of major adverse cardiovascular events (MACE), lercanidipine has shown comparable effectiveness to amlodipine.[15][17]
Conclusion
The available evidence suggests that the this compound enantiomer possesses significant anti-atherosclerotic properties that are comparable to racemic lercanidipine. These effects appear to be mediated through mechanisms independent of L-type calcium channel blockade, primarily involving the inhibition of vascular smooth muscle cell proliferation and migration via the Ras-ERK1/2 signaling pathway. This positions this compound as a promising candidate for further investigation as a therapeutic agent for atherosclerosis, potentially offering a favorable profile compared to other calcium channel blockers. Further research is warranted to fully elucidate its clinical potential.
References
- 1. Effect of lercanidipine and its (R)-enantiomer on atherosclerotic lesions induced in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new calcium antagonist lercanidipine and its enantiomers affect major processes of atherogenesis in vitro: is calcium entry involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. imrpress.com [imrpress.com]
- 5. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring Cellular Proliferation, Migration, and Apoptosis Associated with Atherosclerosis Plaques In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. sciprofiles.com [sciprofiles.com]
- 16. TOLERANCE Study: Better blood pressure control and tolerability with lercanidipine | European Society of Hypertension [eshonline.org]
- 17. Comparative Effectiveness of Lercanidipine and Amlodipine on Major Adverse Cardiovascular Events in Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-Lercanidipine: A Guide for Laboratory Professionals
The responsible disposal of (R)-Lercanidipine is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulatory standards and minimizes potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials.
Hazard Profile and Safety Precautions
This compound hydrochloride is a cardiovascular drug classified as a calcium channel blocker.[1] According to multiple safety data sheets (SDS), Lercanidipine hydrochloride is considered toxic if swallowed.[2][3][4] Therefore, it must be handled as a hazardous substance, employing all necessary safety precautions.[5] One SDS notes that the product is not classified as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, 29 CFR 1910.1200; however, given the acute oral toxicity warnings from other sources, a conservative approach is recommended.[5][6]
When handling this compound, appropriate Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: A lab coat or impervious protective suit and chemical-resistant gloves. Gloves should be inspected before use and removed carefully to avoid skin contact.[5][7]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5]
Work should be conducted in a well-ventilated area, preferably within a fume hood.[5][7]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed hazardous material disposal company.[5][6] This ensures the complete destruction of the pharmacologically active compound.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.[5]
-
Collect all forms of waste in this container, including:
-
Expired or excess this compound.
-
Contaminated consumables such as weighing papers, pipette tips, and empty vials.
-
Contaminated PPE, including gloves and disposable lab coats.[5]
-
-
Ensure the waste container is suitable for hazardous materials, kept closed, and airtight to prevent the dispersion of dust.[5]
2. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a secure, designated area away from incompatible materials, such as strong oxidizing agents.[3][7]
-
The storage area should be cool, dry, and well-ventilated.[7]
-
Adhere to your institution's and local regulations regarding the storage of hazardous waste.
3. Arrangement for Disposal:
-
Contact a licensed and reputable chemical waste management company for the collection and disposal of the hazardous waste.[5][6][7]
-
Provide the disposal company with the Safety Data Sheet (SDS) for Lercanidipine hydrochloride.[5]
-
The preferred disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
4. Spill Management: In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[5]
-
Containment and Clean-up: For small spills, carefully sweep up the solid material, avoiding the generation of dust.[3][5] For larger spills, move upwind and alert the appropriate safety personnel.[3]
-
Decontamination: Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a sealed, labeled container for hazardous waste disposal.[5]
-
Reporting: Report the spill to the laboratory supervisor or safety officer in accordance with your institution's policies.[5]
Regulatory and Safety Summary
The following table summarizes key regulatory and safety information for the handling and disposal of this compound.
| Parameter | Information | Source(s) |
| UN Number | 2811 | [8] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (Lercanidipine hydrochloride) | [4][8] |
| Transport Hazard Class | 6.1 (Toxic) | [8] |
| Primary Hazard | Toxic if swallowed | [2][3][4] |
| Recommended Disposal | Incineration via a licensed hazardous waste disposal company | [5][6] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) for pharmaceutical waste | [9][10][11] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. benchchem.com [benchchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. dep.wv.gov [dep.wv.gov]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling (R)-Lercanidipine
Essential Safety and Handling Guide for (R)-Lercanidipine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of this compound, an active pharmaceutical ingredient (API). Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound to minimize exposure risk. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Relevant Standards |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1][2] | EN 166 (EU) or NIOSH (US) approved.[1][2] |
| Skin Protection | Chemical-resistant gloves (nitrile or double-gloved) and a lab coat. For larger quantities or risk of splashing, impervious and fire/flame-resistant clothing or a complete chemical-protective suit is advised.[1][3][4] | Gloves must meet specifications of EU Directive 89/686/EEC and the EN 374 standard.[1] |
| Respiratory Protection | For operations that may generate dust, a full-face particle respirator (N99/P2 or higher) is recommended.[1][4] If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[1] Equipment should be NIOSH (US) or CEN (EU) approved.[1] |
Quantitative Exposure and Material Data
At present, specific quantitative data for this compound, such as occupational exposure limits (OELs) and glove material breakthrough times, have not been established. In the absence of this data, it is crucial to handle the compound as a potent pharmaceutical ingredient and apply stringent safety measures.
| Quantitative Data | Value | Notes |
| Occupational Exposure Limit (OEL) | Not established.[2][5][4][6] | Handle with high caution as a potent compound. |
| Glove Breakthrough Time | Not specified for this compound. | General chemical resistance charts for nitrile and neoprene gloves should be consulted, but on-site testing is strongly advised to ensure protection against the specific solvents in use.[3] |
Procedural Workflow for Safe Handling
The following diagram outlines the step-by-step decision-making process for selecting and using the appropriate PPE and handling procedures when working with this compound.
Operational and Disposal Plans
Handling Procedures
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1] The use of a laboratory fume hood or other local exhaust ventilation is highly recommended to minimize inhalation exposure.[2][6]
-
Preventing Contamination : Avoid all personal contact, including the inhalation of dust.[3] Do not eat, drink, or smoke in areas where the compound is handled.[7] Wash hands thoroughly after handling.[1][4]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][4] The recommended storage temperature is typically between 2-8°C.[1][4] The material is sensitive to light and moisture and should be stored with a desiccant.[1][4]
Spill Management
-
Minor Spills : For small spills, dampen the material with water to prevent dusting before carefully sweeping it up.[3] Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Major Spills : In the event of a large spill, evacuate the area and alert emergency responders.[3] Only personnel with the appropriate training and PPE should be involved in the cleanup.
Disposal Plan
-
Waste Classification : this compound and its container must be disposed of as hazardous waste.[3][8]
-
Collection : All waste, including expired material, contaminated consumables, and used PPE, should be collected in a designated and clearly labeled hazardous waste container.[8]
-
Disposal Method : The recommended method of disposal is incineration by a licensed hazardous material disposal company.[2][8] This should be done in a chemical incinerator equipped with an afterburner and scrubber.[2][8] All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.[2][3][8]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
